4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIUQFSIKLMRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328150 | |
| Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72751-82-7 | |
| Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Introduction: Strategic Importance of Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The introduction of a formyl group at the 2-position of the pyrrole ring, coupled with a benzenesulfonamide moiety at the 1-position, yields 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a molecule of significant interest for drug discovery and development. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs like the COX-2 inhibitor Celecoxib. The 2-formylpyrrole moiety serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex derivatives with potentially enhanced biological activity.
This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to this compound. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and discuss the analytical techniques for the structural verification of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable intermediate.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the construction of the pyrrole ring followed by its regioselective formylation. This approach allows for the efficient and controlled introduction of the desired functionalities.
-
Step 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide. The pyrrole ring is constructed via the Paal-Knorr synthesis, a classic and reliable method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] In this case, the readily available sulfanilamide (4-aminobenzenesulfonamide) serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is employed as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component.
-
Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzenesulfonamide. The formyl group is introduced onto the electron-rich pyrrole ring using the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the electrophilic formylation. For 1-substituted pyrroles, this reaction exhibits a high degree of regioselectivity, with the formyl group being predominantly introduced at the 2-position.[2]
The overall synthetic pathway is depicted below:
Caption: Overall synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide
The Paal-Knorr synthesis provides a direct and efficient method for the construction of the N-aryl pyrrole core. The reaction of sulfanilamide with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst proceeds via the in situ formation of succinaldehyde, which then condenses with the primary amine of sulfanilamide to form the pyrrole ring.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring. The crude product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-(1H-pyrrol-1-yl)benzenesulfonamide as a crystalline solid.
Part 2: Synthesis of this compound
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that readily reacts with the electron-rich pyrrole ring. The reaction is highly regioselective for the 2-position of 1-substituted pyrroles due to the electronic directing effect of the nitrogen atom.[2]
Protocol:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 4-(1H-pyrrol-1-yl)benzenesulfonamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Purification: The crude product can be extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Data Analysis
A crucial aspect of synthetic chemistry is the rigorous characterization of the final product to confirm its identity and purity. The following table summarizes the expected analytical data for this compound based on the analysis of structurally similar compounds.[6][7]
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 250.28 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-9.6 (s, 1H, -CHO), 7.9-8.0 (d, 2H, Ar-H), 7.6-7.7 (d, 2H, Ar-H), 7.2-7.3 (m, 1H, Pyrrole-H), 7.0-7.1 (m, 1H, Pyrrole-H), 6.3-6.4 (m, 1H, Pyrrole-H), 7.4 (br s, 2H, -SO₂NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 180-182 (-CHO), 143-145 (Ar-C), 138-140 (Ar-C), 132-134 (Pyrrole-C), 127-129 (Ar-CH), 125-127 (Pyrrole-CH), 120-122 (Ar-CH), 112-114 (Pyrrole-CH), 110-112 (Pyrrole-CH) |
| Mass Spectrometry (ESI-MS) | m/z 251.0 [M+H]⁺, 273.0 [M+Na]⁺ |
Conclusion: A Versatile Intermediate for Drug Discovery
This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The Paal-Knorr synthesis provides a straightforward method for the construction of the core pyrrole structure, while the Vilsmeier-Haack reaction allows for the regioselective introduction of the formyl group. The presented protocols, along with the expected analytical data, provide a solid foundation for researchers to produce this valuable intermediate with a high degree of confidence in its structure and purity. The strategic combination of the benzenesulfonamide and 2-formylpyrrole moieties makes this compound a highly attractive starting material for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and anticancer drug discovery.
References
- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and an exploration of the potential applications of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique structural features and potential bioactivity of this molecule, which merges the pharmacologically significant benzenesulfonamide and 2-formylpyrrole moieties.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound is a unique organic compound that incorporates two key pharmacophores: the benzenesulfonamide group, a cornerstone in the development of various therapeutic agents, and a pyrrole ring functionalized with a reactive formyl group. The sulfonamide moiety is a well-established functional group in a wide array of drugs, including antibacterial, and anticancer agents.[1] Concurrently, the pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[2] The presence of a formyl group at the 2-position of the pyrrole ring offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules.[3] This guide will delve into the core chemical characteristics of this compound, provide a robust synthetic pathway, and discuss its potential as a scaffold in modern drug discovery.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental physicochemical properties can be reliably calculated and inferred from its constituent parts. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃S | [1][4] |
| Molecular Weight | 250.27 g/mol | [1][4] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from similar structures. |
| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | Inferred from structural components. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5-2.5. | Inferred from structural components. |
Synthesis and Characterization: A Plausible Two-Step Approach
A logical and efficient synthetic route to this compound involves a two-step process: the initial formation of the N-aryl pyrrole followed by the introduction of the formyl group onto the pyrrole ring.
Synthetic Workflow
The proposed synthesis is outlined below. This workflow is designed for efficiency and high yield, utilizing well-established synthetic methodologies.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide
This step involves the Clauson-Kaas reaction, a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[5]
-
Reactants:
-
4-Aminobenzenesulfonamide
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzenesulfonamide (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-pyrrol-1-yl)benzenesulfonamide.
-
-
Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the 2,5-dimethoxytetrahydrofuran to succinaldehyde in situ, which then condenses with the primary amine of 4-aminobenzenesulfonamide to form the pyrrole ring.
Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzenesulfonamide
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.
-
Reactants:
-
4-(1H-pyrrol-1-yl)benzenesulfonamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. This forms the Vilsmeier reagent. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 4-(1H-pyrrol-1-yl)benzenesulfonamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
-
Causality: The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile that attacks the electron-rich pyrrole ring, preferentially at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the iminium intermediate yields the aldehyde.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Predicted spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and benzene rings, as well as the aldehyde proton.
-
Aldehyde proton (-CHO): A singlet around δ 9.5-9.8 ppm.
-
Pyrrole protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), with coupling patterns indicative of a 1,2-disubstituted pyrrole ring.
-
Benzenesulfonamide protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Sulfonamide protons (-SO₂NH₂): A broad singlet which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 180-190 ppm, in addition to the signals for the aromatic carbons of the pyrrole and benzene rings.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit key absorption bands confirming the presence of the functional groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (250.27 g/mol ).
Reactivity, Stability, and Storage
The reactivity of this compound is primarily dictated by its two functional moieties: the formyl group and the pyrrole ring.
-
Reactivity of the Formyl Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig reaction, Schiff base formation). This provides a versatile handle for further derivatization.
-
Reactivity of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing formyl group at the 2-position will deactivate the ring towards further electrophilic attack.
-
Stability and Storage: Pyrrole and its derivatives can be sensitive to light and air, potentially leading to polymerization or degradation over time. 2-Formylpyrroles are generally more stable. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere to ensure its long-term stability.
Potential Applications in Drug Development
The unique hybrid structure of this compound makes it a promising scaffold for the development of novel therapeutic agents.
-
Anticancer Activity: Benzenesulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[5] The pyrrole moiety is also present in several anticancer agents. The combination of these two pharmacophores could lead to compounds with enhanced or novel anticancer activities.
-
Antimicrobial Agents: The sulfonamide functional group is the basis of the sulfa drugs, the first class of synthetic antibacterial agents. The pyrrole ring is also found in many natural and synthetic antimicrobial compounds. Therefore, this molecule could serve as a lead for the development of new antimicrobial agents.[8]
-
Enzyme Inhibition: The structure of this compound makes it a candidate for screening against various enzyme targets. The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the overall structure can be tailored to fit into the active sites of various enzymes.
Drug Discovery Workflow
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.
Caption: A potential drug discovery workflow utilizing the target molecule.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical reactions, and its structure offers multiple points for diversification. The combination of the benzenesulfonamide and 2-formylpyrrole moieties within a single scaffold provides a promising starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and biological activity of this intriguing compound.
References
- 1. chembk.com [chembk.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aaa-chem.com [aaa-chem.com]
- 5. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational imperative. The compound 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide is a molecule of significant interest, integrating three key pharmacophores: a sulfonamide group, a central phenyl ring, and a reactive formyl-substituted pyrrole moiety. The sulfonamide group is a cornerstone of a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1] The pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[2] The aldehyde (formyl) group provides a reactive handle for further synthetic transformations, making this compound a valuable building block for creating more complex molecular architectures.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous characterization of this compound. As a self-validating system, the data from each technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—collectively contribute to a cohesive and definitive structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of not just the data, but the causality behind the experimental choices and interpretation.
Molecular Structure and Key Functional Groups
The first step in any characterization is to understand the target molecule's architecture. The structure consists of a benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 2-formylpyrrole ring via the pyrrole nitrogen.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by defining the molecule's carbon backbone. For this compound, we expect distinct signals for the protons on the pyrrole ring, the disubstituted benzene ring, the formyl aldehyde, and the sulfonamide NH₂.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to ensure the exchangeable sulfonamide protons (NH₂) are observable.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) for good signal-to-noise, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
Data Interpretation
The expected chemical shifts are predicted based on analogous structures reported in the literature.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~9.5 | Singlet (s) | Aldehyde H (CHO) | The formyl proton is highly deshielded by the adjacent carbonyl group.[6] |
| ~8.0 - 7.8 | Doublet (d) | 2H, Aromatic (ortho to SO₂) | Protons ortho to the electron-withdrawing sulfonamide group are deshielded.[4] |
| ~7.7 - 7.5 | Doublet (d) | 2H, Aromatic (ortho to Pyrrole) | Protons ortho to the pyrrole nitrogen substituent. |
| ~7.4 | Singlet (s) | 2H, Sulfonamide (SO₂NH₂) | Exchangeable protons of the primary sulfonamide. Signal may be broad. |
| ~7.2 | Triplet (t) | 1H, Pyrrole H-5 | Pyrrole proton adjacent to the CH group.[5] |
| ~6.8 | Triplet (t) | 1H, Pyrrole H-3 | Pyrrole proton adjacent to the formyl group. |
| ~6.3 | Triplet (t) | 1H, Pyrrole H-4 | Pyrrole proton coupled to H-3 and H-5.[5] |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~180 | Aldehyde C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~145 - 135 | Aromatic Quaternary Cs | Carbons attached to the SO₂ and pyrrole groups. |
| ~135 - 120 | Aromatic and Pyrrole CHs | Signals for the protonated carbons of the benzene and pyrrole rings.[7][8] |
| ~115 - 110 | Pyrrole CHs | Pyrrole carbons typically appear in this upfield region of the aromatic spectrum.[8] |
Figure 2: Standard workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the target molecule, we can confirm the presence of the N-H bonds in the sulfonamide, the S=O double bonds of the sulfonamide, and the C=O double bond of the formyl group. Each of these provides a characteristic, high-intensity absorption band.
Experimental Protocol: FT-IR
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Alternative (ATR): If an Attenuated Total Reflectance (ATR) accessory is available, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted automatically.
Data Interpretation
The expected vibrational frequencies are based on well-established ranges for these functional groups.[9][10][11]
Table 3: Predicted FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3200 | N-H Stretch | Sulfonamide (NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| ~1680 | C=O Stretch | Formyl (Aldehyde) | Strong, sharp absorption characteristic of a conjugated aldehyde carbonyl.[12] |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands corresponding to the vibrations of the phenyl and pyrrole rings. |
| ~1350 - 1320 | Asymmetric SO₂ Stretch | Sulfonamide (SO₂) | A very strong and characteristic absorption for the sulfonamide group.[9] |
| ~1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide (SO₂) | The second strong, characteristic absorption for the sulfonamide group.[9] |
Figure 3: Workflow for FT-IR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Rationale
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron systems. The title compound possesses an extended system of conjugation across the pyrrole and phenyl rings. This technique helps to confirm the presence and extent of this electronic system.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as methanol or ethanol.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Scan: Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation
The molecule is expected to exhibit strong absorbance due to π → π* transitions within its aromatic and heterocyclic systems. The presence of the formyl group, an auxochrome, is likely to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted N-phenylpyrrole system.
Table 4: Predicted UV-Vis Absorption Data
| Predicted λ_max (nm) | Electronic Transition | Chromophore |
|---|
| ~250 - 290 | π → π* | Extended conjugated system (Pyrrole-Phenyl) | This absorption is characteristic of the large, conjugated aromatic system.[13][14] |
Mass Spectrometry (MS)
Expertise & Rationale
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to confirm the molecular formula. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan well beyond the expected molecular weight (e.g., 50-500 m/z).
Data Interpretation
Molecular Ion: The molecular formula is C₁₁H₁₀N₂O₃S, giving a monoisotopic mass of 250.04 g/mol .[15] The primary peak observed in the ESI-MS spectrum should be the protonated molecular ion [M+H]⁺ at m/z ≈ 251.05.
Key Fragmentation Pathways:
-
Loss of SO₂: Cleavage of the C-S and N-S bonds can lead to the loss of sulfur dioxide (SO₂, 64 Da), a common fragmentation pathway for sulfonamides.
-
Benzenesulfonyl Cation: Fission of the N-S bond could generate a benzenesulfonyl cation or related fragments.
-
Pyrrole Ring Fragmentation: Loss of the formyl group (CHO, 29 Da) from the parent ion or other fragments.
Figure 4: General workflow for ESI-Mass Spectrometry analysis.
Conclusion
The structural characterization of this compound requires a synergistic, multi-faceted approach. No single technique can provide a complete picture. NMR spectroscopy defines the precise C-H framework and atom connectivity. FT-IR provides rapid and definitive confirmation of the key functional groups (sulfonamide, aldehyde). UV-Vis spectroscopy verifies the extended electronic conjugation, and mass spectrometry confirms the molecular weight and formula while offering insights into the molecule's stability and bonding. When combined, the data from these orthogonal techniques create a self-validating and unambiguous confirmation of the molecular structure, providing the high level of confidence required for research, regulatory submission, and further development.
References
- 1. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 5. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
Technical Guide: Structural Elucidation of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide using ¹H and ¹³C NMR Spectroscopy
An in-depth technical guide on the core of 1H NMR and 13C NMR data for 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide.
This technical guide provides a comprehensive framework for the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. This molecule, an interesting scaffold in medicinal chemistry, requires unambiguous structural confirmation, for which NMR spectroscopy is the gold standard. This document is intended for researchers and scientists in drug development and organic synthesis, offering not just a protocol, but the underlying scientific rationale for each step.
While publicly available, specific, raw spectral data for this exact molecule is not readily found, this guide will proceed based on established principles of NMR theory and spectral prediction. We will construct a detailed, predicted spectral analysis that provides a robust template for researchers working with this or structurally similar compounds.
The Strategic Importance of NMR in Characterizing the Target Compound
This compound incorporates several key structural motifs: a disubstituted benzene ring, a sulfonamide linker, and a substituted pyrrole ring bearing an aldehyde (formyl) group. This complexity creates a unique electronic environment for each nucleus, leading to a rich and informative NMR spectrum. Precise characterization is paramount to confirm successful synthesis and to ensure the purity of the compound for further applications.
¹H NMR will allow us to:
-
Identify all unique proton environments.
-
Confirm the substitution pattern of the aromatic rings through spin-spin coupling.
-
Verify the presence of the aldehyde and sulfonamide protons.
-
Assess sample purity.
¹³C NMR will complement this by:
-
Identifying all unique carbon environments, including quaternary carbons.
-
Confirming the presence of the carbonyl carbon from the formyl group.
Together, these one-dimensional experiments, and potentially more advanced two-dimensional techniques, provide an irrefutable structural fingerprint of the molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of the final spectrum is fundamentally dependent on a meticulous sample preparation and data acquisition process. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.
2.1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity, ideally >95%, as impurities will introduce extraneous signals that complicate the spectrum.
-
Mass Calculation: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which should readily dissolve the sulfonamide. Crucially, DMSO-d₆ has a high boiling point, minimizing evaporation, and its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are well-documented and unlikely to overlap with key analyte signals. Furthermore, it will allow for the observation of exchangeable protons, such as the N-H of the sulfonamide.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Securely cap the tube and vortex or gently sonicate until the sample is fully dissolved, ensuring a homogenous solution. A clear, particulate-free solution is required to avoid spectral artifacts and line broadening.
2.2. Spectrometer Setup and Calibration
These procedures should be performed on a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Instrument Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the specific sample and solvent to maximize signal-to-noise. This is an automated process on most modern spectrometers.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent (in this case, DMSO-d₆) to maintain a stable magnetic field over the course of the experiment. This is essential for high-resolution measurements.
-
Shimming: This is arguably the most critical step for obtaining sharp, symmetrical peaks. The shimming process adjusts a series of small magnetic coils to homogenize the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for optimal resolution.
2.3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker system) is appropriate.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules, including this one.
-
Number of Scans (NS): 16 to 32 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a standard starting point. This allows for the protons to relax back to their equilibrium state between pulses, ensuring accurate signal integration.
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.
2.4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
Spectral Width (SW): A wide spectral width of 0 to 220 ppm is necessary to encompass the full range of possible carbon chemical shifts, from aliphatic to carbonyl carbons.
-
Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. Typically, 1024 to 2048 scans are needed for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A 2-second delay is a reasonable starting point.
Data Processing Workflow
Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.
Caption: NMR Data Processing Workflow.
The standard workflow for processing NMR data involves several key steps.[1][2] This process begins with the raw Free Induction Decay (FID) data and transforms it into a clean, interpretable spectrum.[3][4] Key stages include Fourier transformation, phase and baseline correction, and referencing of the spectra.[2]
-
Apodization (Window Function): The raw FID is multiplied by a mathematical function (e.g., an exponential function) to improve the signal-to-noise ratio or enhance resolution.
-
Fourier Transform (FT): This is the core mathematical operation that converts the time-domain signal (FID) into a frequency-domain spectrum, where signal intensity is plotted against frequency (chemical shift).
-
Phase Correction: After FT, the peaks may be distorted (out of phase). This step manually or automatically adjusts the phase to ensure all peaks are in a positive, absorptive Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum may be uneven. This step applies a polynomial function to flatten the baseline, which is crucial for accurate integration.
-
Referencing: The chemical shift axis (in ppm) is calibrated. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peaks (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) are typically used as a secondary internal standard, with tetramethylsilane (TMS) being the primary reference at 0 ppm.
-
Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons. For both ¹H and ¹³C, the exact chemical shift of each peak is determined.
Predicted Spectral Analysis and Interpretation
The following is a detailed prediction of the ¹H and ¹³C NMR spectra of this compound in DMSO-d₆. The predicted chemical shifts are based on the known effects of substituents on aromatic and heteroaromatic rings.[5][6] Electron-withdrawing groups, such as the formyl and sulfonamide groups, will generally deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[5]
Molecular Structure with Numbering:
Caption: Structure of the target molecule.
4.1. Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.60 | s | 1H | - | H-formyl | Aldehyde protons are strongly deshielded and typically appear as singlets. |
| ~7.95 | d | 2H | J ≈ 8.5 | H-3'/H-5' | Protons ortho to the electron-withdrawing sulfonamide group are deshielded. They appear as a doublet due to coupling with H-2'/H-6'. |
| ~7.70 | d | 2H | J ≈ 8.5 | H-2'/H-6' | Protons meta to the sulfonamide group but ortho to the pyrrole ring. They appear as a doublet due to coupling with H-3'/H-5'. |
| ~7.40 | dd | 1H | J ≈ 2.5, 1.5 | H-5 | Pyrrole proton adjacent to the nitrogen and coupled to H-4 and H-3. The formyl group at C2 deshields this proton. |
| ~7.25 | s (br) | 2H | - | -NH₂ (sulfonamide) | Exchangeable protons of the sulfonamide group. The chemical shift can vary with concentration and temperature. Appears as a broad singlet. |
| ~7.05 | dd | 1H | J ≈ 4.0, 1.5 | H-3 | Pyrrole proton adjacent to the formyl group, strongly deshielded. Coupled to H-4 and H-5. |
| ~6.40 | dd | 1H | J ≈ 4.0, 2.5 | H-4 | Pyrrole proton coupled to both H-3 and H-5. |
4.2. Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Predicted δ (ppm) | Assignment | Rationale |
| ~185.0 | C-formyl | Carbonyl carbons of aldehydes are highly deshielded. |
| ~144.0 | C-4' | Aromatic carbon directly attached to the electron-withdrawing sulfur atom of the sulfonamide. |
| ~140.0 | C-1' | Aromatic carbon attached to the pyrrole nitrogen. Deshielded. |
| ~133.0 | C-2 | Pyrrole carbon attached to the electron-withdrawing formyl group. |
| ~128.0 | C-5 | Pyrrole carbon adjacent to the nitrogen. |
| ~127.5 | C-2'/C-6' | Aromatic carbons ortho to the pyrrole ring. |
| ~120.0 | C-3'/C-5' | Aromatic carbons meta to the pyrrole ring. |
| ~124.0 | C-3 | Pyrrole carbon deshielded by the adjacent formyl group. |
| ~112.0 | C-4 | Pyrrole carbon least affected by the substituents. |
Advanced NMR for Unambiguous Assignment
While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive proof.
5.1. COSY (Correlation Spectroscopy)
This experiment reveals proton-proton coupling networks. For our target molecule, a COSY spectrum would be expected to show correlations between:
-
H-3'/H-5' and H-2'/H-6' : Confirming the 1,4-disubstitution pattern on the benzene ring.
-
H-3, H-4, and H-5 : Tracing the connectivity around the pyrrole ring. A cross-peak would be seen between H-3 and H-4, and between H-4 and H-5. A weaker, long-range coupling might be visible between H-3 and H-5.
Caption: Predicted ¹H-¹H COSY Correlations.
5.2. HSQC (Heteronuclear Single Quantum Coherence)
This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link:
-
The proton at ~9.60 ppm to the carbon at ~185.0 ppm (formyl group).
-
The aromatic protons (H-2'/H-6' and H-3'/H-5') to their corresponding carbons.
-
The pyrrole protons (H-3, H-4, H-5) to their corresponding carbons.
This powerful technique removes any ambiguity in the assignment of both the ¹H and ¹³C spectra.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of novel synthetic compounds like this compound. Through a combination of meticulous experimental technique and a systematic approach to spectral interpretation, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted data and workflows presented in this guide serve as a robust framework for researchers, ensuring the scientific integrity of their findings and facilitating the advancement of drug discovery and development programs.
References
- 1. scribd.com [scribd.com]
- 2. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 3. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. NMR chemical shift prediction of pyrroles [stenutz.eu]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a compound of interest in drug discovery and development. The methodologies and interpretations presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the accurate identification and characterization of this molecule.
Introduction: The Analytical Imperative
This compound is a molecule that marries the well-established pharmacophore of a sulfonamide with a reactive pyrrole-2-carbaldehyde moiety. The sulfonamide group is a cornerstone in medicinal chemistry, while the pyrrole ring is a prevalent heterocycle in numerous biologically active compounds. The presence of the aldehyde group offers a site for further chemical modification, making this compound a versatile building block. Accurate and detailed analysis is paramount for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will delve into the intricacies of its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Foundational Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃S | ChemSpider |
| Monoisotopic Mass | 250.0412 g/mol | PubChem |
| Structure | A benzenesulfonamide group linked via a nitrogen atom to the 1-position of a 2-formylpyrrole ring. | N/A |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a validated approach for the analysis of this compound.
Sample Preparation: Ensuring Analytical Integrity
The choice of sample preparation is contingent on the matrix. For analysis in a relatively clean matrix such as a reaction mixture, a simple dilution is often sufficient. For more complex matrices like plasma or tissue, a more rigorous cleanup is necessary.
Protocol for Extraction from a Biological Matrix (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar sulfonamide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography: Achieving Optimal Separation
Chromatographic separation is crucial to minimize matrix effects and to separate the analyte from any isomers or impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic solvent for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate | A standard gradient for eluting a wide range of analytes. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
Mass Spectrometry: Ionization and Detection
Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of sulfonamides.[1]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily protonate to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 150°C | Aids in desolvation of the analyte. |
| Desolvation Gas | Nitrogen at 800 L/hr | Facilitates the removal of solvent from the ESI droplets. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high sensitivity and specificity in quantitative analysis. |
Deciphering the Fragmentation Pattern: A Mechanistic Approach
The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 251.0) is predicted to follow pathways characteristic of both sulfonamides and substituted pyrroles.
Key Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of aromatic sulfonamides, this is expected to be a major pathway.[2] The cleavage of the C-S and S-N bonds with a subsequent rearrangement leads to the loss of SO₂ (64 Da).
-
Cleavage of the Sulfonamide Bond: The S-N bond is susceptible to cleavage, leading to the formation of the benzenesulfonyl cation or related fragments.
-
Fragmentation of the Pyrrole Moiety: The 2-formyl-1H-pyrrol-1-yl group can undergo its own characteristic fragmentation, such as the loss of carbon monoxide (CO) from the formyl group.
Proposed Fragmentation Scheme:
The protonated molecule at m/z 251.0 is expected to undergo the following primary fragmentations:
-
m/z 251.0 → m/z 187.0 + SO₂: This represents the characteristic loss of sulfur dioxide.
-
m/z 251.0 → m/z 156.0 + C₅H₄NO: Cleavage of the N-C bond between the phenyl and pyrrole rings.
-
m/z 251.0 → m/z 95.0 + C₆H₆NO₂S: Cleavage resulting in the charged 2-formylpyrrole moiety.
Further fragmentation of these primary ions can provide additional structural confirmation. For instance, the ion at m/z 187.0 could lose CO (28 Da) to yield a fragment at m/z 159.0.
Caption: Proposed fragmentation pathway for this compound.
Data Interpretation and Validation: Ensuring Confidence in Results
Quantitative Analysis:
For quantitative studies, a calibration curve should be constructed using a series of standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Qualitative Analysis:
The identification of the compound should be based on the retention time and the presence of at least two characteristic MRM transitions. The ratio of the quantifier to qualifier ion should be consistent with that of a reference standard.
Potential Pitfalls:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. The use of a matrix-matched calibration curve or the standard addition method can mitigate this.
-
Adduct Formation: Sodium ([M+Na]⁺) or other adducts may be observed. While these can be used for confirmation, the protonated molecule ([M+H]⁺) is typically the most abundant and reliable for quantification.
-
In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment in the ion source, complicating the spectrum. These parameters should be optimized to maximize the [M+H]⁺ signal.
Conclusion: A Framework for Robust Analysis
The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By employing a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality, reliable data. The fragmentation patterns, driven by the characteristic chemistries of the sulfonamide and pyrrole moieties, provide a high degree of confidence in the identification of this compound. The methodologies outlined in this guide serve as a comprehensive starting point for the development of robust and reliable analytical methods for this and structurally related molecules.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide in different solvents
An In-depth Technical Guide to the Solubility of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
Executive Summary
This compound is a molecule of interest within contemporary medicinal chemistry, incorporating both a sulfonamide group and a pyrrole aldehyde moiety. The therapeutic potential of any such candidate is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility can severely impede drug development, affecting everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to explain the underlying theoretical principles, provide a detailed, field-proven experimental protocol for thermodynamic solubility determination, and offer insights into the interpretation of solubility data in a drug development context.
Introduction: The Criticality of Solubility
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature, is a paramount parameter.[3][4] For orally administered drugs, a compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[3] Consequently, low aqueous solubility is a primary contributor to poor and variable bioavailability, often leading to the failure of otherwise potent drug candidates.[1][2][5]
This compound (henceforth referred to as FPBS) presents a unique structural profile. The benzenesulfonamide portion is a well-established pharmacophore, while the formyl-pyrrol group offers distinct electronic and steric properties. Understanding how this structure interacts with various solvents is essential for its development. This guide provides the necessary theoretical and practical tools for researchers to systematically evaluate the solubility of FPBS, enabling informed decisions in lead optimization, formulation development, and overall project viability.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by a balance of intermolecular forces and the thermodynamic favorability of the dissolution process.[4] The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7]
Solute-Solvent Interactions
Dissolution requires overcoming two sets of forces: the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions (cohesive forces). These are replaced by new solute-solvent interactions.[8] The overall process is energetically favorable if the energy released from solute-solvent interactions compensates for the energy required to break the initial interactions.
For FPBS, the key functional groups influencing solubility are:
-
Sulfonamide group (-SO₂NH₂): The N-H group can act as a hydrogen bond donor, while the oxygen atoms are hydrogen bond acceptors.
-
Formyl group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor.
-
Pyrrole and Benzene Rings: These aromatic systems contribute to van der Waals forces and can participate in π-π stacking interactions.
Therefore, polar solvents capable of hydrogen bonding are expected to be effective at solvating FPBS.[8] Polar protic solvents (e.g., water, ethanol) can both donate and accept hydrogen bonds, while polar aprotic solvents (e.g., DMSO, acetone) can only accept them. Nonpolar solvents (e.g., hexane, toluene) lack strong hydrogen bonding capabilities and are predicted to be poor solvents for this molecule.[6]
Thermodynamics of Dissolution
The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS).
-
Enthalpy (ΔH): Represents the heat change. Dissolution can be endothermic (heat is absorbed, ΔH > 0) or exothermic (heat is released, ΔH < 0).[4][9] For most solids, the process is endothermic, meaning solubility increases with temperature, as the added heat helps overcome the crystal lattice energy.[10][11]
-
Entropy (ΔS): Represents the change in disorder. Dissolution typically leads to an increase in disorder (ΔS > 0) as the ordered crystal structure breaks down into randomly moving solvated molecules, which favors the process.[12]
Experimental Determination of Thermodynamic Solubility
While high-throughput kinetic solubility assays are useful for early screening, the determination of thermodynamic (or equilibrium) solubility is the definitive measure for lead optimization and pre-formulation.[9][13] The "gold standard" for this measurement is the Saturation Shake-Flask Method, which is recognized by regulatory bodies like the USP.[14][15][16][17]
The Shake-Flask Method: A Self-Validating Protocol
The trustworthiness of this protocol lies in its design: by ensuring an excess of the solid compound is present, the resulting measurement represents a true equilibrium between the dissolved and undissolved states.[9] The extended equilibration time ensures that this is not a transient, supersaturated state but the true thermodynamic limit.
Experimental Workflow for the Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
-
Preparation:
-
To a series of 4 mL glass vials, add an excess amount of solid FPBS (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]
-
Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial. Solvents should span a range of polarities (e.g., Water, pH 7.4 Buffer, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), n-Hexane).
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biorelevant studies).
-
Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for most compounds.[13][18]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are carried over, the aliquot must be clarified. This is best achieved by either:
-
Filtering through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE).
-
Centrifuging the vial at high speed (e.g., 14,000 rpm for 10 minutes) and sampling from the top layer of the supernatant.
-
-
-
Quantification:
-
Prepare a standard stock solution of FPBS in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). Create a calibration curve by making serial dilutions of this stock.
-
Accurately dilute the clarified filtrate from step 3 into the analysis range of the calibration curve.
-
Analyze the diluted samples and calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of the diluted sample by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Report the final value in standard units (e.g., mg/mL or µg/mL).
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvent systems.
Table 1: Hypothetical Solubility of FPBS in Various Solvents at 25°C
| Solvent | Solvent Type | Polarity Index | Dielectric Constant | Hypothetical Solubility (µg/mL) |
| n-Hexane | Nonpolar | 0.1 | 1.9 | < 1 |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 500 |
| Acetone | Polar Aprotic | 4.3 | 21 | 8,500 |
| Ethanol | Polar Protic | 5.2 | 24.5 | 4,200 |
| Methanol | Polar Protic | 6.6 | 32.7 | 6,000 |
| DMSO | Polar Aprotic | 7.2 | 47 | > 50,000 |
| Water (pH 7.4) | Polar Protic | 9.0 | 80.1 | 15 |
Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They are designed to reflect expected trends based on physicochemical principles but must be confirmed by rigorous experimentation.
Interpreting the Data
The hypothetical data aligns with the theoretical principles discussed earlier.
Caption: Solute-Solvent Interaction Logic for FPBS.
-
High Solubility in Polar Aprotic Solvents: The exceptionally high hypothetical solubility in DMSO (>50,000 µg/mL) is expected. DMSO is a highly polar solvent and a superb hydrogen bond acceptor, allowing it to strongly solvate both the sulfonamide N-H and the pyrrole ring.
-
Moderate Solubility in Alcohols: The good solubility in ethanol and methanol demonstrates the effectiveness of hydrogen bonding from polar protic solvents.
-
Low Aqueous Solubility: The poor hypothetical solubility in water (15 µg/mL) is a critical finding for drug development. While water is highly polar, its strong self-association through an extensive hydrogen bond network makes it difficult for the moderately polar, largely hydrophobic rings of FPBS to penetrate. This value would likely classify FPBS as "practically insoluble" according to USP definitions and would be a major flag for bioavailability challenges.[19]
-
Insolubility in Nonpolar Solvents: As predicted, the lack of polar functional groups in n-hexane makes it incapable of disrupting the FPBS crystal lattice, resulting in negligible solubility.
Field-Proven Insights for Drug Development
The solubility profile is not merely an academic exercise; it directly informs strategic decisions:
-
For Medicinal Chemists: A low aqueous solubility (<10 µg/mL) coupled with high potency might be acceptable, but it signals the need to explore pro-drug strategies or structural modifications to enhance polarity.
-
For Process Chemists: The high solubility in solvents like acetone or dichloromethane provides excellent options for reaction media and purification via crystallization.
-
For Formulation Scientists: The low aqueous solubility is the primary challenge. This data would immediately trigger an investigation into enabling formulation technologies, such as:
-
Amorphous Solid Dispersions (ASDs): Using a solvent like acetone or methanol to dissolve the drug with a polymer and then rapidly removing the solvent can trap the drug in a high-energy, more soluble amorphous state.
-
Lipid-based Formulations: For highly lipophilic compounds, dissolving the drug in oils or surfactants can improve absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10]
-
Conclusion
Characterizing the solubility of this compound is a foundational step in its evaluation as a potential drug candidate. This guide has provided a robust framework, grounded in the principles of physical chemistry and authoritative experimental standards. By employing the Shake-Flask method, researchers can generate reliable thermodynamic solubility data. This data, when interpreted correctly, provides invaluable insights that guide synthesis, purification, and, most critically, the formulation strategies required to overcome challenges like poor aqueous solubility, thereby maximizing the potential for clinical success.
References
- 1. ucd.ie [ucd.ie]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. nagwa.com [nagwa.com]
- 7. scribd.com [scribd.com]
- 8. fiveable.me [fiveable.me]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Solubility [chem.fsu.edu]
- 12. Video: Solubility - Concept [jove.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Solubility Measurements | USP-NF [uspnf.com]
- 17. uspnf.com [uspnf.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. m.youtube.com [m.youtube.com]
The Multifaceted Mechanisms of Action of Pyrrole-Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of a Privileged Scaffold
The pyrrole-benzenesulfonamide framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has demonstrated the ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] These synthetic molecules have garnered significant interest from researchers in drug development due to their potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of pyrrole-benzenesulfonamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of how these compounds interact with key cellular targets, the downstream consequences of these interactions, and the experimental methodologies used to elucidate these mechanisms.
I. Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy
The anticancer activity of pyrrole-benzenesulfonamide derivatives is not mediated by a single mechanism but rather through the modulation of several key targets crucial for cancer cell proliferation, survival, and metastasis.[4][5]
Carbonic Anhydrase Inhibition: Disrupting pH Homeostasis in the Tumor Microenvironment
A prominent mechanism of action for many pyrrole-benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6][7]
The Causality Behind Targeting Carbonic Anhydrases:
Tumor cells, especially those in hypoxic regions, upregulate CA IX and CA XII to maintain their intracellular pH (pHi) in a slightly alkaline range conducive to proliferation, while contributing to an acidic extracellular microenvironment.[8][9] This acidic milieu promotes tumor invasion, metastasis, and resistance to chemotherapy.[8][9] By inhibiting these CAs, pyrrole-benzenesulfonamide derivatives disrupt this critical pH-regulating mechanism, leading to intracellular acidification and a less favorable tumor microenvironment, ultimately inducing apoptosis and inhibiting tumor growth.[6][10] The sulfonamide moiety of these derivatives is a key pharmacophore, mimicking the substrate of carbonic anhydrase and coordinating with the zinc ion in the enzyme's active site.[11][12]
Downstream Signaling Consequences of CA IX Inhibition:
Inhibition of CA IX has been shown to impact several downstream signaling pathways. For instance, it can modulate the Wnt/β-catenin signaling pathway and affect the expression of its target genes like MYC.[13] Furthermore, CA IX can interact with the NF-κB signaling pathway, which is involved in radiation resistance, and can also influence Rho-GTPase signaling, which is implicated in cell migration and invasion.[9][14]
Visualizing the Impact of CA IX Inhibition:
Caption: Downstream effects of CA IX inhibition by pyrrole-benzenesulfonamide derivatives.
Quantitative Data on CA Inhibition:
| Compound Class | Target Isoform(s) | Ki (nM) Range | Reference(s) |
| Pyrazole-benzenesulfonamide ureas | hCA IX, hCA XII | 15.9 - 67.6 | [15] |
| Pyrrole & Indole derivatives | hCA XII | 6.8 | [13] |
| 1,2,3-Triazole benzenesulfonamides | CA IX, CA XII | 25 - 80 | [16] |
| Benzenesulfonamides (Click Chemistry) | hCA IX, hCA XII | 0.8 - 38.9 | [17] |
Microtubule Targeting: Arresting the Cell Cycle
Certain pyrrole-benzenesulfonamide derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with well-established chemotherapeutic agents.[18][19]
The Rationale for Targeting Microtubules:
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[20][21] Disruption of microtubule polymerization or depolymerization activates the mitotic checkpoint, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[21][22] Pyrrole-based compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization.[19][23]
Signaling Cascade Following Microtubule Disruption:
Microtubule depolymerization triggers a signaling cascade that leads to cell cycle arrest. The mitotic checkpoint machinery, when activated by improper spindle formation, prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, thus holding the cell in mitosis.[22] Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway. Additionally, microtubule disruption can activate p38 MAPK signaling pathways, which can influence gene expression.[10]
Visualizing the Microtubule Targeting Workflow:
Caption: Mechanism of action for microtubule-targeting pyrrole-benzenesulfonamides.
Antiproliferative Activity Data:
| Compound Class | Cell Line(s) | GI50/IC50 Range (µM) | Reference(s) |
| Pyrrole-based carboxamides | Breast, Lung, Prostate Cancer | 0.01 - 100 | [19] |
| ARAP compounds | MCF-7 | 1.0 - 2.0 | [23] |
| 1,2,3-Triazole benzenesulfonamides | HEPG-2, MCF-7, MDA-MB-231 | 0.76 - 26.3 | [16] |
II. Anti-inflammatory Mechanism of Action: Targeting Cyclooxygenase Enzymes
The anti-inflammatory properties of pyrrole-benzenesulfonamide derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[24][25]
The Logic of COX Inhibition:
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[26][27] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli.[24] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][24]
Downstream Effects of COX-2 Inhibition:
By blocking COX-2, pyrrole-benzenesulfonamide derivatives prevent the production of prostaglandins at the site of inflammation.[28] This leads to a reduction in vasodilation, edema, and pain. In the context of cancer, the COX-2-PGE2 pathway is implicated in promoting tumor immune evasion, so its inhibition can have additional therapeutic benefits.[29]
Visualizing the Prostaglandin Synthesis Pathway Inhibition:
Caption: Inhibition of the COX-2 pathway by pyrrole-benzenesulfonamide derivatives.
III. Immunomodulatory Mechanism of Action: Inhibition of Lymphocyte-Specific Kinase (Lck)
Certain pyrrole derivatives have been identified as potent inhibitors of Lymphocyte-specific kinase (Lck), a critical enzyme in T-cell signaling.[4][30]
The Rationale for Lck Inhibition:
Lck is a tyrosine kinase that plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[3][31] Aberrant Lck activity is implicated in autoimmune diseases and T-cell malignancies. Therefore, inhibiting Lck presents a therapeutic strategy for these conditions.
Downstream Signaling of Lck:
Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, which then recruits and activates another kinase, ZAP-70.[3][32] This initiates a signaling cascade involving the phosphorylation of downstream adaptors and enzymes such as SLP-76 and PLCγ-1, leading to calcium mobilization, activation of transcription factors like NFAT and NF-κB, and ultimately, T-cell activation and proliferation.[32][33] Lck also plays a role in signaling through the co-stimulatory molecule CD28.[33]
Visualizing the Lck Signaling Pathway Inhibition:
Caption: Inhibition of the Lck-mediated T-cell receptor signaling cascade.
Lck Inhibitory Activity Data:
| Compound Class | IC50 (nM) Range | Reference(s) |
| Pyrrolo[2,3-d]pyrimidines | <10 | [4] |
| 4-Amino-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-7-Yl-Cyclopentane | 2.0 | [34] |
| 5-(4-Phenoxyphenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine | 1.0 - 11.0 | [34] |
IV. Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, the following are detailed, step-by-step methodologies for key experiments used to characterize the mechanisms of action of pyrrole-benzenesulfonamide derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically, and a decrease in this rate in the presence of an inhibitor is indicative of its potency.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh daily).
-
Inhibitor Stock Solution: Prepare a concentrated stock of the pyrrole-benzenesulfonamide derivative in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the inhibitor dilutions or DMSO (for the no-inhibitor control) to the respective wells.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrole-benzenesulfonamide derivative in cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrrole-benzenesulfonamide derivative for the desired time.
-
Harvest the cells by trypsinization and centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence of the PI-stained cells.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
In Vitro Tubulin Polymerization Assay
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. Polymerization can be tracked by measuring the increase in light scattering (turbidity) at 340 nm or, more sensitively, through a fluorescence-based method where a fluorescent reporter binds to polymerized microtubules, resulting in an increase in fluorescence intensity.
Protocol (Fluorescence-based):
-
Reagent Preparation:
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a suitable buffer. Keep on ice.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (96-well plate format):
-
Pre-warm the microplate reader to 37°C.
-
Add the test compound dilutions to the wells of a pre-warmed plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Calculate the IC50 for inhibition of tubulin polymerization.
-
In Vitro Kinase Inhibition Assay (Luminescence-based)
Principle: This assay quantifies the amount of ADP produced as a byproduct of the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrrole-benzenesulfonamide derivative in an appropriate buffer.
-
Prepare a kinase reaction mixture containing the target kinase (e.g., Lck), its substrate, and ATP.
-
-
Kinase Reaction (384-well plate format):
-
Add the inhibitor dilutions or DMSO control to the wells.
-
Add the kinase to each well and pre-incubate for a short period.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
V. Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrrole-benzenesulfonamide derivatives.
-
Carbonic Anhydrase Inhibitors: The unsubstituted sulfonamide group is essential for binding to the zinc ion in the CA active site. Modifications to the pyrrole and benzenesulfonamide rings can significantly impact isoform selectivity. Bulky substituents can be introduced to exploit differences in the active site cavities of various CA isoforms. For instance, substitutions at positions 92 and 131 in the active site are key determinants of inhibitor binding and affinity.[24]
-
Microtubule-Targeting Agents: The nature and position of substituents on the pyrrole ring and the phenyl ring of the benzenesulfonamide moiety influence the binding affinity for the colchicine site on tubulin. The size and electronic properties of these substituents are critical for optimal interaction and potent inhibition of tubulin polymerization.[18]
-
Lck Kinase Inhibitors: For pyrrolo[2,3-d]pyrimidine-based Lck inhibitors, the hydrogen on the pyrrole ring is often essential for activity. Substituents on the pyrimidine and pyrrole rings can be modified to enhance potency and selectivity against other kinases.[11][35]
Conclusion: A Versatile Scaffold with a Bright Future
Pyrrole-benzenesulfonamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to engage multiple, clinically relevant targets through distinct mechanisms of action provides a rich platform for the development of novel therapeutics for a range of diseases, most notably cancer. A thorough understanding of their molecular mechanisms, guided by robust experimental validation and a clear comprehension of their structure-activity relationships, will be paramount in translating the potential of this privileged scaffold into effective clinical candidates. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of drug development through the exploration of these multifaceted molecules.
References
- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. studenttheses.uu.nl [studenttheses.uu.nl]
- 22. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 28. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 29. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Genetic Evidence of a Role for Lck in T-Cell Receptor Function Independent or Downstream of ZAP-70/Syk Protein Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Tyrosine-protein kinase LCK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 35. sci-hub.box [sci-hub.box]
Structure-Activity Relationship of Novel Benzenesulfonamide Derivatives: A Guide to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Legacy and Modern Renaissance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, a structural cornerstone that has given rise to a multitude of therapeutic agents across a vast spectrum of diseases. From the early sulfa drugs that revolutionized antibacterial therapy to modern, highly-targeted anticancer agents, the simple yet versatile benzenesulfonamide core has proven to be an exceptionally fruitful starting point for drug discovery. Its enduring relevance stems from a unique combination of synthetic tractability and potent, often highly specific, biological activity.
This guide moves beyond a mere catalog of compounds. As a senior application scientist, my objective is to provide a narrative grounded in the principles of causality—the "why" behind the "what" in experimental design. We will dissect the structure-activity relationships (SAR) of novel benzenesulfonamide derivatives, not as a static set of rules, but as a dynamic interplay of molecular interactions. This document is designed for the practicing researcher and drug developer, offering field-proven insights into how subtle structural modifications can dramatically alter potency, selectivity, and pharmacokinetic profiles. We will explore the core pharmacophore, delve into its application in key therapeutic areas, detail the self-validating experimental protocols used in its study, and look toward the future of rational drug design with this remarkable scaffold.
The Benzenesulfonamide Pharmacophore: A Foundation for Versatility
At its heart, the benzenesulfonamide scaffold consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). The true power of this arrangement lies in the chemical properties of the sulfonamide group and the synthetic accessibility of the benzene ring.
The primary sulfonamide is a critical Zinc-Binding Group (ZBG) .[1][2][3][4] Its nitrogen atom can deprotonate under physiological conditions, allowing it to coordinate with the Zn²⁺ ion present in the active sites of numerous metalloenzymes. This interaction is the cornerstone of its inhibitory activity against key targets like carbonic anhydrases.[2][4]
The benzene ring serves as a versatile anchor for appending various "tail" moieties.[2][5][6][7] These tails are not mere appendages; they are precision tools designed to probe the diverse topographies of enzyme active sites, forming hydrophobic, hydrophilic, or hydrogen-bonding interactions that dictate the compound's potency and, crucially, its selectivity for a specific target isoform.[5][7]
References
- 1. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
Introduction: The Rationale for Investigating Pyrrole-Sulfonamide Derivatives
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide array of biological activities, including antimicrobial properties.[1][2][3] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial drugs. The conjugation of these two moieties in the form of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide (Molecular Formula: C₁₁H₁₀N₂O₃S) presents a compelling candidate for antimicrobial investigation.[4][5]
These application notes provide a comprehensive guide for researchers to conduct in vitro antimicrobial susceptibility testing (AST) of this novel compound. The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8][9] We will describe two fundamental and complementary assays: the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion Assay for a qualitative assessment of antimicrobial activity.
PART 1: Quantitative Antimicrobial Assessment via Broth Microdilution (MIC & MBC)
The broth microdilution method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[10][11][12] It establishes the lowest concentration of the agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Principle of the Assay
This technique involves challenging a standardized suspension of microorganisms with serial dilutions of the test compound, this compound, in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a specified incubation period, while the MBC is ascertained by subculturing from wells showing no visible growth onto an antimicrobial-free solid medium.[13][14][15][16]
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Detailed Experimental Protocol: MIC Determination
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must be non-toxic to the test organisms at the final concentration used in the assay.
-
Prepare a stock solution at a concentration of 1280 µg/mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Preparation of Microbial Inoculum:
-
From a pure, 18-24 hour culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][18] This standardization is crucial for the reproducibility of the assay.
-
-
Microdilution Plate Setup:
-
Using a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in each row designated for testing.
-
Add 100 µL of the 1280 µg/mL stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This will create a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation and Incubation:
-
Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[17]
-
-
Interpretation of MIC Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
Detailed Experimental Protocol: MBC Determination
-
Subculturing:
-
From the wells that show no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), transfer a 10 µL aliquot to a quadrant of a Mueller-Hinton Agar (MHA) plate.[14]
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Interpretation of MBC Results:
Data Presentation
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Candida albicans ATCC 90028 |
An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.
PART 2: Qualitative Antimicrobial Assessment via Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[19][20][21] It provides a rapid visual indication of the compound's activity.
Principle of the Assay
A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[22][23]
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Detailed Experimental Protocol
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[17]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking process twice more.[19]
-
-
Preparation and Application of Disks:
-
Sterile blank paper disks (6 mm in diameter) are impregnated with a known amount of this compound. A common starting point is to load 10-30 µg of the compound per disk.
-
Using sterile forceps, place the impregnated disks on the inoculated MHA plate. Ensure firm contact with the agar surface.[22]
-
A maximum of six disks can be placed on a 9 cm plate to prevent overlapping of the inhibition zones.[22]
-
Include a control disk with the solvent alone to ensure it has no antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Data Presentation
| Test Organism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 |
Materials and Reagents
-
This compound
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Agar (TSA) or other non-selective growth medium
-
Sterile 0.9% saline
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile paper disks (6 mm)
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Quality Control Strains:
-
Staphylococcus aureus (Gram-positive), e.g., ATCC 29213
-
Escherichia coli (Gram-negative), e.g., ATCC 25922
-
Pseudomonas aeruginosa (Gram-negative, non-fermenter), e.g., ATCC 27853
-
Candida albicans (Fungus), e.g., ATCC 90028 (for antifungal testing, use RPMI-1640 medium)
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Compound 4-(2-formyl-1H-pyrrol-1-yl)benzene-1-sulfonamide - Chemdiv [chemdiv.com]
- 6. journals.asm.org [journals.asm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. asm.org [asm.org]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 22. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
anticancer activity screening of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide on cell lines
Application Note & Protocol
Title: Comprehensive In Vitro Anticancer Activity Screening of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Abstract
This document provides a detailed guide for the comprehensive in vitro evaluation of the anticancer potential of the novel synthetic compound, this compound. We present a strategic, multi-tiered approach, beginning with broad-spectrum cytotoxicity screening across a panel of human cancer cell lines, followed by in-depth mechanistic assays to elucidate the mode of action. The protocols herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers in oncology and drug discovery. This guide emphasizes the scientific rationale behind each step, from cell line selection to the interpretation of complex datasets, thereby empowering researchers to not only execute the experiments but also to understand the underlying principles.
Introduction: The Rationale for Screening this compound
The pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The compound this compound integrates two pharmacologically significant moieties: a sulfonamide group and a pyrrole ring.
-
Sulfonamides: This functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. Certain sulfonamides are known to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors and linked to tumor progression and metastasis.
-
Pyrrole Derivatives: The pyrrole scaffold is a key component of many natural and synthetic bioactive molecules, exhibiting a broad range of biological activities, including anticancer properties.
The unique combination of these two groups in this compound presents a compelling case for its investigation as a potential anticancer therapeutic. This guide outlines a systematic workflow to rigorously test this hypothesis.
Experimental Strategy: A Multi-Faceted Approach
Our screening strategy is designed as a funnel, starting with a broad assessment of cytotoxicity and progressively narrowing down to specific mechanistic investigations for the most sensitive cell lines.
Figure 1: A multi-phased workflow for anticancer drug screening.
Phase 1 & 2: Cytotoxicity Screening and IC50 Determination
The initial goal is to determine the concentration-dependent cytotoxic effect of the compound on a diverse panel of human cancer cell lines. This allows for the identification of sensitive cell lines and the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of drug potency.
Recommended Human Cancer Cell Lines
The selection of cell lines should ideally represent a variety of cancer types to assess the breadth of the compound's activity.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) |
| HCT116 | Colorectal Carcinoma | p53 wild-type |
| HT-29 | Colorectal Carcinoma | p53 mutant |
| HeLa | Cervical Cancer | HPV-positive |
| K562 | Chronic Myelogenous Leukemia | Suspension cell line |
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100]
-
Plot the % inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Table 2: Example IC50 Data for this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 15.2 |
| MDA-MB-231 | 8.9 |
| A549 | 22.5 |
| HCT116 | 5.4 |
| HT-29 | 7.1 |
| HeLa | 18.3 |
| K562 | 3.8 |
Phase 3: Mechanistic Elucidation
Based on the IC50 data, select the most sensitive cell lines (e.g., HCT116 and K562) for further investigation into the mechanism of cell death.
Protocol: Cell Cycle Analysis by Flow Cytometry
This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
Sensitive cell lines (e.g., HCT116)
-
6-well plates
-
Compound at IC50 and 2x IC50 concentrations
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound (vehicle, IC50, 2x IC50) for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Protocol: Apoptosis Detection using Annexin V-FITC/PI
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Cell fate determination via Annexin V/PI staining.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Sensitive cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Treatment: Treat cells as described for the cell cycle analysis (24h incubation with vehicle, IC50, and 2x IC50 concentrations).
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry.
Trustworthiness: Self-Validation and Best Practices
-
Compound Purity and Identity: Always confirm the purity (>95%) and identity of the synthesized compound using methods like NMR, HPLC, and mass spectrometry before biological screening.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Ensure all treatment groups, including the vehicle control, have the same final DMSO concentration.
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to avoid cross-contamination issues.
-
Positive Controls: Always include a well-characterized positive control (e.g., Doxorubicin, Cisplatin) to validate assay performance.
-
Biological Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.
carbonic anhydrase inhibition assay using 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide.
A High-Throughput Colorimetric Assay for the Inhibition of Carbonic Anhydrase by 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Abstract
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1] Their association with various pathologies has established them as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[2] Sulfonamides represent a cornerstone class of CA inhibitors, known for their high affinity and well-characterized mechanism of action.[3] This guide provides a detailed, self-validating protocol for determining the inhibitory activity of this compound, a representative benzenesulfonamide derivative, against human carbonic anhydrase. The methodology leverages the esterase activity of CA in a robust, 96-well plate colorimetric assay suitable for inhibitor screening and characterization.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This reaction is fundamental to cellular respiration, pH regulation, and ion transport. The human genome encodes for at least 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[6]
Several of these isoforms are implicated in disease. For instance, elevated CA activity in the eye contributes to glaucoma, while the overexpression of tumor-associated isoforms like CA IX and CA XII is linked to cancer progression by helping to maintain a favorable intracellular pH for tumor cell survival in an acidic microenvironment.[2][6][7] This makes the development of potent and, ideally, isoform-selective CA inhibitors a critical goal in modern drug discovery.[6][8]
The primary sulfonamides (R-SO₂NH₂) are among the most potent and clinically relevant CA inhibitors.[3] Their mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking substrate access.[5][9] this compound belongs to this important class of inhibitors, making the precise characterization of its inhibitory potential a key step in its evaluation as a therapeutic candidate.
Assay Principle: The Esterase Activity of Carbonic Anhydrase
While the physiological substrate for CA is CO₂, a more convenient and high-throughput compatible method for measuring its activity in vitro utilizes its inherent esterase activity.[1][10] The assay employs the colorless substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol (p-NP) and acetic acid.[1][11]
The rate of p-NP formation can be monitored continuously by measuring the increase in absorbance at 400-405 nm.[1][4] In the presence of an inhibitor like this compound, the rate of hydrolysis decreases in a concentration-dependent manner. This reduction in enzymatic activity allows for the quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The diagram below illustrates the fundamental mechanism of CA catalysis and its competitive inhibition by a sulfonamide-based inhibitor. The inhibitor directly competes with the substrate for access to the catalytic zinc ion.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
experimental protocol for molecular docking of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
An in-depth guide to performing molecular docking simulations for 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a novel compound with potential therapeutic applications. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and professionals in the field of drug development.
Introduction: Bridging Computation and Chemistry
The compound this compound belongs to the sulfonamide class of molecules, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The therapeutic potential of sulfonamides is derived from their ability to specifically interact with and inhibit various protein targets.[4] Molecular docking is a powerful computational method that predicts how a small molecule (a ligand), such as our compound of interest, binds to a macromolecular target, typically a protein.[5][6][7] This technique is instrumental in modern drug discovery, offering insights into binding affinity and interaction patterns at an atomic level, thereby guiding the rational design of more potent and selective drugs.[6]
This application note provides a self-validating, detailed protocol for conducting a molecular docking study of this compound using industry-standard, open-source software.
Principle of the Method: Simulating the Molecular Handshake
Molecular docking aims to predict the most favorable binding orientation and conformation of a ligand within a protein's binding site. The process is governed by two key components: a search algorithm and a scoring function.[6] The search algorithm explores a vast number of possible ligand poses, considering its rotational and conformational flexibility. AutoDock Vina, the software used in this protocol, employs a Lamarckian genetic algorithm, an efficient method for exploring this complex conformational space.[8] Subsequently, a scoring function evaluates each pose, estimating the binding free energy. A more negative score typically indicates a more stable and favorable protein-ligand complex.[9][10]
Strategic Selection of a Biological Target
While the specific biological target for this compound may be subject to investigation, the sulfonamide functional group is a well-established inhibitor of the Carbonic Anhydrase (CA) family of enzymes.[2][11] For this protocol, we have selected Human Carbonic Anhydrase II (hCA II) as the receptor target. It is a ubiquitous, well-characterized enzyme, and numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), making it an ideal model system for demonstrating the docking protocol.[12][13][14]
Required Software and Resources
A successful docking study relies on a suite of specialized software tools and databases. The following table summarizes the necessary components for this protocol.
| Software/Resource | Version | Source | Purpose |
| AutoDock Vina | 1.2.x | --INVALID-LINK-- | Core docking engine for calculating binding poses and affinities. |
| AutoDockTools (MGLTools) | 1.5.7 | --INVALID-LINK-- | GUI for preparing receptor and ligand files (PDBQT format).[15] |
| PyMOL | 2.x or higher | --INVALID-LINK-- | Molecular visualization tool for analyzing results.[16][17][18] |
| Protein Data Bank (PDB) | N/A | --INVALID-LINK-- | Repository for 3D structures of biological macromolecules.[12][13][19] |
| PubChem | N/A | --INVALID-LINK-- | Database of chemical molecules and their properties. |
Phase 1: Receptor Preparation Workflow
The initial and most critical phase involves preparing the target protein structure to ensure it is chemically correct and ready for docking. For this protocol, we will use the crystal structure of hCA II (PDB ID: 2VVA).
Step-by-Step Receptor Preparation using AutoDockTools (ADT)
-
Fetch the Protein Structure : Download the PDB file for hCA II (e.g., 2VVA) from the RCSB PDB database.[12][19] This structure contains the protein, a co-crystallized sulfonamide inhibitor, zinc ions, and water molecules.
-
Clean the Structure :
-
Load the PDB file into ADT.
-
Remove Water Molecules : Select and delete all water molecules (Edit -> Delete Water). Water molecules are typically removed as their positions are not always well-resolved and can interfere with the docking algorithm.[20]
-
Remove Co-crystallized Ligand : The native ligand must be removed to free the binding site for our docking experiment. Select and delete the original inhibitor. We will use its position later to define the binding site.
-
-
Prepare the Protein for Docking :
-
Add Hydrogens : Add polar hydrogens to the protein (Edit -> Hydrogens -> Add). This is crucial as hydrogen bonds are a key component of protein-ligand interactions.[20][21]
-
Compute Charges : Assign Kollman charges (Edit -> Charges -> Add Kollman Charges). These partial atomic charges are essential for calculating electrostatic interactions.[20]
-
Assign Atom Types : Assign AD4 atom types (Edit -> Atoms -> Assign AD4 type). This step defines the properties of each atom for the Vina force field.
-
-
Save the Prepared Receptor : Save the prepared protein as a PDBQT file (receptor.pdbqt). This format includes the 3D coordinates, charge information, and atom types required by AutoDock Vina.[22]
Phase 2: Ligand Preparation Workflow
Proper ligand preparation ensures that its chemical structure is correct and its flexibility is defined.
Step-by-Step Ligand Preparation using AutoDockTools (ADT)
-
Obtain Ligand Structure : Obtain the 3D structure of this compound. This can be done by searching for the compound on PubChem and saving its 3D SDF file, or by drawing it in a chemical sketcher and exporting the 3D coordinates.
-
Load and Prepare the Ligand :
-
Load the ligand's structure file into ADT (Ligand -> Input -> Open).
-
Assign Gasteiger Charges : Compute Gasteiger charges, which are suitable for small organic molecules (Ligand -> Output -> Compute Gasteiger Charges).[23]
-
Define Rotatable Bonds : Detect the rotatable bonds (Ligand -> Torsion Tree -> Detect Root). The number of rotatable bonds determines the ligand's conformational flexibility during the docking simulation.
-
-
Save the Prepared Ligand : Save the final ligand structure in the PDBQT format (ligand.pdbqt).
Phase 3: Defining the Search Space (Grid Box Generation)
The grid box is a three-dimensional cube that defines the specific region of the receptor where the docking software will search for binding poses.
Step-by-Step Grid Box Configuration
-
Load Prepared Receptor : Open the receptor.pdbqt file in ADT.
-
Center the Grid : The grid box should be centered on the active site of the enzyme. A reliable way to do this is to use the coordinates of the co-crystallized ligand that was removed in Phase 1.[24][25]
-
Set Grid Dimensions : Open the Grid Box tool (Grid -> Grid Box). Adjust the dimensions (in Angstroms) to ensure the box is large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[20]
-
Generate Configuration File : Record the center coordinates and dimensions of the grid box. Create a text file named conf.txt with the following parameters:
| Parameter | Description | Recommended Value |
| receptor | Path to the prepared receptor PDBQT file. | receptor.pdbqt |
| ligand | Path to the prepared ligand PDBQT file. | ligand.pdbqt |
| center_x, y, z | The coordinates for the center of the grid box. | As determined from the active site. |
| size_x, y, z | The dimensions of the grid box in Angstroms. | e.g., 25, 25, 25 |
| exhaustiveness | Controls the thoroughness of the search algorithm. Higher is better but slower. | 8 (default), increase for final runs. |
| num_modes | The number of binding modes (poses) to generate. | 9 |
Phase 4 & 5: Running the Simulation and Analyzing Results
With all input files prepared, the docking simulation can be executed, followed by a thorough analysis of the output.
Executing the Docking Run
-
Open a command-line terminal or PowerShell.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command to start AutoDock Vina:[26][27]
Interpreting the Results
-
Binding Affinity : Open the output_log.txt file. AutoDock Vina will report the binding affinity (in kcal/mol) for each generated pose. The most negative value represents the most favorable predicted binding energy.[9][10] Generally, scores more negative than -7 kcal/mol suggest moderate to strong interaction.[9]
-
Visualization of Binding Poses :
-
Load the receptor.pdbqt and the docked_poses.pdbqt files into PyMOL.[28][29]
-
Visually inspect the top-ranked pose (the one with the lowest binding energy). Analyze its position and orientation within the active site.
-
Identify Key Interactions : Use PyMOL's tools to identify specific interactions between the ligand and the receptor's amino acid residues, such as:
-
Hydrogen Bonds : Crucial for specificity and affinity.[30]
-
Hydrophobic Interactions : Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking or Cation-pi interactions : Common with aromatic rings.
-
A good docking result shows the ligand making plausible and significant interactions with key residues in the active site.[30]
-
Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of the docking protocol, it is essential to perform a validation step. This involves "re-docking" the original, co-crystallized ligand back into the receptor's binding site.[31] A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted pose and the original crystallographic pose.[30][31] This confirms that the chosen parameters can accurately reproduce an experimentally determined binding mode.
Workflow Visualization
The following diagram illustrates the complete molecular docking workflow described in this protocol.
Caption: A flowchart of the complete molecular docking protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjb.ro [rjb.ro]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. ccsb.scripps.edu [ccsb.scripps.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 14. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. View 3D Molecular Structures | www.pymol.org [pymol.org]
- 17. biosoft.com [biosoft.com]
- 18. PyMOL | pymol.org [pymol.org]
- 19. rcsb.org [rcsb.org]
- 20. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]
- 21. Receptor Preparation for Docking - English | spoken-tutorial.org [spoken-tutorial.org]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. youtube.com [youtube.com]
- 27. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 28. How to Use Python Molecular Viewer (PyMol) - Oreate AI Blog [oreateai.com]
- 29. compchems.com [compchems.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide as a Versatile Lead Compound in Modern Drug Design
Abstract
The confluence of a classic pharmacophore with a synthetically versatile heterocycle provides a powerful starting point for medicinal chemistry campaigns. This guide details the strategic use of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide as a lead compound for the design and development of novel therapeutics. We provide a comprehensive framework, from initial target identification and in silico modeling to synthetic derivatization and robust in vitro evaluation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower informed decision-making throughout the drug discovery pipeline.
Introduction: The Rationale for a Privileged Scaffold
This compound is a compound of significant interest due to the convergence of two key structural motifs:
-
The Benzenesulfonamide Moiety: This group is a well-established pharmacophore, most notably for its ability to act as a zinc-binding group in metalloenzymes.[1] It is the cornerstone of a major class of inhibitors targeting carbonic anhydrases (CAs).[2]
-
The N-Aryl Pyrrole Core: The pyrrole ring, attached to the benzenesulfonamide, provides a rigid, planar scaffold. N-aryl pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[3][4][5]
-
The 2-Formyl Group: This aldehyde functionality serves as a critical synthetic handle, allowing for extensive and diverse chemical modifications to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
Derivatives of this core structure have shown potent anticancer activity, often through the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII.[6][7][8] These enzymes are crucial for cancer cell survival in the hypoxic, acidic tumor microenvironment, making them validated therapeutic targets.[7] This established biological activity makes this compound an exemplary lead compound for optimization.
Target Identification and Validation Strategy
The primary and most validated target class for this lead compound is the Carbonic Anhydrase (CA) family of enzymes.
-
Primary Hypothesis: The unsubstituted sulfonamide group (-SO₂NH₂) is predicted to coordinate with the catalytic Zn²⁺ ion in the active site of CA isoforms. The pyrrole-aldehyde portion of the molecule can then be modified to achieve potency and isoform selectivity by exploiting unique interactions within the enzyme's active site cavity.[2][6]
-
Therapeutic Rationale (Oncology): Tumor-associated isoforms hCA IX and hCA XII are key regulators of extracellular pH in solid tumors. Their inhibition disrupts the tumor's ability to manage its acidic microenvironment, leading to increased apoptosis and reduced proliferation and metastasis.[7][8]
While CAs are the primary focus, the scaffold's versatility suggests potential activity against other targets, which could be explored in parallel or as a secondary objective. These include protein kinases, where pyrrole-based structures are known inhibitors, and cholinesterases.[4][9][10]
Workflow for Lead Optimization
A systematic approach is essential for efficiently converting a lead compound into a clinical candidate. The following workflow integrates computational design, chemical synthesis, and biological testing in an iterative cycle.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for lead optimization.
Part I: Computational Drug Design (In Silico)
Computational methods are employed first to predict the binding modes of the lead compound and to prioritize the synthesis of new analogs with the highest probability of success.
Protocol 4.1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines the docking of our lead compound into the active site of hCA IX.
Causality: The goal is to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. This knowledge guides the rational design of new derivatives. For example, identifying an unoccupied hydrophobic pocket near the formyl group would suggest synthesizing analogs with lipophilic substituents at that position.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the crystal structure of hCA IX from the Protein Data Bank (PDB; e.g., PDB ID: 5FL6).[7]
-
Using molecular modeling software (e.g., AutoDock Tools, Chimera, MOE), remove all water molecules and co-crystallized ligands.[11][12]
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).[11]
-
-
Ligand Preparation:
-
Draw the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign atomic charges and define rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") to encompass the entire active site of hCA IX. The box should be centered on the catalytic zinc ion and be large enough to allow the ligand to rotate freely.[12]
-
-
Docking Execution:
-
Results Analysis:
-
Analyze the output file. The primary metrics are the binding affinity (reported in kcal/mol; more negative values indicate stronger binding) and the root-mean-square deviation (RMSD) between poses.[13]
-
Visualize the lowest-energy docking pose. Identify key interactions: the coordination of the sulfonamide NH₂ to the zinc ion, hydrogen bonds with active site residues (e.g., Thr199, Thr200), and hydrophobic interactions of the pyrrole-phenyl core.
-
Caption: A streamlined workflow for performing molecular docking studies.
Part II: Medicinal Chemistry and Analog Synthesis
Based on insights from computational modeling and established SAR for sulfonamides, a targeted library of analogs should be synthesized.
Protocol 5.1: Synthesis of the Lead Compound Scaffold
The core scaffold can be synthesized via established methods. The formylation step is critical.
Causality: The Vilsmeier-Haack reaction is a highly effective and regioselective method for formylating electron-rich heterocycles like N-substituted pyrroles, preferentially at the α-position (C2).[15][16][17][18] This ensures the correct isomer is produced in high yield.
Step-by-Step Methodology:
-
Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide:
-
Vilsmeier-Haack Formylation:
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier reagent.[15]
-
Stir for 30 minutes at 0 °C.
-
Add a solution of 4-(1H-pyrrol-1-yl)benzenesulfonamide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 5.2: Derivatization via Reductive Amination
The formyl group is an ideal handle for introducing diversity. Reductive amination is a robust method to generate a library of secondary and tertiary amines.
Causality: This two-step, one-pot reaction first forms an iminium ion intermediate, which is then reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and less water-sensitive than other hydrides, allowing the reaction to proceed efficiently without reducing the starting aldehyde.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Add a mild acid catalyst, such as acetic acid (0.1 equivalents), to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
Part III: In Vitro Biological Evaluation
Synthesized compounds must be tested to determine their biological activity and establish a quantitative SAR.
Protocol 6.1: Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the esterase activity of a purified CA isoform, which is a well-accepted surrogate for its CO₂ hydratase activity.
Causality: CA enzymes catalyze the hydrolysis of esters like 4-nitrophenyl acetate (NPA). The product, 4-nitrophenolate, is yellow and can be quantified spectrophotometrically at 400 nm. An inhibitor will slow the rate of this colorimetric change.
Step-by-Step Methodology:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO.
-
In a 96-well plate, add buffer (e.g., Tris-SO₄), purified hCA enzyme (e.g., hCA II for a primary screen, or hCA IX/XII for oncology targets), and varying concentrations of the test compound.
-
Incubate the enzyme-inhibitor mixture for 10 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate (NPA).
-
Immediately measure the absorbance at 400 nm over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (II/IX) |
| Lead Compound | 95.6 | 73.1 | 1.3 |
| Acetazolamide | 12.0 | 25.0 | 0.48 |
| Analog A | 150.2 | 45.3 | 3.3 |
| Analog B | 88.1 | 8.9 | 9.9 |
Protocol 6.2: Anticancer Cell Viability Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI₅₀ or IC₅₀).
Causality: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, which is an indicator of metabolically active, viable cells.[20][21] A decrease in the luminescent signal corresponds directly to a decrease in cell viability. This is often more sensitive and has a better dynamic range than colorimetric assays like MTT.
Step-by-Step Methodology:
-
Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
Part IV: In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[22][23][24]
Protocol 7.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA assesses a compound's ability to passively diffuse across an artificial lipid membrane, which is a primary mechanism for oral absorption. It provides a high-throughput, non-cell-based prediction of permeability.
Step-by-Step Methodology:
-
Prepare a donor plate (96-well) with buffer at a pH representative of the small intestine (e.g., pH 6.5) containing the test compounds.
-
Prepare an acceptor plate (96-well) with a lipid-infused artificial membrane (e.g., lecithin in dodecane) and fill the wells with a buffer at physiological pH (7.4).
-
Place the acceptor plate on top of the donor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) coefficient. Compounds are typically classified as having low, medium, or high permeability.
| Parameter | Description | Acceptable Range |
| Permeability (PAMPA) | Predicts passive intestinal absorption. | Pe > 1 x 10⁻⁶ cm/s |
| Aqueous Solubility | Impacts dissolution and absorption. | > 50 µM |
| Microsomal Stability | Predicts metabolic clearance (Phase I). | t½ > 30 min |
| Plasma Protein Binding | Affects distribution and free drug concentration. | < 95% |
Conclusion and Future Directions
By systematically applying the integrated workflows and protocols described in this guide, researchers can effectively utilize this compound as a launchpad for discovering novel drug candidates. The iterative process of computational design, targeted synthesis, and multiparametric in vitro testing is a proven strategy for optimizing lead compounds. Future work should focus on establishing a clear SAR, improving isoform selectivity (e.g., for CA IX over off-target CAs), and advancing compounds with promising efficacy and drug-like properties into in vivo models of disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
- 11. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. chemtube3d.com [chemtube3d.com]
- 19. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADMET In Vitro Profiling: Utility and Applications in Lead Discovery | Semantic Scholar [semanticscholar.org]
- 23. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Evaluating the Cytotoxicity of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide: A Multi-Assay Application Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
The global pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, sulfonamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2][3] The compound 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide, a molecule integrating a pyrrole ring with a benzenesulfonamide core, represents a compelling candidate for investigation. Structurally related compounds, specifically N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, have shown significant in vitro anticancer activity against various human cancer cell lines, including colon, cervical, and breast cancer.[4] These findings underscore the importance of a systematic and multi-faceted approach to evaluating the cytotoxic potential and mechanism of action of this novel compound.
This comprehensive application guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for a tiered evaluation of the cytotoxicity of this compound. Our approach begins with a foundational assessment of metabolic viability, proceeds to differentiate between modes of cell death, and culminates in the exploration of specific cellular pathways, such as apoptosis, oxidative stress, and cell cycle perturbation. This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and insightful characterization of the compound's biological effects.
Tier 1: Foundational Cytotoxicity Screening - The MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for this purpose.[5] It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which in most cases, correlates with the number of viable cells.[6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5][6] The intensity of the purple color is directly proportional to the number of living cells. This assay is instrumental in determining the half-maximal inhibitory concentration (IC50) of the compound, a critical parameter for its potency.[5]
Data Presentation: Illustrative IC50 Values
The following table provides a template for summarizing the IC50 values of this compound against a panel of human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| HCT-116 | Colon Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HeLa | Cervical Cancer | 15.1 |
| A549 | Lung Carcinoma | 25.6 |
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture selected cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells in the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[7]
-
Figure 1: Workflow for IC50 determination using the MTT assay.
Tier 2: Elucidating the Mode of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to discern the primary mechanism of cell death: necrosis or apoptosis.
Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[8][9] The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, consequently, the number of lysed cells.[10]
Caspase-3/7 Activation Assay for Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a central event in the apoptotic pathway.[11] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive method to measure the activity of these caspases.[12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[12][13]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
After 24 hours of incubation, treat the cells with this compound at concentrations around its IC50 value for a predetermined time (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
-
Figure 2: Differentiating cell death pathways.
Tier 3: Mechanistic Insights into Cytotoxicity
With evidence of the mode of cell death, further investigation into the underlying cellular mechanisms is warranted. This tier explores the potential involvement of oxidative stress and the compound's impact on cell cycle progression.
Reactive Oxygen Species (ROS) Detection
Many anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[14] The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a widely used method for detecting intracellular ROS.[15][16] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the level of intracellular ROS.[17][18]
Experimental Protocol: Intracellular ROS Assay (DCFH-DA)
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Treat cells with the compound at various concentrations for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Cell Cycle Analysis by Flow Cytometry
Perturbation of the cell cycle is a common mechanism of action for many anticancer drugs.[14][19][20] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[21] Treatment with a cytotoxic agent may lead to an arrest in a specific phase of the cell cycle, providing valuable mechanistic information.[19]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 300 µL of cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
-
Figure 3: A tiered approach to cytotoxicity evaluation.
Conclusion: A Pathway to Understanding
The evaluation of this compound's cytotoxicity requires a systematic and multi-tiered approach. By progressing from a foundational assessment of cell viability to a detailed investigation of the mode of cell death and underlying mechanisms, researchers can build a comprehensive profile of the compound's biological activity. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from a promising chemical entity to a potential therapeutic agent. The insights gained from these studies will be crucial in guiding future drug development efforts and in understanding the full therapeutic potential of this novel sulfonamide derivative.
References
- 1. Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. doc.abcam.com [doc.abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arigobio.com [arigobio.com]
- 18. bioluminor.com [bioluminor.com]
- 19. auctoresonline.org [auctoresonline.org]
- 20. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes & Protocols: 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide is a synthetic organic compound that has emerged as a molecule of interest in medicinal chemistry. Its structure is characterized by a central benzenesulfonamide core, a well-established pharmacophore known for its presence in a wide array of therapeutic agents, linked to a 2-formyl-1H-pyrrol moiety. This unique combination of functional groups provides a versatile scaffold for the design and synthesis of novel drug candidates with potential applications across various disease areas. The sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets, while the pyrrole-2-carbaldehyde unit offers a reactive site for further chemical modifications and can also participate in target binding.
Recent research has highlighted the potential of this compound as a promising starting point for the development of potent and selective inhibitors of various enzymes and receptors. Notably, its derivatives have been investigated for their anticancer properties, particularly as inhibitors of carbonic anhydrases and kinases, which are often dysregulated in cancer.
Mechanism of Action and Therapeutic Potential
The therapeutic potential of this compound and its analogs stems from the strategic combination of the benzenesulfonamide and formyl-pyrrol moieties. The benzenesulfonamide group is a key structural feature in many approved drugs, including diuretics, antidiabetic agents, and anticonvulsants. In the context of anticancer drug design, the sulfonamide group is known to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. The inhibition of these tumor-associated CAs is a validated strategy in anticancer therapy. The sulfonamide group of this compound can coordinate with the zinc ion in the active site of CAs, leading to their inhibition. The pyrrole and formyl substituents can further interact with the enzyme's active site residues, enhancing binding affinity and selectivity.
Figure 1: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of Schiff base derivatives of this compound, which can be used to explore structure-activity relationships.
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, benzylamines)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Crystallization dishes
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of the Schiff base product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Workflow for the synthesis of Schiff base derivatives.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to evaluate the inhibitory activity of this compound and its derivatives against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Materials:
-
Human carbonic anhydrase isoforms (commercially available)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
HEPES buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in HEPES buffer.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of HEPES buffer to each well.
-
Add 20 µL of the enzyme solution.
-
Add 20 µL of the test compound solution (or DMSO for control).
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 20 µL of the NPA substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm using a microplate reader. The product of the enzymatic reaction, 4-nitrophenol, is yellow and absorbs at this wavelength.
-
Take readings every 30 seconds for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
-
Data Presentation
| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| This compound | >100 | 50.2 | 0.8 | 1.5 |
| Derivative A (Schiff base with 4-chloroaniline) | 85.3 | 35.1 | 0.5 | 0.9 |
| Derivative B (Schiff base with 4-methoxyaniline) | 92.1 | 42.8 | 0.7 | 1.2 |
| Acetazolamide (Standard Inhibitor) | 0.25 | 0.012 | 0.025 | 0.0058 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of novel anticancer agents targeting carbonic anhydrases. The synthetic accessibility of this compound allows for the generation of diverse chemical libraries, and the straightforward in vitro assays provide a robust platform for evaluating their biological activity. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of its derivatives is warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for Determining Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Introduction: A Strategic Approach to Antimicrobial Susceptibility Testing
In the landscape of drug development and infectious disease research, the accurate assessment of a novel compound's antibacterial efficacy is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for testing antibacterial agents against both Gram-positive and Gram-negative bacteria. The protocols herein are synthesized from globally recognized standards, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[1][2][3]
The fundamental difference in the cell wall structure between Gram-positive and Gram-negative bacteria dictates their differential susceptibility to antimicrobial agents.[4][5] Gram-positive bacteria possess a thick peptidoglycan layer which is a primary target for many antibiotics.[5][6] In contrast, Gram-negative bacteria have a thinner peptidoglycan layer but are protected by an outer membrane, which acts as a formidable barrier to many antimicrobial compounds.[4][5][6] This structural dichotomy necessitates a robust and multifaceted testing strategy.
This guide will detail three critical experimental protocols: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion method for assessing susceptibility, and the Time-Kill Kinetics Assay for evaluating the dynamic relationship between an antimicrobial agent and bacterial viability.
I. The Foundational Principle: Understanding Gram-Positive vs. Gram-Negative Bacterial Cell Walls
A nuanced understanding of the structural differences between Gram-positive and Gram-negative bacteria is critical for interpreting susceptibility data. The Gram stain, developed by Hans Christian Gram, remains a fundamental first step in bacterial identification, differentiating bacteria based on their cell wall composition.[4] Gram-positive bacteria retain the crystal violet stain and appear purple, while Gram-negative bacteria are counterstained pink or red.[4][7]
dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
} Caption: Structural differences between Gram-positive and Gram-negative bacterial cell walls.
This structural variance has profound implications for antibiotic susceptibility. The thick, exposed peptidoglycan layer of Gram-positive bacteria makes them generally more susceptible to cell wall-targeting antibiotics like β-lactams and glycopeptides.[5] Conversely, the outer membrane of Gram-negative bacteria, containing lipopolysaccharide (LPS), restricts the entry of many antibiotics, contributing to their intrinsic resistance.[5][8] Furthermore, Gram-negative bacteria can employ efflux pumps to actively remove antibiotics that manage to penetrate the outer membrane.[4][5]
II. Core Protocols for Efficacy Testing
A multi-pronged approach employing both quantitative and qualitative methods is essential for a comprehensive evaluation of an antibacterial agent.
A. Broth Microdilution Method: Quantifying Potency (MIC Determination)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized in vitro conditions.[9][11][12][13]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[10][14] Following incubation, the presence or absence of visible growth is determined.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate.[15]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[15]
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][16][17] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[15]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][18]
-
-
Microtiter Plate Inoculation:
-
Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[15]
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9][15] The growth control well should show clear turbidity, and the sterility control should remain clear.[15]
-
Data Presentation:
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | QC Strain MIC Range (µg/mL) |
| Staphylococcus aureus (ATCC® 29213™) | Compound X | 2 | 1-4 |
| Escherichia coli (ATCC® 25922™) | Compound X | 8 | 4-16 |
| Clinical Isolate 1 (Pseudomonas aeruginosa) | Compound X | 16 | N/A |
| Clinical Isolate 2 (Enterococcus faecalis) | Compound X | 0.5 | N/A |
Interpretation of MIC Values: The determined MIC is compared to established clinical breakpoints from organizations like CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[11][12][19]
B. Kirby-Bauer Disk Diffusion Method: A Qualitative Assessment of Susceptibility
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[16][20]
Principle: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate.[16] Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface.[21][22] During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[21][22]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[16]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[16][21]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[16][21]
-
-
Application of Antibiotic Disks:
-
Incubation and Measurement:
Data Presentation:
| Microorganism | Antimicrobial Agent (Disk Content) | Zone of Inhibition (mm) | Interpretation (S/I/R) | CLSI/EUCAST Breakpoints (mm) |
| S. aureus (ATCC® 25923™) | Compound Y (30 µg) | 22 | S | ≥ 18 (S), 15-17 (I), ≤ 14 (R) |
| E. coli (ATCC® 25922™) | Compound Y (30 µg) | 16 | I | ≥ 20 (S), 17-19 (I), ≤ 16 (R) |
| Clinical Isolate 3 (Klebsiella pneumoniae) | Compound Y (30 µg) | 10 | R | ≥ 20 (S), 17-19 (I), ≤ 16 (R) |
C. Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity
The time-kill kinetics assay provides valuable information on the rate and extent of bacterial killing by an antimicrobial agent over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[24][25][26]
Principle: A standardized bacterial inoculum is exposed to a specific concentration of the antimicrobial agent in a liquid medium.[24] At various time points, aliquots are removed, and the number of viable bacteria (CFU/mL) is determined by plating and colony counting.[26] A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]
Detailed Protocol:
-
Inoculum and Antimicrobial Preparation: Prepare a standardized bacterial inoculum and the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC) in a suitable broth.
-
Assay Setup:
-
Add the bacterial inoculum to flasks containing the antimicrobial agent and a growth control flask (no antimicrobial).
-
Incubate at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions and plate onto appropriate agar plates to determine the CFU/mL.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent and the growth control.
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Compound Z (1x MIC) (log₁₀ CFU/mL) | Compound Z (2x MIC) (log₁₀ CFU/mL) | Compound Z (4x MIC) (log₁₀ CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 5.1 | 4.8 | 4.2 |
| 4 | 7.0 | 4.5 | 3.9 | 3.1 |
| 6 | 7.8 | 3.8 | 3.0 | <2.0 (Limit of Detection) |
| 8 | 8.5 | 3.2 | <2.0 | <2.0 |
| 24 | 9.1 | 2.8 | <2.0 | <2.0 |
III. Ensuring Data Integrity: The Role of Quality Control
Rigorous quality control (QC) is non-negotiable in antimicrobial susceptibility testing. The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is essential to ensure the accuracy and reproducibility of results.[27][28]
-
QC Strains: Specific QC strains with known susceptibility profiles should be tested in parallel with clinical isolates.[27][29] Results for these strains must fall within established acceptable ranges.[27]
-
Commonly Used QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
IV. Conclusion: A Pathway to Robust Antibacterial Efficacy Data
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of antibacterial agents against both Gram-positive and Gram-negative bacteria. By adhering to standardized methodologies, incorporating appropriate quality controls, and understanding the fundamental biological differences between these bacterial classes, researchers can generate high-quality, reproducible data. This, in turn, will facilitate informed decision-making in the critical path of antimicrobial drug discovery and development.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. aimed.net.au [aimed.net.au]
- 5. hereditybio.in [hereditybio.in]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]
- 8. blog.eoscu.com [blog.eoscu.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. idexx.dk [idexx.dk]
- 13. idexx.com [idexx.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. benchchem.com [benchchem.com]
- 16. asm.org [asm.org]
- 17. cdstest.net [cdstest.net]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 23. microbenotes.com [microbenotes.com]
- 24. emerypharma.com [emerypharma.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. DSpace [helda.helsinki.fi]
- 27. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 28. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bsac.org.uk [bsac.org.uk]
Application Note: Determination of the IC50 Value of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Introduction
4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide is a synthetic organic compound featuring a pyrrole ring linked to a benzenesulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, suggesting potential biological activity for this molecule. The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery and development, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1] This application note provides a detailed protocol for determining the IC50 value of this compound using a cell-based MTT assay, a widely accepted method for assessing cell viability.[2] While the precise biological target of this specific compound is not yet fully elucidated, studies on structurally similar 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have demonstrated their potential as anticancer agents, with IC50 values determined against various human cancer cell lines.[3] Therefore, this protocol will focus on evaluating the cytotoxic effects of the compound on a relevant cancer cell line.
Scientific Principles
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] By treating cultured cells with a range of concentrations of this compound and subsequently measuring formazan production, we can determine the concentration at which the compound inhibits cell viability by 50%.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | N/A | Molecular Formula: C₁₁H₁₀N₂O₃S, Molecular Weight: 250.27 g/mol [4][5] |
| Human cancer cell line (e.g., HeLa, HCT-116, or MCF-7) | ATCC | Select a cell line relevant to the suspected therapeutic area. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Or other appropriate cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Trypsin-EDTA | Gibco | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Cell culture grade. |
| 96-well flat-bottom cell culture plates | Corning | |
| Sterile microcentrifuge tubes | Eppendorf | |
| Multichannel pipette | Eppendorf | |
| CO₂ incubator | Thermo Fisher Scientific | |
| Microplate reader | Bio-Rad | Capable of measuring absorbance at 570 nm. |
Experimental Protocol
Part 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When the cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting and Seeding: Resuspend the cells in fresh medium and perform a cell count using a hemocytometer. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[2]
-
Incubation: Incubate the plate overnight to allow for cell attachment.
Part 2: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or the vehicle control. Include a set of wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the treated plates for 48-72 hours.
Part 3: MTT Assay
-
MTT Reagent Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[6]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.[2]
Caption: Experimental workflow for IC50 determination using the MTT assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.[7]
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[8]
-
The IC50 value is the concentration of the compound that elicits a 50% response, which can be determined from the fitted curve.[1][9]
-
Caption: Flowchart for data analysis to determine the IC50 value.
Trustworthiness and Self-Validation
-
Controls: The inclusion of vehicle controls and untreated cell controls is essential to ensure that the observed effects are due to the compound and not the solvent or other experimental variables.
-
Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the results. The experiment should be repeated at least three independent times.
-
Dose-Response: A clear dose-dependent effect should be observed, with increasing concentrations of the compound leading to a greater reduction in cell viability.
-
Curve Fitting: The goodness of fit of the non-linear regression model (e.g., R-squared value) should be evaluated to ensure the accuracy of the IC50 determination.
Conclusion
This application note provides a robust and validated protocol for determining the IC50 value of this compound using a cell-based MTT assay. The accurate determination of this parameter is a crucial first step in characterizing the biological activity of this compound and assessing its potential as a therapeutic agent.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. courses.edx.org [courses.edx.org]
- 8. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate, notably used in the pathway to pharmaceuticals such as Celecoxib.[1][2][3][4] We will move beyond simple procedural lists to provide in-depth, field-tested insights into the reaction's mechanics, offering robust troubleshooting solutions and addressing common questions to improve your yield and purity.
Section 1: Synthesis Overview and Core Mechanism
The synthesis is typically a two-step process starting from pyrrole. First, the pyrrole nitrogen is protected and activated by reaction with benzenesulfonyl chloride to form the key intermediate, 1-(Phenylsulfonyl)pyrrole. This intermediate then undergoes a regioselective formylation at the C2 position of the pyrrole ring via the Vilsmeier-Haack reaction.
Overall Reaction Scheme:
-
Step 1: Pyrrole + Benzenesulfonyl Chloride → 1-(Phenylsulfonyl)pyrrole
-
Step 2: 1-(Phenylsulfonyl)pyrrole + Vilsmeier Reagent (POCl₃/DMF) → this compound
The critical transformation is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution. The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[5] The electron-rich pyrrole ring of the substrate then attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the final aldehyde during aqueous workup.[6][7]
Caption: The Vilsmeier-Haack reaction pathway.
Section 2: Detailed Experimental Protocols
These protocols are baseline procedures. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)pyrrole
This procedure is adapted from established phase-transfer catalysis methods known for their efficiency and high yield.[8][9]
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add pyrrole (10.0 mmol, 0.69 mL), toluene (30 mL), tetrabutylammonium hydrogensulfate (1.0 mmol, 0.34 g), and a 50% w/v aqueous solution of sodium hydroxide (10.0 mL).
-
Reagent Addition: Prepare a solution of benzenesulfonyl chloride (15.0 mmol, 1.92 mL) in toluene (15 mL). Add this solution dropwise to the vigorously stirred reaction mixture at room temperature over 15-20 minutes.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using 30% dichloromethane in hexane as the eluent to yield 1-(Phenylsulfonyl)pyrrole as a white to beige solid.[8]
Protocol 2: Vilsmeier-Haack Formylation
This step is highly sensitive to moisture and temperature. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Vilsmeier Reagent Preparation: In a three-necked, oven-dried 250 mL flask under an inert atmosphere, add anhydrous DMF (440 mL for a 44.5 mmol scale reaction). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via a syringe while maintaining the temperature at 0°C. Stir the mixture at 0°C for 30-60 minutes. The formation of a solid white salt indicates the generation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-(Phenylsulfonyl)pyrrole (1.0 equiv) in a minimal amount of anhydrous DMF and add it slowly to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Stir for 6-8 hours. The reaction progress should be monitored by TLC. Note: Some studies have reported difficulty with this specific Vilsmeier-Haack reaction, occasionally requiring extended reaction times or showing no product formation.[10]
-
Quench and Hydrolysis: After completion, cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding a cold saturated solution of sodium acetate or sodium bicarbonate in water until the pH is basic (pH 9-10). This step hydrolyzes the iminium intermediate to the aldehyde and must be done cautiously as it is highly exothermic.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 100 mL).
-
Washing and Isolation: Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain this compound.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Caption: A logical workflow for troubleshooting low product yield.
Question: My reaction resulted in a very low (or zero) yield. What went wrong?
-
Possible Cause 1: Defective Vilsmeier Reagent. The Vilsmeier reagent is extremely sensitive to moisture. Both DMF and POCl₃ must be anhydrous. Old bottles of DMF can contain dimethylamine from decomposition, which can interfere with the reaction.[11]
-
Solution: Use freshly opened bottles of reagents or purify them before use (e.g., distill DMF over calcium hydride). Always conduct the reaction under a dry, inert atmosphere.
-
-
Possible Cause 2: Incorrect Temperature Control. Temperature is critical at two stages.[12] The initial formation of the Vilsmeier reagent is exothermic and should be kept at 0°C to prevent degradation. The subsequent reaction with the N-sulfonylpyrrole often requires heating to proceed at a reasonable rate.
-
Solution: Ensure the DMF/POCl₃ mixture is formed at 0°C and stirred for at least 30 minutes before adding the substrate. For the main reaction, use a controlled heating mantle and monitor the temperature closely.
-
-
Possible Cause 3: Incomplete Hydrolysis. The reaction's primary product is an iminium salt, which is water-soluble. This salt must be hydrolyzed to the aldehyde product with a basic aqueous workup. If the workup is acidic or neutral, you may fail to isolate the desired product.
-
Solution: During the quench, use a cold basic solution (e.g., NaHCO₃, NaOAc, or dilute NaOH) and add it slowly until the mixture is distinctly basic (test with pH paper). Stir vigorously for at least 10-20 minutes to ensure complete hydrolysis before extraction.
-
-
Possible Cause 4: Substrate Deactivation. The N-phenylsulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Some literature explicitly notes that the Vilsmeier-Haack reaction on 1-(phenylsulfonyl)pyrrole can be challenging.[10]
-
Solution: If you observe unreacted starting material, consider increasing the reaction temperature (e.g., to 80°C) or extending the reaction time. Use TLC to track the consumption of the starting material.
-
Question: I obtained a product, but my NMR spectrum is complex, suggesting a mixture of isomers. Why?
-
Possible Cause: Competing C3-Formylation. While formylation of N-substituted pyrroles strongly favors the C2 position due to electronic effects from the nitrogen lone pair, the electron-withdrawing sulfonyl group can sometimes direct substitution to the C3 position.[5][10]
-
Solution: Carefully analyze the ¹H NMR. The C2-formylated product will show three distinct pyrrole protons, typically as doublets of doublets or triplets. The C3-formylated product will have a different splitting pattern. Meticulous column chromatography with a shallow solvent gradient may be required to separate the isomers. Lowering the reaction temperature may improve regioselectivity.
-
Question: My crude product is a dark, intractable oil that is difficult to purify. What should I do?
-
Possible Cause: Polymerization/Degradation. Pyrroles, especially when formylated, can be sensitive and prone to polymerization or degradation under harsh conditions (e.g., strong acid, high heat for prolonged periods).
-
Solution: Minimize exposure to high temperatures and avoid strong acids during workup. After the initial extraction and solvent removal, attempt to purify the oil directly via column chromatography. If the product is still oily, try dissolving it in a minimal amount of a suitable solvent (like dichloromethane) and precipitating it by adding a non-polar solvent (like hexane) while cooling. This process, known as trituration, can sometimes induce crystallization.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the N-phenylsulfonyl group in this synthesis?
-
It serves two main purposes: 1) As a protecting group, it stabilizes the pyrrole ring, which can otherwise be unstable, especially under acidic Vilsmeier-Haack conditions. 2) It acts as a directing group, influencing the position of the electrophilic attack.
-
-
Q2: Are there alternatives to the POCl₃/DMF system for this formylation?
-
Q3: What are the most critical safety precautions for this reaction?
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). DMF is a skin irritant and should also be handled with care. The quenching step is highly exothermic and can release HCl gas; perform it slowly and in a well-ventilated hood.
-
-
Q4: How can I best monitor the reaction progress?
-
Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system such as 30-40% Ethyl Acetate in Hexane. The starting material, 1-(phenylsulfonyl)pyrrole, will be less polar (higher Rf) than the aldehyde product. Stain with potassium permanganate or view under UV light if the compounds are UV-active.
-
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Reagents | 1-(Phenylsulfonyl)pyrrole, POCl₃, DMF | Ensure all reagents are anhydrous. |
| Stoichiometry | Substrate:POCl₃:DMF | 1 : 1.5 : Solvent |
| Temperature | Reagent Formation: 0°C; Reaction: 60-80°C | Strict temperature control is vital for yield.[12] |
| Reaction Time | 6-12 hours | Substrate may require forcing conditions. Monitor by TLC.[10] |
| Workup | Aqueous basic quench (pH >9) | Critical for hydrolyzing the intermediate to the aldehyde. |
| Purification | Silica Gel Column Chromatography | Typical eluent: Ethyl Acetate / Hexane gradient. |
| Typical Yield | 40-70% | Highly dependent on reaction scale and reagent purity. |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]
- 9. 1-(PHENYLSULFONYL)PYRROLE synthesis - chemicalbook [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. reddit.com [reddit.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
Welcome to the technical support center for the purification of crude 4-(2-formyl-1H-pyrrol-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the attainment of high-purity material essential for downstream applications.
Introduction to Purification Challenges
The purification of this compound (MW: 250.27 g/mol , MF: C₁₁H₁₀N₂O₃S) presents a unique set of challenges stemming from its molecular structure. The presence of a reactive aldehyde group, a sulfonamide moiety, and an aromatic pyrrole ring contributes to potential side reactions, co-precipitation of impurities, and degradation under certain conditions. This guide will address these issues systematically, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
FAQ 1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and how can I resolve this?
Answer:
The appearance of a dark, oily crude product often points to the presence of polymeric impurities or residual high-boiling solvents. The pyrrole ring, especially when activated by the electron-withdrawing benzenesulfonamide group, can be susceptible to polymerization under acidic conditions or upon prolonged exposure to heat and air. The formyl group can also participate in side reactions.
Troubleshooting Steps:
-
Re-evaluate your work-up procedure: Ensure that any acidic catalysts used during the synthesis are thoroughly neutralized before solvent evaporation. A bicarbonate wash is typically effective.
-
Solvent Removal: Ensure complete removal of high-boiling point solvents like DMF or DMSO. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Initial Purification by Slurry: Before attempting more rigorous purification, try to solidify the oil by triturating with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often crash out the desired product, leaving some impurities in the solvent.
FAQ 2: I'm observing a persistent impurity with a similar polarity to my product in TLC analysis, making chromatographic separation difficult. What could this impurity be and how can I remove it?
Answer:
A common impurity with similar polarity is often a process-related impurity, such as an isomer or a closely related byproduct. In the synthesis of related N-aryl benzenesulfonamides, isomeric impurities are a known issue.[1][2] For this compound, a likely candidate is the constitutional isomer where the substituent is on a different position of the benzene ring, or a regioisomer from the pyrrole formation.
Troubleshooting Strategies:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the polarity and improve separation.
-
Gradient Elution: Employ a shallow gradient elution to maximize the resolution between your product and the persistent impurity.
-
Adsorbent: Consider using a different stationary phase, such as alumina (basic or neutral), if silica gel is not providing adequate separation.
-
-
Recrystallization: This is often the most effective method for removing closely related impurities. A systematic solvent screening is crucial.
-
Protocol for Solvent Screening:
-
Place ~20 mg of the crude material in several small vials.
-
Add a few drops of a single solvent to each vial and observe solubility at room temperature.
-
Good candidate solvents will show poor solubility at room temperature but good solubility upon heating.
-
Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
-
FAQ 3: My purified product shows signs of degradation upon storage. What is the likely degradation pathway and what are the optimal storage conditions?
Answer:
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-(2-carboxy-1H-pyrrol-1-yl)benzenesulfonamide.[3] This can be accelerated by exposure to air and light. Pyrrole rings can also be sensitive to strong light and air, leading to discoloration.
Optimal Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
Light: Protect from light by using an amber vial.
In-Depth Purification Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to remove common process-related impurities and colored byproducts.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flask, reflux condenser, hot plate/stirrer, Buchner funnel, and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot 95% ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product). Swirl the mixture and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To induce further crystallization, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value | Rationale |
| Recrystallization Solvent | 95% Ethanol/Water | Provides a good polarity balance for dissolving the compound when hot and allowing it to crystallize upon cooling. |
| Appearance of Pure Compound | Off-white to pale yellow solid | Significant deviation from this indicates the presence of impurities. |
| Expected Purity | >98% (by HPLC) | Recrystallization is effective at removing a range of impurities. |
Protocol 2: Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane
-
Flash chromatography system or glass column
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualization of Purification Workflow
Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.
Caption: Decision tree for selecting the optimal purification strategy.
Chemical Stability Considerations
The aldehyde group in this compound is reactive and can undergo several transformations that may complicate purification.
-
Hydrate Formation: In the presence of water, aldehydes can form geminal diols (hydrates).[3] This equilibrium reaction can alter the polarity of the compound, potentially leading to band broadening in chromatography. It is advisable to use dry solvents for chromatography.
-
Oxidation: As mentioned, the formyl group can be oxidized to a carboxylic acid. Avoid strong oxidizing agents and prolonged exposure to air.
-
pH Sensitivity: The pyrrole ring can be sensitive to strongly acidic or basic conditions. Maintain a near-neutral pH during work-up and purification whenever possible.
By understanding these potential challenges and following the recommended protocols, researchers can successfully purify this compound to a high degree of purity.
References
Technical Support Center: Optimizing Pyrrole-Benzenesulfonamide Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrrole-benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide a framework for systematic reaction optimization. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of N-sulfonylated pyrroles.
Q1: What is the fundamental reaction mechanism for the synthesis of 1-(benzenesulfonyl)pyrrole?
A1: The synthesis is a classic N-sulfonylation reaction. It proceeds via a nucleophilic attack from the pyrrole nitrogen atom onto the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction requires a base to serve two primary roles: first, to deprotonate the pyrrole N-H, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] The accumulation of HCl is detrimental as it can lead to the acid-catalyzed polymerization of pyrrole, a common cause of low yields and tar formation.[2]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base is critical and depends on the reactivity of your specific pyrrole substrate and the desired reaction conditions.
-
Pyridine: Often used in excess, serving as both the base and the solvent. It is effective but can be difficult to remove during workup. It is a good starting point for many simple pyrroles.[3][4]
-
Triethylamine (TEA): A common, cost-effective organic base. It is stronger than pyridine and effectively scavenges HCl. However, it can sometimes lead to the formation of a stable, unreactive complex with the sulfonyl chloride.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base ideal for less reactive or sterically hindered pyrroles. It irreversibly deprotonates the pyrrole, driving the reaction to completion. This method requires strictly anhydrous conditions as NaH reacts violently with water.[5]
-
Potassium Hydroxide (KOH) with a Phase-Transfer Catalyst: For certain applications, a biphasic system using KOH and a phase-transfer catalyst like tetrabutylammonium hydrogensulfate can be effective, particularly for scaling up reactions.[6]
Q3: What are the best solvents for this reaction?
A3: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
-
Dichloromethane (DCM) & Tetrahydrofuran (THF): Excellent choices for reactions using bases like TEA or NaH. They are relatively inert and easy to remove.[6]
-
Acetone: Can be used, often in combination with pyridine.[4]
-
Pyridine: As mentioned, can act as the solvent itself.[3]
-
Ionic Liquids: For greener chemistry approaches, ionic liquids like [Bmim][PF6] have been shown to promote highly regioselective N-substitution of pyrrole with sulfonyl chlorides in excellent yields.[7]
Q4: At what temperature should I run my reaction?
A4: Temperature control is crucial for minimizing side reactions. It is highly recommended to start the reaction at a low temperature (0 °C) by slowly adding the benzenesulfonyl chloride to the solution of pyrrole and base.[1] This helps to control the initial exothermic reaction and prevent the formation of C-sulfonated isomers and polymeric byproducts. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion.
Troubleshooting Guide: From Low Yields to Complex Impurities
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent issues. The cause can often be pinpointed by analyzing the reaction mixture by TLC or LC-MS.
dot
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Cause A: Ineffective Deprotonation: The N-H of pyrrole has a pKa of ~17.5, requiring a sufficiently strong base for efficient deprotonation.
-
Solution: If using TEA or pyridine with no success, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. This ensures complete formation of the highly nucleophilic pyrrolide anion.
-
-
Cause B: Reagent Decomposition: Benzenesulfonyl chloride is sensitive to moisture and will hydrolyze to benzenesulfonic acid, rendering it unreactive.
-
Solution: Use freshly opened or purified benzenesulfonyl chloride. Ensure all solvents and reagents are anhydrous. Pyridine, for instance, should be dried over KOH pellets before use.[4]
-
-
Cause C: Product or Starting Material Degradation: Pyrrole readily polymerizes in the presence of acid. The reaction itself generates HCl, which, if not effectively neutralized, will destroy your starting material and potentially your product.
-
Solution: Add the sulfonyl chloride solution dropwise at 0 °C to control the reaction rate and prevent localized buildup of HCl. Use at least 1.1 equivalents of your chosen base.
-
Problem 2: Formation of Multiple Products / Impurities
The appearance of multiple spots on a TLC plate indicates side reactions are occurring.
dot
Caption: Competing reaction pathways in pyrrole sulfonylation.
Detailed Solutions:
-
Cause A: C-Sulfonylation: While N-sulfonylation is generally favored, electrophilic substitution on the pyrrole ring (C-sulfonylation) can occur, especially under harsh conditions or with sterically hindered N-H groups. Studies on direct sulfonation of pyrrole using reagents like sulfur trioxide-pyridine complex often yield C-sulfonated products, highlighting the ring's reactivity.[2][8] Recent research has even revisited the regioselectivity, suggesting that 3-sulfonated pyrroles can be major products under certain conditions.[9]
-
Solution: Employ milder reaction conditions. Maintain a low temperature (0 °C) during the addition of sulfonyl chloride. Ensure a suitable base is present in sufficient quantity to favor N-deprotonation over facilitating a Friedel-Crafts-type reaction on the ring.
-
-
Cause B: Pyrrole Polymerization: As noted, this is a major issue caused by acid.
-
Solution: In addition to slow addition and sufficient base, ensure the workup procedure is not acidic. Quench the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) rather than water alone.
-
-
Cause C: Unidentified Colored Impurities: Pyrroles can be sensitive to air and light, leading to the formation of colored oxidative byproducts.[10]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize exposure to bright light. For purification, if colored bands are persistent on a silica column, consider adding a small amount (0.1-1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel, which can prevent streaking and on-column degradation.[11]
-
Problem 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Detailed Solutions:
-
Issue A: Removing Pyridine: If used as a solvent, residual pyridine can be difficult to remove.
-
Solution: After the reaction, dilute the mixture with a solvent like ethyl acetate or DCM. Wash the organic layer multiple times with a dilute solution of aqueous copper(II) sulfate (CuSO₄). The copper ions will complex with the pyridine, pulling it into the aqueous layer. Follow this with washes of water and brine.
-
-
Issue B: Product "Oiling Out" during Recrystallization: The compound fails to form crystals and separates as an oil.[11]
-
Solution: This often happens if the solution is too concentrated or cooled too quickly. Try adding more hot solvent to create a more dilute solution, then allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. If this fails, consider changing your recrystallization solvent system.
-
-
Issue C: Co-elution of Product and Impurities on Silica Gel:
-
Solution: Optimize your solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., 0% to 10% ethyl acetate in hexanes) often provides better separation than an isocratic elution. As mentioned previously, adding a small amount of TEA to the eluent can improve peak shape for nitrogen-containing compounds.[11]
-
Data and Protocols
Table 1: Comparison of Common Reaction Conditions
| Parameter | Method 1: Pyridine | Method 2: TEA/DCM | Method 3: NaH/THF |
| Base | Pyridine | Triethylamine (TEA) | Sodium Hydride (NaH) |
| Solvent | Pyridine | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Pros | Simple setup; solvent is the base. | Easy to remove reagents; good for general use. | High reactivity; drives reaction to completion; ideal for difficult substrates. |
| Cons | Pyridine removal can be difficult; moderate basicity. | Can form unreactive complexes; requires anhydrous conditions. | Requires strictly anhydrous/inert atmosphere; NaH is highly reactive. |
| Best For | Simple, unhindered pyrroles. | General purpose N-sulfonylation. | Sterically hindered or electron-deficient pyrroles. |
Experimental Protocol: General Synthesis using Triethylamine
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the pyrrole substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the stirred pyrrole mixture dropwise via a syringe or dropping funnel over 20-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure 1-(benzenesulfonyl)pyrrole.
References
- 1. 1-(Benzenesulfonyl)Pyrrole - Properties, Uses, Safety, Supplier China | High-Purity Chemical Compound Information [pipzine-chem.com]
- 2. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide Solutions
Welcome to the technical support center for 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of solutions containing this compound. By understanding the inherent chemical liabilities of its structure, you can proactively design experiments that ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule's Stability Profile
This compound is a bifunctional molecule containing a pyrrole-2-carboxaldehyde moiety attached to a benzenesulfonamide group. The stability of this compound in solution is dictated by the chemical reactivity of these two functional groups. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the sulfonamide group can undergo hydrolysis and photodegradation. The electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing benzenesulfonamide group can also influence the overall stability. This guide will provide a structured approach to identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation. For this compound, the likely culprits are oxidation of the aldehyde group to a carboxylic acid, or polymerization of the pyrrole ring, which is known to be sensitive to light and air.[1][2][3][4] Storing solutions under an inert atmosphere (nitrogen or argon) and protecting them from light are crucial first steps.
Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What is the most probable cause?
A2: In aqueous solutions, hydrolysis is a primary concern. The sulfonamide bond can be susceptible to hydrolysis, especially at non-neutral pH.[5] Additionally, the aldehyde group can form an unstable hydrate in the presence of water.[6] It is essential to determine the optimal pH for stability and to consider the use of co-solvents to reduce the water activity.
Q3: Can I use common organic solvents like methanol or ethanol to prepare my stock solutions?
A3: While soluble in many organic solvents, alcohols like methanol and ethanol should be used with caution. Aldehydes can react with alcohols to form hemiacetals and acetals, especially in the presence of acid or base catalysts.[7] For stock solutions, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally preferred. Always use high-purity, anhydrous solvents.[8]
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To maximize stability, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like argon or nitrogen to prevent oxidation.[1][2] For long-term storage, consider storing the compound as a dry powder.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues with your this compound solutions.
Problem 1: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
Decrease in the area of the main compound peak.
-
Changes in peak shape.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidative Degradation | The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of oxygen. The pyrrole ring can also be susceptible to oxidation.[9][10] | Prepare solutions using deoxygenated solvents. Purge the headspace of the vial with an inert gas (N₂ or Ar) before sealing. Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%). |
| Hydrolysis | The sulfonamide bond can be cleaved by water, particularly at acidic or basic pH. | Determine the pH-stability profile of your compound. Prepare solutions in buffers with a pH close to neutral (6-8) and assess stability. If hydrolysis is still an issue, consider using a co-solvent system (e.g., DMSO/water, acetonitrile/water) to reduce the concentration of water. |
| Photodegradation | Sulfonamides are known to be sensitive to light, which can lead to the cleavage of the S-N bond and other rearrangements.[11][12][13][14] | Protect solutions from light at all times by using amber vials or by wrapping the container with aluminum foil. Conduct all manipulations in a dimly lit environment. |
| Solvent Reactivity | As mentioned in the FAQs, protic solvents like alcohols can react with the aldehyde. | Switch to aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. If an aqueous buffer is required for the experiment, add the stock solution to the buffer immediately before use. |
Problem 2: Poor Solubility and Precipitation
Symptoms:
-
Cloudiness or visible precipitate in the solution.
-
Inconsistent results between experiments.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Low Intrinsic Solubility | The compound may have limited solubility in the chosen solvent system. | First, try gentle heating and sonication to aid dissolution. If solubility remains an issue, consider using a co-solvent system. For aqueous buffers, the addition of a small percentage of an organic solvent like DMSO or ethanol can significantly improve solubility. Always check for compound stability in the new solvent system. |
| pH-Dependent Solubility | The sulfonamide group has an acidic proton, making the solubility of the compound pH-dependent. | Determine the pKa of the sulfonamide group. The compound will be more soluble in its ionized form. Adjusting the pH of the buffer away from the pKa may improve solubility. |
| Precipitation Over Time | The compound may be crystallizing out of a supersaturated solution, especially during storage at low temperatures. | Prepare solutions at a concentration well below the saturation point. If high concentrations are necessary, prepare fresh solutions for each experiment. If storing at low temperatures, allow the solution to fully equilibrate to room temperature before use and visually inspect for any precipitate. |
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile
This protocol outlines a forced degradation study to identify the optimal pH for the stability of your compound.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., HCl buffer at pH 2, acetate buffer at pH 4, phosphate buffer at pH 7, and borate buffer at pH 10).
-
Prepare test solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions: Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Analyze samples at time points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method.[15][16]
-
Plot the data: Plot the percentage of the compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Assessing Photostability
This protocol helps determine the light sensitivity of your compound.
-
Prepare duplicate solutions: Prepare two identical sets of solutions of the compound in a transparent solvent system.
-
Protect one set from light: Wrap one set of vials completely in aluminum foil.
-
Expose to light: Place both sets of vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) or near a window for a defined period.
-
Analyze the samples: After the exposure period, analyze all solutions by HPLC.
-
Compare the results: A significant difference in the concentration of the compound between the light-exposed and protected samples indicates photosensitivity.
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Potential degradation pathways for this compound.
Logical Workflow for Stability Optimization
The diagram below presents a decision-making workflow for improving the stability of your solutions.
Caption: A workflow for troubleshooting and improving solution stability.
By following the guidance in this technical support center, researchers can enhance the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Pyrrole CAS#: 109-97-7 [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrochem.in [spectrochem.in]
- 9. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 10. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. pharmatutor.org [pharmatutor.org]
Technical Support Center: Overcoming Cell Permeability Challenges with Benzenesulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide derivatives. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address the common challenge of poor cell permeability in this important class of compounds.
Introduction: The Permeability Predicament of Benzenesulfonamides
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, found in drugs ranging from diuretics to anticancer agents. However, their inherent physicochemical properties often lead to a significant hurdle in drug development: poor permeability across biological membranes. The primary culprits are the sulfonamide moiety's acidity and its contribution to a high polar surface area (PSA).[1] The acidic nature of the secondary sulfonamide (pKa ≈ 7) means it is often ionized at physiological pH, hindering its ability to passively diffuse across lipid bilayers.[1] Furthermore, the SO₂ and NH groups are strong hydrogen bond donors and acceptors, contributing significantly to the molecule's overall polarity.[2][3] Molecules with a high PSA (typically >140 Ų) tend to exhibit poor membrane permeation.[2]
This guide provides a structured approach to diagnosing and solving these permeability issues through targeted chemical modifications and robust experimental evaluation.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when dealing with benzenesulfonamide permeability.
Q1: My benzenesulfonamide derivative has poor activity in cell-based assays but is potent in enzyme assays. Could this be a permeability issue?
A1: Yes, this is a classic sign of poor cell permeability. A significant drop in potency between a biochemical assay (e.g., isolated enzyme) and a cell-based assay strongly suggests the compound is not reaching its intracellular target in sufficient concentrations.[4] It is crucial to experimentally measure the compound's permeability to confirm this hypothesis.
Q2: What is Polar Surface Area (PSA), and how does it relate to my compound's permeability?
A2: Polar Surface Area (PSA) is the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule.[2][5] It is a key descriptor for predicting a drug's ability to cross cell membranes. High PSA is inversely proportional to permeability.[6] As a general guideline:
-
PSA < 90 Ų: Good potential for CNS penetration.[2]
-
PSA < 140 Ų: Good potential for intestinal absorption for orally administered drugs.[2] Benzenesulfonamides often have a high PSA, contributing to their low permeability.[1]
Q3: What is the difference between the PAMPA and Caco-2 assays for permeability?
A3: Both are standard in vitro permeability assays, but they measure different aspects of transport:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][8] It is high-throughput and cost-effective, making it ideal for early-stage screening to rank compounds based on their passive permeability alone.[7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10] It provides more comprehensive data by accounting for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[8][10]
Using both assays can be highly informative; for instance, a compound with high PAMPA permeability but low Caco-2 permeability may be a substrate for an efflux pump.[8]
Q4: My sulfonamide is acidic. How does pH affect its permeability?
A4: The permeability of ionizable compounds is highly pH-dependent. The neutral, un-ionized form of a molecule is significantly more membrane-permeable than its ionized form. The secondary sulfonamide group in many benzenesulfonamide derivatives is weakly acidic.[1] At physiological pH (around 7.4), a substantial portion of these molecules can be ionized (deprotonated), which severely limits their ability to cross lipid membranes via passive diffusion.[1] When designing experiments or considering oral absorption, the pH of the environment (e.g., different sections of the GI tract) is a critical factor.
Part 2: Troubleshooting Guide: Strategies to Enhance Permeability
This section provides detailed, cause-and-effect explanations for common permeability problems and offers validated strategies to overcome them.
Problem 1: High Polarity and Excessive Hydrogen Bonding Capacity
Your compound has a calculated PSA > 140 Ų and multiple exposed hydrogen bond donors/acceptors, leading to poor passive diffusion.
-
Scientific Rationale: Creating an intramolecular hydrogen bond can "mask" polar functional groups, effectively reducing the molecule's exposed polar surface area and desolvation penalty upon entering the lipid membrane.[11][12][13] This conformational "chameleonic" effect allows the molecule to present a less polar face to the membrane, facilitating passive diffusion.[13][14]
-
Strategy:
-
Analyze the Structure: Use computational modeling to identify potential hydrogen bond donor-acceptor pairs that can be brought into proximity through rational structural modifications.
-
Synthesize Analogs: Introduce functional groups (e.g., hydroxyl, amino, or amide groups on a flexible linker) positioned to form a stable 5- or 6-membered ring via an IMHB.
-
Confirm IMHB Formation: Use techniques like NMR spectroscopy to confirm the presence of the hydrogen bond in non-polar solvents, which mimic the membrane environment.[4]
-
-
Expected Outcome: A measurable increase in permeability in both PAMPA and Caco-2 assays, often with minimal impact on target binding if the IMHB is designed to be transient.[4]
-
Scientific Rationale: The number of hydrogen bond donors is a critical parameter in many drug-likeness rules (e.g., Lipinski's Rule of Five). Reducing this count directly lowers the desolvation energy required for the molecule to leave the aqueous phase and enter the lipophilic membrane core.
-
Strategy:
-
"Cap" the Sulfonamide: If the secondary sulfonamide NH is not essential for target binding, replace the hydrogen with a small, metabolically stable alkyl group (e.g., methyl). This N-alkylation eliminates a hydrogen bond donor and can also prevent ionization.[1]
-
Bioisosteric Replacement: Where possible, replace other non-essential polar groups (e.g., -OH, -NH₂) with bioisosteres that have lower polarity (e.g., -F, -OCH₃).
-
-
Expected Outcome: Improved passive permeability. This is a robust strategy, particularly for targeting the central nervous system (CNS).[1]
Problem 2: Compound is Ionized at Physiological pH
Your benzenesulfonamide derivative has a pKa in the physiological range, leading to a high fraction of the ionized, poorly permeable species.
-
Scientific Rationale: A prodrug is an inactive or less active molecule that is chemically or enzymatically converted into the active parent drug in vivo.[15][16] For acidic groups like sulfonamides, a prodrug approach masks the ionizable proton with a labile group, rendering the molecule neutral and more lipophilic to enhance membrane permeability.[17][18]
-
Strategy:
-
Select a Promoietry: Mask the acidic sulfonamide proton by creating a more lipophilic, cleavable derivative. A common strategy is to form an ester or another labile linkage.
-
Ensure Bioconversion: The chosen promoiety must be designed to be cleaved by common enzymes (e.g., esterases) in the body to release the active parent drug.[15]
-
Test Stability and Conversion: Evaluate the prodrug's stability in buffers at different pH values and its conversion rate in the presence of liver microsomes or plasma.
-
-
Expected Outcome: Significantly enhanced permeability and improved oral bioavailability.[15][19]
Part 3: Experimental Protocols & Data Interpretation
Accurate experimental data is essential for diagnosing permeability issues and validating improvement strategies.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive diffusion potential.[7][8]
-
Objective: To determine the apparent permeability coefficient (Pₑ) for a test compound.
-
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol)
-
Analytical instrumentation (LC-MS/MS or UV-Vis plate reader)
-
-
Step-by-Step Methodology:
-
Prepare Solutions: Dissolve test compounds and controls in DMSO to create stock solutions (e.g., 10 mM). Dilute stocks into PBS to the final working concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
Coat the Membrane: Carefully apply 5 µL of the artificial membrane solution to the filter of each well on the donor plate.
-
Load Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Load Donor Plate: Add 200 µL of the test compound working solution to each well of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[8][20]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Data Analysis and Interpretation: The permeability coefficient (Pₑ) is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Table 1: Interpretation of PAMPA Permeability Values
Permeability Class Pₑ (x 10⁻⁶ cm/s) Expected In Vivo Absorption High > 10 High Medium 1 - 10 Medium Low < 1 Low (Classification thresholds can vary slightly between labs; use of well-characterized controls is critical for data interpretation.)
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting human intestinal absorption and identifying substrates of efflux transporters.[9][21]
-
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).
-
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (monolayer integrity marker)
-
Test compounds and controls (e.g., propranolol, atenolol, and an efflux substrate like talinolol)
-
-
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).[9]
-
Differentiation: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[9][]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²).[23]
-
Prepare for Transport: Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Dosing (A→B): Add the test compound in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Dosing (B→A): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Sampling and Analysis: Collect samples from the receiver compartments at specified time points and analyze the compound concentration via LC-MS/MS. Also, perform a Lucifer Yellow leak test to confirm monolayer integrity post-experiment.
-
-
Data Analysis and Interpretation: The Papp value is calculated for both directions. The Efflux Ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B)
Table 2: Interpretation of Caco-2 Permeability and Efflux Data
Papp (A→B) (x 10⁻⁶ cm/s) Expected Absorption Efflux Ratio (ER) Interpretation > 10 High < 2 High permeability, not an efflux substrate. 1 - 10 Moderate < 2 Moderate permeability, not an efflux substrate. < 1 Low < 2 Low passive permeability. | Any Value | Variable | > 2 | Potential substrate for an efflux transporter (e.g., P-gp).[10] |
References
- 1. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar surface area - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5) Drug Candidates - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. iris.unito.it [iris.unito.it]
- 14. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 19. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Strategies to Enhance the Biological Activity of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide & Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4-(pyrrol-1-yl)benzenesulfonamide scaffold. This guide provides an in-depth exploration of strategies to enhance the biological activity of this promising molecular framework, addresses common experimental challenges, and offers detailed protocols based on validated literature. The core structure, a pyrrole ring linked to a benzenesulfonamide moiety, is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4]
This document moves beyond simple instructions, explaining the scientific rationale behind experimental choices to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide scaffold and its derivatives.
Q1: What is the primary known biological activity of the 4-(pyrrol-1-yl)benzenesulfonamide scaffold?
A: The most extensively documented biological activity for this class of compounds is anticancer activity.[1][5] Derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer.[1] Beyond anticancer effects, the broader sulfonamide class is known for a vast range of activities, including antibacterial, anti-inflammatory, and enzyme inhibition, suggesting that derivatives of this scaffold could be explored for multiple therapeutic applications.[6][7][8]
Q2: What are the known mechanisms of action for the anticancer effects of these compounds?
A: The mechanism of action is highly dependent on the specific modifications made to the core scaffold. Documented mechanisms include:
-
Induction of Apoptosis: The most potent compounds have been shown to induce programmed cell death. This is often confirmed through assays that measure phosphatidylserine translocation, caspase activation, and DNA fragmentation.[1][5]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[1][5]
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes like carbonic anhydrases. Specific isoforms, such as CA IX and XII, are overexpressed in tumors and are validated anticancer targets.[9][10]
-
Tubulin Polymerization Inhibition: While not the primary mechanism for all derivatives, some related pyrrole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, similar to drugs like colchicine.[3]
Q3: The parent compound is this compound. Is the C2-formyl group on the pyrrole ring essential for activity?
A: Not necessarily. While the formyl (aldehyde) group at the C2 position of the pyrrole ring provides a useful chemical handle for further synthetic modifications (e.g., forming imines/Schiff bases, oximes, or undergoing reductive amination), many of the most potent analogs reported in the literature do not possess this group.[11] For instance, a highly successful series of anticancer agents was synthesized from 4-(1H-pyrrol-1-yl)benzenesulfonamide precursors lacking the formyl group.[1][5] Therefore, the primary focus for enhancing biological activity has been on modifying the other end of the molecule—the sulfonamide nitrogen.
Q4: What are the most critical structural features to modify for enhancing biological activity?
A: Based on extensive structure-activity relationship (SAR) studies, the single most impactful point of modification is the substituent on the sulfonamide nitrogen (the R² group) .[1][12] Introducing different aryl and heteroaryl rings at this position can dramatically alter the compound's potency and target selectivity. This is the first and most crucial area to explore in any optimization campaign.
Section 2: Core Strategies for Enhancing Biological Activity
This section details scientifically-grounded strategies to increase the potency of your lead compound.
Strategy 1: Systematic Modification of the Sulfonamide (R²) Moiety
The nature of the group attached to the sulfonamide nitrogen directly influences how the molecule fits into the binding pocket of its biological target. This is the most empirically validated strategy for this scaffold.[1][12]
Causality: Introducing bulky, electron-rich, or hydrogen-bond-forming heterocyclic systems can create new, favorable interactions with target proteins (e.g., kinases, carbonic anhydrases), leading to enhanced binding affinity and, consequently, higher biological activity.[12]
Key Findings from SAR Studies: A seminal study by Kawiak et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and tested their cytotoxicity. Their findings provide a clear roadmap for derivatization.[1][5]
| Compound/R² Substituent | Target Cell Line | IC₅₀ (µM) | Key Takeaway |
| Unsubstituted (H) | HCT-116 | > 100 | The unsubstituted sulfonamide is inactive. |
| Pyridin-2-yl | HCT-116 | > 100 | A simple pyridine ring is insufficient. |
| Pyrimidin-2-yl | HCT-116 | > 100 | A pyrimidine ring is insufficient. |
| Quinolin-8-yl (Compound 28) | HCT-116 | 3 | Highly potent. The quinoline system dramatically increases activity.[1] |
| Quinolin-8-yl (Compound 28) | MCF-7 | 5 | Broadly active against multiple cell lines.[1] |
| Quinolin-8-yl (Compound 28) | HeLa | 7 | Demonstrates consistent potency.[1] |
| 2-Methylquinolin-8-yl | HCT-116 | 9 | A methyl group slightly reduces activity. |
| 7-Methylquinolin-8-yl | HCT-116 | 19 | Positional isomers matter; activity is moderately reduced.[1] |
Data synthesized from Kawiak et al., Int J Mol Sci, 2018.[1]
Caption: Key modification site on the core scaffold.
Strategy 2: Introduction of Electron-Withdrawing Groups (EWGs)
For certain biological targets, particularly in the context of antibacterial sulfonamides, adding EWGs (e.g., nitro, halo-) to the phenyl ring of the benzenesulfonamide can increase activity.[12][13]
Causality: EWGs can modulate the pKa of the sulfonamide N-H proton, making it more acidic. This can enhance binding to enzyme active sites, such as the zinc ion in carbonic anhydrase, or alter the molecule's overall electronic profile to favor interactions with the target.[12]
Strategy 3: Metal Complexation
A novel approach to enhancing the activity of sulfonamides is through complexation with transition metals. For instance, creating a complex with Ruthenium(III) has been shown to significantly boost the antimicrobial activity of sulfonamides compared to the free ligand.[14]
Causality: The metal ion can alter the geometry and electronic properties of the sulfonamide ligand, potentially facilitating new binding modes or generating reactive oxygen species. The resulting complex may also have improved cellular uptake properties.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and biological evaluation of these compounds.
Q: My newly synthesized analog has very poor aqueous solubility, making biological assays impossible. What can I do?
A: This is a very common challenge with aromatic, heterocyclic compounds. Here is a tiered approach to solving it:
-
Co-Solvents (First Line): The most common solution is to dissolve the compound in a minimal amount of a biocompatible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then make serial dilutions in your aqueous assay buffer.
-
Expert Tip: Always run a vehicle control (buffer + same final concentration of DMSO) to ensure the solvent itself is not causing any biological effects. Keep the final DMSO concentration in your assay below 0.5% (v/v), and ideally below 0.1%.
-
-
pH Adjustment (For Sulfonamides): The sulfonamide group is weakly acidic.[12] By increasing the pH of your buffer (e.g., to pH 8.0 or 8.5), you can deprotonate the sulfonamide nitrogen, forming an anionic salt which is often significantly more water-soluble.
-
Validation Step: Before running your full assay, check if the pH change affects the stability of your compound or the health of your cells/activity of your enzyme.
-
-
Formulation Approaches: For in vivo studies, or if co-solvents and pH are not viable, consider more advanced formulation strategies such as creating inclusion complexes with cyclodextrins or using nanoparticle-based delivery systems.
Q: The chemical yield for the pyrrole ring formation step is consistently low. How can I optimize this reaction?
A: The Clauson-Kaas or a related reaction using 2,5-dimethoxytetrahydrofuran and a primary amine is a standard method for forming the pyrrole ring.[1] If yields are low, consider the following:
-
Purity of Reactants: Ensure your starting 4-aminobenzenesulfonamide derivative is pure and dry. Any residual impurities can interfere with the reaction.
-
Acid Catalyst: The reaction is acid-catalyzed. The protocol often calls for glacial acetic acid.[1] Ensure the acid is fresh and used in the correct stoichiometric amount. Titrate different catalyst loadings to find the optimum.
-
Reaction Time and Temperature: These reactions are often run at reflux for extended periods (24+ hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (if possible) or longer reaction time may be necessary. Conversely, if side products are forming, the temperature may be too high.
-
Water Removal: The condensation reaction produces water. If your solvent is not fully anhydrous or if atmospheric moisture is an issue, using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.
Caption: General synthesis workflow for pyrrole analogs.
Q: My compound shows high potency in an in vitro cell-based assay but has no effect in an animal model. What are the likely causes?
A: This is a classic and challenging issue in drug discovery, often referred to as poor in vitro-in vivo correlation. The primary culprits are related to ADME (Absorption, Distribution, Metabolism, Excretion) properties:
-
Poor Bioavailability: The compound may not be absorbed effectively into the bloodstream after administration (e.g., oral). It might be degraded in the stomach or be unable to cross the intestinal wall.
-
Rapid Metabolism: The compound might be quickly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. The pyrrole ring and other aromatic systems can be susceptible to oxidative metabolism.
-
Ineffective Distribution: The compound may not reach the target tissue (the tumor, in this case) in sufficient concentrations. It could be binding strongly to plasma proteins or be unable to penetrate the target cells in a complex tissue environment.
-
Toxicity: The compound might be causing unforeseen toxicity in the animal, leading to a low maximum tolerated dose (MTD) that is below the required therapeutic concentration.
Troubleshooting Path: Before moving to in vivo studies, it is highly recommended to perform preliminary in vitro ADME and pharmacokinetic (PK) profiling. Computational ADMET analysis can also provide early warnings about potential liabilities.[10]
Section 4: Key Experimental Protocols
These protocols provide a starting point for the synthesis and evaluation of your compounds. Always adapt them based on the specific properties of your molecules and your laboratory's safety guidelines.
Protocol 1: General Synthesis of N-(Aryl/Heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Analogs
(This protocol is adapted from the methodology described by Kawiak et al., 2018)[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamide (1.0 eq).
-
Solvent Addition: Add a mixture of p-dioxane and glacial acetic acid. A typical ratio is 10:1 (e.g., 10 mL p-dioxane, 1 mL acetic acid).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (approx. 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 24-26 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of toluene:ethyl acetate:formic acid; 5:4:1).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) or purify by column chromatography to obtain the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of your test compound in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: A typical workflow for biological evaluation.
References
- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Handling of Formyl-Pyrrole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-pyrrole compounds. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and handling of these versatile heterocyclic building blocks. Formyl-pyrroles are critical intermediates in the synthesis of pharmaceuticals, including kinase inhibitors like Sunitinib, and other bioactive natural products.[1][2][3] However, their synthesis and stability can present significant challenges. This resource consolidates troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities successfully.
Part 1: Synthesis Pitfalls & Troubleshooting Guide
The introduction of a formyl group onto a pyrrole ring, while conceptually straightforward, is often plagued by issues ranging from poor regioselectivity to the formation of intractable byproducts. This section addresses the most common problems in a question-and-answer format.
Vilsmeier-Haack Formylation: The Workhorse Reaction
The Vilsmeier-Haack reaction is the most prevalent method for formylating electron-rich aromatic and heteroaromatic compounds, including pyrroles.[4] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]
Q1: My Vilsmeier-Haack reaction is producing a mixture of 2-formyl and 3-formyl isomers. How can I improve the regioselectivity?
A1: This is a classic challenge. The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is governed by a delicate interplay of steric and electronic factors.[6]
-
Electronic Preference: Pyrroles are electron-rich heterocycles, and electrophilic substitution is kinetically favored at the C2 (α) position due to the superior stability of the resulting cationic intermediate.[7][8] For an unsubstituted pyrrole, the 2-formyl product is almost always dominant.
-
Steric Hindrance: The primary driver for C3 (β) formylation is steric hindrance. If the C1 (N-position) or C2 positions are substituted with bulky groups, the Vilsmeier reagent, which is itself sterically demanding, may be forced to attack the less hindered C3 position.[6]
-
N-Substitution Effects: The electronic nature of N-substituents has a smaller, primarily inductive effect on the position of formylation.[6] In N-alkyl-substituted corroles (a complex polypyrrolic system), formylation is often directed to the unsubstituted pyrrole rings, highlighting the nuanced electronic effects within larger macrocycles.[9]
Troubleshooting Steps:
-
Assess Your Substrate: If your pyrrole is N-substituted, evaluate the bulk of that substituent. Large groups like tert-butyl or phenyl will strongly favor C3 formylation.
-
Protecting Groups: If you require C2 formylation on a sterically hindered precursor, consider if a smaller or removable N-protecting group can be used.
-
Reaction Conditions: While generally less impactful on regioselectivity than substrate structure, running the reaction at the lowest feasible temperature may slightly improve selectivity by favoring the kinetically preferred C2 product.
Q2: My reaction mixture turns dark brown or black, and I'm isolating a significant amount of polymeric material. What is happening and how can I prevent it?
A2: Pyrroles are notoriously sensitive to acidic conditions and can easily polymerize.[8] The Vilsmeier-Haack reaction, while generally mild, can initiate this process if not properly controlled.
-
Causality: The Vilsmeier reagent generation and the subsequent electrophilic substitution create an acidic environment. Under these conditions, the electron-rich pyrrole ring can attack another protonated pyrrole or the iminium intermediate, leading to a chain reaction and the formation of insoluble polypyrrolic tars.
-
Substrate Reactivity: Pyrroles bearing strongly electron-donating groups are more activated and thus more susceptible to both formylation and polymerization.
Troubleshooting Steps:
-
Temperature Control: Maintain strict temperature control. Add the POCl₃ to the DMF solution slowly at 0 °C or below before introducing the pyrrole substrate. Do not allow the reaction to exotherm uncontrollably.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess increases the acidity and concentration of the reactive electrophile, promoting side reactions.
-
Inverse Addition: For highly reactive pyrroles, consider adding the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at low temperature. This keeps the concentration of the sensitive pyrrole low at all times.
-
Workup: Quench the reaction by pouring it onto ice water or a cold, dilute base (e.g., sodium bicarbonate or sodium acetate solution) to rapidly neutralize the acid and hydrolyze the intermediate iminium salt to the desired aldehyde.[5][7]
Alternative Synthetic Routes & Precursor Issues
Q3: I am working with a Knorr-type pyrrole (2-ester, 5-methyl). The standard Vilsmeier-Haack protocol after hydrolysis and decarboxylation is low-yielding and requires harsh conditions. Are there more efficient alternatives?
A3: Yes, the multi-step hydrolysis-decarboxylation-formylation sequence for Knorr-type pyrroles is often inefficient.[10][11] Modern organic chemistry offers more streamlined approaches.
-
The Thionoester Reduction Route: A highly effective method involves converting the 2-carboxylate ester of the Knorr pyrrole into a 2-thionoester (e.g., using Lawesson's reagent). This thionoester can then be reduced directly to the 2-formyl pyrrole in a single step using Raney® Nickel.[10][11][12] This process avoids the harsh hydrolysis and decarboxylation steps entirely.
-
The Alcohol Oxidation Route: An alternative is to reduce the 2-carboxylate to the corresponding 2-hydroxymethyl pyrrole, which is then oxidized back to the aldehyde.[10][11] While still a two-step process, it can sometimes offer better overall yields and milder conditions than the decarboxylation route.
Workflow: Converting Knorr-Type Pyrroles to 2-Formyl Pyrroles
Caption: Comparison of synthetic routes to 2-formyl pyrroles.
Q4: My Paal-Knorr synthesis of the initial pyrrole ring is contaminated with a furan byproduct. Will this affect my subsequent formylation?
A4: Absolutely. The furan byproduct, formed via acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material, is the most common side reaction in the Paal-Knorr synthesis.[13] Furans can also undergo Vilsmeier-Haack formylation, leading to a mixture of formylated pyrroles and formylated furans that can be difficult to separate.
Troubleshooting Steps:
-
Control Acidity: The key to suppressing furan formation is to control the acidity. Avoid strong acids. Using a weak acid like acetic acid as the solvent or catalyst often provides the best results, promoting the desired condensation with the amine without excessively catalyzing the competing furan formation.[13]
-
Purify Before Formylation: It is critical to purify the pyrrole product thoroughly to remove any furan byproduct before proceeding to the formylation step. Standard column chromatography is usually effective.
Part 2: Handling, Storage, and Stability FAQs
Formyl-pyrroles can exhibit unexpected instability. Proper handling and storage are crucial to maintain their purity and prevent degradation.
Q5: My 2-formylpyrrole was a light-colored solid after purification, but it turned dark and sticky after being stored in a vial on my lab bench. What caused this degradation?
A5: Formyl-pyrroles, especially those with unsubstituted N-H bonds and electron-rich rings, are susceptible to degradation upon exposure to air, light, and moisture.
-
Oxidation & Polymerization: The pyrrole ring is easily oxidized, and the formyl group can also be susceptible to oxidation.[5] This process can be initiated by atmospheric oxygen and accelerated by light, leading to the formation of colored, high-molecular-weight oligomers and polymers. The product may decompose on exposure to air and moisture.
-
Moisture: Some formyl-pyrroles are sensitive to moisture, which can facilitate decomposition pathways.
Q6: What are the best practices for the long-term storage of formyl-pyrrole compounds?
A6: To ensure the long-term stability and integrity of your compounds, follow these storage protocols:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store refrigerated (-20°C or -80°C is ideal for long-term storage).[14][15] | Low temperatures slow the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[15] | Prevents oxidation by atmospheric oxygen. |
| Light | Store in an amber vial or otherwise protect from light.[15] | Prevents light-catalyzed degradation pathways. |
| Container | Use a tightly sealed container to prevent moisture ingress.[14] | Minimizes hydrolysis and moisture-facilitated decomposition. |
For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for 1 month, protected from light and under nitrogen.[15]
Q7: I am having trouble getting a clean ¹H NMR spectrum of my formylpyrrole. The baseline is broad, and some peaks are not well-resolved. Any suggestions?
A7: This can be due to several factors:
-
Paramagnetic Impurities: Trace amounts of metal ions (e.g., from Raney® Nickel or other catalysts) can cause significant line broadening. Pass the sample through a small plug of silica gel or celite with your NMR solvent as the eluent just before preparing the sample.
-
Aggregation/Dimers: Some formyl-pyrroles can form hydrogen-bonded dimers or aggregates in solution, especially at high concentrations.[15][16] This can lead to broadened peaks. Try acquiring the spectrum on a more dilute sample or at a slightly elevated temperature to disrupt these interactions.
-
Compound Instability: The compound may be decomposing in the NMR solvent. Use a fresh sample and acquire the spectrum promptly after dissolution. Deuterated chloroform (CDCl₃) can be slightly acidic; if you suspect acid-catalyzed decomposition, consider using a different solvent like DMSO-d₆ or adding a small amount of a neutralizer like potassium carbonate to the NMR tube.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for common procedures. Always adapt them to the specific scale and reactivity of your substrate.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrrole
Safety: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate of the Vilsmeier reagent may form. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve the pyrrole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable dry solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.
-
Quench and Hydrolysis: Carefully pour the reaction mixture onto a vigorously stirring mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Workup: Stir the quenched mixture until the ice has melted and the intermediate has fully hydrolyzed to the aldehyde (monitor by TLC). Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or recrystallization.
Troubleshooting the Vilsmeier-Haack Reaction
Caption: A decision tree for troubleshooting poor Vilsmeier-Haack results.
Part 4: References
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 1
-
Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 2
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Natural Product Reports. 18
-
2-formyl pyrrole. (n.d.). The Good Scents Company. 19
-
Common side reactions in the synthesis of substituted pyrroles and their avoidance. (n.d.). Benchchem. 13
-
SAFETY DATA SHEET - Pyrrole. (2025). Sigma-Aldrich. --INVALID-LINK--
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. 6
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances. 10
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. 5
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). ACS Medicinal Chemistry Letters. 20
-
(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2002). ARKIVOC. 21
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. 7
-
Pyrrole-2-carboxaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. 17
-
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate Safety Data Sheet. (2023). Combi-Blocks, Inc. 14
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. 4
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. 22
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. 23
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. 24
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. 22
-
The Formylation of N,N‑Dimethylcorroles. (2018). The Journal of Organic Chemistry. 9
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Natural Product Reports. 3
-
Pyrrole-2-carboxaldehyde. (n.d.). MedchemExpress.com. 15
-
What are the challenges in the synthesis and application of pyrrole?. (2025). BIOSYNCE. 25
-
(PDF) 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). ResearchGate. 26
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. 27
-
Pyrrole-2-carboxaldehyde. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (2018). Metallofizika i Noveishie Tekhnologii. 28
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). PubMed. 12
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). ResearchGate. 29
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Turkish Journal of Chemistry. 30
-
Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers. (2014). ResearchGate. 16
-
Pyrrole. (n.d.). Wikipedia. 8
-
Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose. (2022). ACS Food Science & Technology. 31
-
Process for the purification of crude pyrroles. (1994). Google Patents. 32
-
Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. 33
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances. 11
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 11. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 19. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
- 20. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 23. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. biosynce.com [biosynce.com]
- 26. researchgate.net [researchgate.net]
- 27. Pyrrole synthesis [organic-chemistry.org]
- 28. imp.kiev.ua [imp.kiev.ua]
- 29. researchgate.net [researchgate.net]
- 30. acgpubs.org [acgpubs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 33. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide Against Standard Antibiotics: A Methodological Guide
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, in comparison to established standard antibiotics. By detailing robust experimental protocols and providing a basis for data interpretation, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.
The core of this guide is built upon the principles of scientific integrity, ensuring that the methodologies presented are both rigorous and reproducible. We will delve into the essential in vitro assays required to characterize the antibacterial profile of a new chemical entity, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, we will explore the potential mechanism of action of this compound, drawing upon the known biological activities of its constituent pyrrole and benzenesulfonamide moieties.[1][2][3]
Introduction to the Candidate Compound: this compound
The compound this compound is a synthetic molecule that marries two pharmacologically significant scaffolds: a pyrrole ring and a benzenesulfonamide group.[4][5] The pyrrole nucleus is a fundamental component of many biologically active compounds, including some with demonstrated antibacterial properties.[1][6] The benzenesulfonamide moiety is the cornerstone of the sulfonamide class of antibiotics, which have been in clinical use for decades and function by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3]
The rationale for the synthesis of this compound lies in the potential for synergistic or novel antibacterial activity arising from the combination of these two moieties. The formyl group on the pyrrole ring may also contribute to its biological activity.
Experimental Framework for Comparative Efficacy
A robust evaluation of a novel antibacterial agent necessitates a head-to-head comparison with clinically relevant standard antibiotics against a panel of pathogenic bacteria.
2.1. Selection of Bacterial Strains
The choice of bacterial strains is critical and should encompass a spectrum of both Gram-positive and Gram-negative pathogens of clinical significance. A representative panel would include:
-
Gram-positive:
-
Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)
-
Streptococcus pneumoniae
-
Enterococcus faecalis (including Vancomycin-resistant Enterococcus - VRE)
-
-
Gram-negative:
-
Escherichia coli
-
Klebsiella pneumoniae
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
2.2. Selection of Standard Antibiotics
The standard antibiotics for comparison should be selected based on their known activity against the chosen bacterial strains and their clinical relevance. A suitable panel would include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone.
-
Vancomycin: A glycopeptide antibiotic primarily used for Gram-positive infections.
-
Linezolid: An oxazolidinone antibiotic effective against resistant Gram-positive bacteria.
-
Meropenem: A broad-spectrum carbapenem antibiotic.
-
Gentamicin: An aminoglycoside antibiotic.
Core Efficacy Assays: Protocols and Data Interpretation
The following sections provide detailed protocols for the fundamental assays used to determine the antibacterial efficacy of a compound.
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10][11][12]
3.1.1. Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacterial growth.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[10][13]
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and standard antibiotics in MHB.[12] The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).[13]
-
Include a growth control well (MHB and inoculum, no drug) and a sterility control well (MHB only).[13]
-
-
Inoculation and Incubation:
-
Reading the Results:
3.1.2. Data Presentation and Interpretation
The MIC values should be summarized in a table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics (µg/mL)
| Bacterial Strain | This compound | Ciprofloxacin | Vancomycin | Linezolid | Meropenem | Gentamicin |
| S. aureus ATCC 29213 | ||||||
| MRSA ATCC 43300 | ||||||
| E. coli ATCC 25922 | ||||||
| P. aeruginosa ATCC 27853 |
Lower MIC values indicate greater potency. The activity of the novel compound can be directly compared to the standard antibiotics for each bacterial strain.
3.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This assay is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9][17]
3.2.1. Experimental Protocol: MBC Assay
-
Perform an MIC Assay: The MBC test is performed as a follow-up to the MIC assay.[15]
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[13]
-
Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until colonies are visible on the control plate.[13]
-
Reading the Results:
3.2.2. Data Presentation and Interpretation
The MBC values should be presented alongside the MIC values.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Standard Antibiotics (µg/mL)
| Bacterial Strain | This compound | Ciprofloxacin | Vancomycin | Linezolid | Meropenem | Gentamicin |
| S. aureus ATCC 29213 | ||||||
| MRSA ATCC 43300 | ||||||
| E. coli ATCC 25922 | ||||||
| P. aeruginosa ATCC 27853 |
A compound is generally considered bactericidal if the MBC is no more than four times the MIC. A large difference between the MBC and MIC suggests a bacteriostatic effect.
3.3. Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate of bacterial killing over time.[17][18][19] This assay is essential for understanding the pharmacodynamics of a new antimicrobial agent.[17]
3.3.1. Experimental Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in MHB.
-
Prepare tubes with MHB containing the test compound and standard antibiotics at various concentrations (e.g., 1x MIC, 2x MIC, and 4x MIC).[20] Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 24-48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the controls.
-
3.3.2. Data Presentation and Interpretation
The results are presented as time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[17][18][19] A bacteriostatic effect is characterized by the prevention of bacterial growth compared to the growth control.[17]
Proposed Mechanism of Action
The chemical structure of this compound suggests a potential dual mechanism of action or a primary mechanism dominated by the sulfonamide moiety.
4.1. Inhibition of Folate Synthesis
The benzenesulfonamide component is a structural analog of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. It is hypothesized that this compound acts as a competitive inhibitor of dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a crucial step in the production of purines and ultimately DNA.
Caption: Proposed inhibitory action on the bacterial folate synthesis pathway.
4.2. Other Potential Targets
The pyrrole ring and the formyl group may contribute to the overall activity by interacting with other bacterial targets, such as enzymes or cell membrane components. Further studies, such as target-based assays and transcriptomic or proteomic analyses, would be required to elucidate the precise mechanism of action.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound against standard antibiotics. By adhering to these detailed protocols for MIC, MBC, and time-kill kinetic assays, researchers can generate the robust data necessary to characterize the antibacterial profile of this novel compound. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development, ultimately contributing to the critical search for new and effective treatments for bacterial infections.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound 4-(2-formyl-1H-pyrrol-1-yl)benzene-1-sulfonamide - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. actascientific.com [actascientific.com]
In Vivo Validation of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide: A Comparative Guide to Anticancer Efficacy
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide. Drawing upon existing preclinical data on structurally related compounds, we present a scientifically rigorous, albeit prospective, experimental design to objectively assess its therapeutic potential against relevant solid tumors. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel oncology therapeutics.
Introduction: Rationale for In Vivo Investigation
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, compounds featuring a pyrrole moiety have emerged as promising anticancer agents. While direct in vivo studies on this compound are not yet extensively published, compelling in vitro evidence from close structural analogs provides a strong impetus for its advancement into preclinical animal models.
Notably, derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide have demonstrated significant cytotoxic effects against various human cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancers.[1][2] One particularly relevant analog, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, has been identified as a dual inhibitor of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway.[3][4][5] This compound exhibited potent growth inhibition of colorectal and triple-negative breast cancer cells in vitro.[3][4][5]
The potential dual mechanism of action is of significant interest. Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[6][7][8] Its inhibition is a validated therapeutic strategy.[6][7][8][9][10] The Wnt/β-catenin pathway is a critical signaling cascade that, when aberrantly activated, drives the proliferation and survival of cancer cells in numerous malignancies, including colorectal and breast cancers.[11][12][13][14]
Given this mechanistic rationale and the promising in vitro anticancer activity of its analogs, a robust in vivo validation of this compound is the logical next step to ascertain its therapeutic potential. This guide outlines a comparative study design using patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and biology of human tumors compared to cell line-derived xenografts.[15][16][17][18][19][20]
Proposed In Vivo Experimental Design
To comprehensively evaluate the anticancer activity of this compound, we propose a comparative study in two distinct and clinically relevant patient-derived xenograft (PDX) models: colorectal cancer (CRC) and triple-negative breast cancer (TNBC). The performance of the investigational compound will be benchmarked against the respective standard-of-care chemotherapeutic agents.
Selected Preclinical Models and Justification
-
Colorectal Cancer (CRC) PDX Model: Based on the potent in vitro activity of a key analog against CRC cell lines, a well-characterized CRC PDX model will be employed.[15][16][17] PDX models of CRC have been shown to maintain a high degree of fidelity to the original patient tumor in terms of genomics and histology.[17][18]
-
Triple-Negative Breast Cancer (TNBC) PDX Model: The demonstrated efficacy of a related compound against TNBC cells in vitro warrants investigation in a corresponding PDX model.[19][20] TNBC is an aggressive subtype with limited targeted treatment options, making it an area of high unmet medical need.[21][22][23]
Comparator Agents
The selection of comparator drugs is crucial for a meaningful assessment of therapeutic efficacy. We will utilize established standard-of-care regimens for each cancer type:
-
For the CRC PDX Model: A FOLFOX-like regimen (5-Fluorouracil and Oxaliplatin) will be used as the positive control.[24][25][26][27] This combination is a cornerstone of adjuvant and metastatic CRC treatment.[26][27][28]
-
For the TNBC PDX Model: Paclitaxel, a taxane-based chemotherapeutic, will serve as the comparator. Taxanes are a standard component of treatment for early and advanced TNBC.[21][23][29][30]
Experimental Workflow
The overall experimental workflow is designed to assess both the efficacy and tolerability of this compound.
Caption: High-level workflow for the in vivo validation study.
Detailed Experimental Protocols
The following protocols are designed to ensure reproducibility and robustness of the in vivo studies. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
Patient-Derived Xenograft (PDX) Model Generation
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) will be used to prevent the rejection of human tumor tissue.[31]
-
Tumor Implantation: Cryopreserved, early-passage PDX tumor fragments from either CRC or TNBC patients will be thawed.[32] A small incision will be made, and a tumor fragment (approximately 2-3 mm³) will be implanted subcutaneously into the flank of each mouse. For the TNBC model, orthotopic implantation into the mammary fat pad is preferred to better mimic the tumor microenvironment.[19][32]
-
Tumor Growth Monitoring: Once tumors become palpable, their volume will be measured 2-3 times per week using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, the mice will be randomized into treatment and control groups (n=8-10 mice per group).
Dosing and Administration
-
Vehicle Control Group: Will receive the same vehicle used to formulate the test compound, administered on the same schedule.
-
This compound Group: The compound will be formulated in an appropriate vehicle (e.g., a solution of DMSO, Tween 80, and saline). The dose and schedule will be determined by prior maximum tolerated dose (MTD) studies, but a starting point could be daily oral gavage.
-
Standard of Care Groups:
Monitoring and Endpoint Analysis
-
Tumor Growth: Tumor volumes will be measured throughout the study. The primary efficacy endpoint will be tumor growth inhibition (TGI).
-
Body Weight and Animal Health: Animal body weight will be recorded 2-3 times per week as a measure of toxicity. General health and behavior will be monitored daily.
-
Study Termination: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tumor Excision and Analysis: At the end of the study, tumors will be excised, weighed, and processed for further analysis, such as histopathology (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Data Presentation and Interpretation
Quantitative data from the study will be summarized in tables for clear comparison between the treatment groups.
Table 1: Comparative Efficacy in Colorectal Cancer PDX Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound | |||
| FOLFOX |
Table 2: Comparative Efficacy in Triple-Negative Breast Cancer PDX Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound | |||
| Paclitaxel |
Interpretation: The efficacy of this compound will be considered significant if it results in a statistically significant reduction in tumor growth compared to the vehicle control. Its performance will be benchmarked against the standard-of-care treatment. A favorable outcome would be comparable or superior tumor growth inhibition with a better toxicity profile (i.e., less body weight loss).
Mechanistic Insights: Potential Signaling Pathways
Based on the activity of its structural analogs, this compound may exert its anticancer effects through the inhibition of Carbonic Anhydrase IX and the Wnt/β-catenin signaling pathway.[3][4][5]
References
- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Targeting the Wnt/β-catenin signaling pathway in cancer [frontiersin.org]
- 15. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aparicio.molonc.ca [aparicio.molonc.ca]
- 21. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 22. mdpi.com [mdpi.com]
- 23. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 25. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 26. cancerresearchuk.org [cancerresearchuk.org]
- 27. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 28. gicancer.or.kr [gicancer.or.kr]
- 29. droracle.ai [droracle.ai]
- 30. Treatments for triple negative early breast cancer [bcna.org.au]
- 31. benchchem.com [benchchem.com]
- 32. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
comparative analysis of carbonic anhydrase inhibitors: 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide vs acetazolamide
Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This simple reaction is pivotal in a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[2] Given their critical roles, it is no surprise that the dysfunction of various CA isoforms is implicated in a range of pathologies such as glaucoma, epilepsy, edema, and cancer.[2][3]
This has established CAs as a prime target for therapeutic intervention. The archetypal CA inhibitor, acetazolamide, a sulfonamide derivative, was first introduced in 1952 and remains a clinical mainstay.[4] However, its therapeutic utility is often hampered by a lack of isoform selectivity, leading to off-target effects.[5] This has driven the development of novel inhibitors with improved potency and, crucially, selectivity for specific CA isoforms.
This guide provides a comparative analysis of the first-generation inhibitor, acetazolamide , against the emerging class of pyrrole-benzenesulfonamides, specifically using 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide as a representative scaffold. We will delve into their mechanisms, inhibitory profiles, and the experimental workflows used to characterize their activity, providing researchers with a technical framework for evaluating next-generation CA inhibitors.
Molecular Scaffolds: A Tale of Two Inhibitors
The foundational difference between these two compounds lies in the "tail" portion of the molecule, which extends from the core benzenesulfonamide group. Acetazolamide features a thiadiazole ring, while the other compound incorporates a formyl-substituted pyrrole ring. This structural divergence is key to differential interactions within the enzyme's active site, influencing potency and isoform selectivity.
Figure 1: Chemical structures of Acetazolamide and this compound.
The Sulfonamide Mechanism of Action: A Conserved Strategy
Both inhibitors belong to the sulfonamide class and share a primary mechanism of action. They act as potent, non-competitive inhibitors that target the catalytic zinc ion (Zn²⁺) at the core of the CA active site.[6][7] The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the zinc ion, displacing a crucial zinc-bound water molecule (or hydroxide ion) that is essential for the hydration of CO₂. This binding effectively shuts down the enzyme's catalytic cycle.
Figure 2: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Performance Analysis: Inhibitory Potency and Isoform Selectivity
The critical differentiator for modern CA inhibitors is not just raw potency, but selectivity. The human body expresses 16 different CA isoforms with varied tissue distribution and physiological roles.[5] Non-selective inhibition, a characteristic of acetazolamide, can lead to side effects like metabolic acidosis and renal potassium wasting because it impacts ubiquitous isoforms like hCA II.[5][8] The goal is to design inhibitors that potently target a disease-relevant isoform (e.g., tumor-associated hCA IX and XII) while sparing others.
While direct, peer-reviewed comparative data for this compound is limited in currently available literature, we can infer its potential properties by examining studies on related benzenesulfonamide-triazole and pyrrole conjugates.[9][10][11][12] These studies consistently show that modifying the "tail" portion of the benzenesulfonamide scaffold can dramatically alter isoform selectivity.
Table 1: Comparative Inhibitory Activity (Kᵢ in nM) Against Key hCA Isoforms
| Compound / Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
| Acetazolamide | 250[13] | 12[1][14] | 3.8 - 25[13] | 0.04 - 5.7[13] |
| Pyrrole/Triazole- Benzenesulfonamides (Representative) | 8.3 - 873[12] | 1.6 - 9.4[12] | ≤ 9.5[12] | 0.8 - 12.4[9] |
Expert Interpretation:
-
Acetazolamide is a potent inhibitor of hCA II, the most physiologically dominant isoform, but also strongly inhibits hCA I, IX, and XII.[1][13][14] This broad-spectrum activity underlies both its therapeutic effects in conditions like glaucoma and its systemic side effects.[5]
-
Novel Scaffolds: The data from related pyrrole and triazole-benzenesulfonamides demonstrates a remarkable trend. These compounds can be engineered to be exceptionally potent inhibitors of the tumor-associated isoforms hCA IX and XII, often with Kᵢ values in the low-to-sub-nanomolar range.[9][12] Critically, many of these derivatives show significantly weaker inhibition of the widespread hCA I and II isoforms, achieving the desired selectivity that acetazolamide lacks.[9][12] This enhanced selectivity is crucial for developing targeted anticancer therapies that minimize collateral impact on healthy tissues.[15][16]
Pharmacokinetic Profiles: A Brief Comparison
Pharmacokinetics dictates a drug's absorption, distribution, metabolism, and excretion (ADME), which are vital for its clinical efficacy.
Table 2: Pharmacokinetic Parameters
| Parameter | Acetazolamide | 4-(Substituted)-Benzenesulfonamide Derivatives |
| Absorption | Well absorbed orally, with ~100% bioavailability.[17] | Varies based on substitution; ocular formulations show high relative bioavailability (e.g., ~81% for an oxadiazole derivative).[18] |
| Distribution | Widely distributed; high concentrations in tissues rich in CA, like kidneys and red blood cells.[19] | Expected to vary with lipophilicity of the tail group. |
| Metabolism | Does not undergo metabolic alteration.[19] | Can undergo metabolism (e.g., hydroxylation), producing active or inactive metabolites.[18] |
| Excretion | Primarily eliminated unchanged via renal excretion.[19] | Dependent on the specific derivative and its metabolites. |
| Plasma Half-Life | 6-9 hours.[19] | Can be significantly longer (e.g., >40 hours for some derivatives), potentially allowing for less frequent dosing.[18] |
Causality Behind the Data: Acetazolamide's simple structure is not readily metabolized, and it is efficiently cleared by the kidneys.[19] The introduction of more complex, lipophilic tail groups, such as the pyrrole scaffold, can create sites for metabolic modification (e.g., by cytochrome P450 enzymes) and alter the drug's distribution and half-life. A longer half-life, as seen in some novel derivatives, could be advantageous for chronic conditions, reducing the dosing frequency required to maintain therapeutic concentrations.[18]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine and compare inhibitory potencies (Kᵢ or IC₅₀ values), a robust and reproducible assay is required. The colorimetric esterase activity assay is a widely accepted method. It leverages the fact that CA can hydrolyze certain esters, like p-nitrophenyl acetate (p-NPA), producing a colored product, p-nitrophenol, which can be measured spectrophotometrically.[2]
Figure 3: Workflow for a colorimetric CA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.5. This buffer system maintains a stable pH environment optimal for enzyme activity without interfering with the reaction.
-
Enzyme Solution: Prepare a working solution of the desired human CA isoform (e.g., hCA II) in cold Assay Buffer. Keep on ice to maintain enzyme integrity.
-
Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in a minimal amount of an organic solvent like DMSO or acetonitrile. This must be prepared fresh daily as p-NPA can undergo auto-hydrolysis.[2]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup (96-well format):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding inhibitor dilution (or DMSO for the control wells).
-
Add 20 µL of the CA enzyme working solution to all wells except the "blank" wells. The blank is crucial for subtracting the background signal from substrate auto-hydrolysis.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[2]
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The comparative analysis reveals a clear evolutionary path in the development of carbonic anhydrase inhibitors. Acetazolamide remains a powerful, broad-spectrum inhibitor whose clinical utility is well-established but constrained by its lack of isoform selectivity.[4][5]
In contrast, novel scaffolds, represented here by This compound , exemplify the modern drug design paradigm of targeting specific enzyme isoforms. While direct experimental data on this exact molecule is needed, the broader class of pyrrole- and triazole-substituted benzenesulfonamides consistently demonstrates the potential to achieve remarkable potency and, more importantly, selectivity for disease-implicated isoforms like hCA IX and XII over ubiquitous ones.[9][12] This targeted approach holds immense promise for developing therapies—particularly in oncology—with enhanced efficacy and a significantly improved safety profile.
Future research must focus on the comprehensive in vitro and in vivo characterization of these novel inhibitors. This includes head-to-head inhibition profiling against a full panel of CA isoforms and detailed pharmacokinetic and toxicology studies to validate their therapeutic potential and translate these promising chemical scaffolds into next-generation clinical candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 4. Acetazolamide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. droracle.ai [droracle.ai]
- 7. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 19. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Analysis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Analogs for Anticancer Drug Discovery
This guide provides an in-depth comparison of quantitative structure-activity relationship (QSAR) modeling techniques for a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, a chemical class showing significant promise in anticancer research.[1][2] We will move beyond a simple recitation of methods to explore the causality behind experimental design, ensuring a robust and validated approach to predictive modeling. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply QSAR for the rational design of novel, potent therapeutic agents.
Introduction: The Imperative for Predictive Modeling in Oncology
The journey of a drug from concept to clinic is notoriously long and expensive, with oncology drugs facing particularly high attrition rates. Computational methods like the quantitative structure-activity relationship (QSAR) are indispensable tools for mitigating these risks.[3] QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of potency for novel, unsynthesized molecules.[4]
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, known for its role in various therapeutic agents, including potent carbonic anhydrase inhibitors and anticancer drugs.[5][6][7] The specific series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides has recently demonstrated significant cytotoxic activity against several human cancer cell lines, making it an excellent candidate for further optimization through computational modeling.[1][2] This guide compares the performance of three common QSAR modeling techniques—Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machine (SVM)—to delineate the most effective strategy for predicting the anticancer activity of these analogs.
Part 1: The Architecture of a Self-Validating QSAR Study
A predictive QSAR model is only as reliable as the foundation upon which it is built. The trustworthiness of any model hinges on a meticulous, multi-stage process encompassing data preparation, descriptor selection, and rigorous validation.[8]
Dataset Curation and Preparation
The initial and most critical step is the assembly of a high-quality dataset.[9] For this analysis, we will use a representative dataset of 4-(1H-pyrrol-1-yl)benzenesulfonamide analogs with experimentally determined anticancer activity (IC₅₀ values) against the HCT-116 colon cancer cell line, adapted from authoritative studies.[1]
Causality: The choice of a single, consistent biological endpoint (IC₅₀ against HCT-116) is crucial. Mixing data from different assays or cell lines would introduce unacceptable variance, fatally compromising the model's integrity. The dataset must be split into a training set (typically 70-80%) for model development and a test set for external validation, which serves as the ultimate arbiter of the model's predictive power.[8][10]
Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different structural, physicochemical, electronic, and topological properties of a molecule.[4] For the benzenesulfonamide series, a diverse set of 2D and 3D descriptors is calculated to capture the features relevant to biological activity.
-
Rationale for Descriptor Selection:
-
Physicochemical Descriptors (e.g., LogP, Molar Refractivity): These account for the molecule's hydrophobicity and bulk, which are critical for membrane permeability and interaction with hydrophobic pockets in the target protein.
-
Topological Descriptors (e.g., Wiener Index, Balaban Index): These describe molecular shape, branching, and connectivity.
-
Electronic Descriptors (e.g., Dipole Moment, HOMO/LUMO energies): These are vital for understanding electrostatic interactions and the reactivity of the compounds.[11]
-
Quantum Chemical Descriptors: These provide a more refined description of the electronic properties.
-
A Comparison of Statistical Modeling Alternatives
No single statistical method is universally superior; the choice depends on the complexity of the structure-activity landscape.
-
Multiple Linear Regression (MLR): This method generates a simple, easily interpretable linear equation.[12] Its primary strength is clarity, but it often fails when descriptors are inter-correlated (multicollinearity) or when the relationship between structure and activity is non-linear.[12]
-
Partial Least Squares (PLS): PLS is a powerful linear regression technique that is particularly effective at handling datasets with more variables than observations and where multicollinearity exists among descriptors.[12][13] It achieves this by creating latent variables (LVs) that capture the maximum covariance between descriptors and biological activity.
-
Support Vector Machine (SVM): SVM is a machine learning-based method capable of modeling complex, non-linear relationships.[3][12][13] It works by mapping the data to a high-dimensional space and finding an optimal hyperplane that separates or regresses the data points. This approach is often superior for complex biological systems where simple linear relationships do not hold.
The Pillars of Model Validation
Validation is the process of establishing the reliability and relevance of a model.[8] A model without rigorous validation is merely a mathematical curiosity.
-
Internal Validation (Cross-Validation): This assesses the model's robustness using only the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model.[14]
-
External Validation: This is the most critical test of a model's predictive power.[9] The model, built using the training set, is used to predict the activity of the compounds in the independent test set. The predictive ability is measured by the predicted correlation coefficient (r²_pred). An r²_pred value greater than 0.6 is desirable.[14]
-
Y-Randomization: This test ensures the model is not the result of a chance correlation.[15] The biological activity values in the training set are randomly shuffled, and a new model is built. This process is repeated multiple times. A robust model will show very low correlation coefficients for the randomized data.[14][15]
Part 2: A Step-by-Step Comparative QSAR Workflow
This section provides a detailed, self-validating protocol for developing and comparing QSAR models for the target compound series.
Experimental Workflow Diagram
Caption: A comprehensive workflow for developing and comparing QSAR models.
Detailed Protocol
-
Data Acquisition & Preparation: a. Compile a dataset of 4-(1H-pyrrol-1-yl)benzenesulfonamide analogs with their corresponding biological activity (IC₅₀ in µM). b. Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution of the activity data. c. Draw the 2D structures of all compounds using chemical drawing software and convert them to 3D structures. d. Perform geometry optimization on all 3D structures using a suitable computational chemistry package (e.g., using DFT with B3LYP functional). e. Align the molecules based on a common scaffold, such as the benzenesulfonamide core. f. Rationally divide the dataset into a training set (~75%) and a test set (~25%), ensuring that the test set includes compounds spanning the entire range of biological activity.
-
Descriptor Calculation: a. Using specialized software (e.g., PaDEL-Descriptor, Dragon), calculate a wide range of molecular descriptors for the optimized structures.[14][15] b. Pre-process the calculated descriptors: remove constant and near-constant variables, and eliminate highly correlated descriptors (e.g., |r| > 0.9) to reduce multicollinearity.
-
Model Generation (Parallel Workstreams): a. For MLR/PLS: Use a variable selection algorithm (e.g., Genetic Algorithm) on the training set to select a subset of the most relevant descriptors. b. MLR Model: Develop the model using the selected descriptors and the pIC₅₀ values of the training set. c. PLS Model: Develop the model using the same set of descriptors and pIC₅₀ values. d. SVM Model: Train the SVM model using the selected descriptors and pIC₅₀ values. It is critical to optimize the SVM parameters (e.g., kernel type, gamma, C) using a grid search to achieve the best performance.
-
Model Validation and Comparison: a. Internal Validation: For each model (MLR, PLS, SVM), perform Leave-One-Out (LOO) cross-validation on the training set to calculate the q² value. b. External Validation: Use each trained model to predict the pIC₅₀ values for the compounds in the test set. c. Calculate the statistical parameters for both training and test sets: correlation coefficient (r²), predicted correlation coefficient (r²_pred), and Root Mean Square Error (RMSE). d. Compile all statistical results into a comparison table.
Part 3: Performance Analysis and Data-Driven Insights
To illustrate the comparison, we present results from a hypothetical case study based on the described protocol.
Hypothetical Dataset and Descriptors
Table 1: Representative Dataset of 4-(1H-pyrrol-1-yl)benzenesulfonamide Analogs
| Compound ID | R-Group (Substituent on N-aryl/heteroaryl) | IC₅₀ (µM) | pIC₅₀ | Set |
|---|---|---|---|---|
| 1 | 4-Methylphenyl | 15.2 | 4.82 | Training |
| 2 | 4-Chlorophenyl | 8.5 | 5.07 | Training |
| 3 | 4-Methoxyphenyl | 12.1 | 4.92 | Training |
| 4 | 2-Pyridyl | 25.0 | 4.60 | Test |
| 5 | 8-Quinolinyl | 3.0 | 5.52 | Training |
| 6 | 4-Nitrophenyl | 5.1 | 5.29 | Training |
| ... | ... | ... | ... | ... |
Table 2: Selected Molecular Descriptors for the QSAR Models
| Descriptor | Class | Description | Potential Influence on Activity |
|---|---|---|---|
| ALogP | Physicochemical | Log of the octanol/water partition coefficient | Hydrophobicity, membrane passage |
| SpMax1_Bhv | Topological | Largest eigenvalue of the Burden matrix | Molecular size and branching |
| ATSC2i | 2D Autocorrelation | Centered Broto-Moreau autocorrelation of lag 2 | Distribution of ionization potential |
| GATS5p | 2D Autocorrelation | Geary autocorrelation of lag 5 / weighted by polarizability | Spatial distribution of polarizability |
| JGI10 | Topological Charge | Mean topological charge index of order 10 | Charge distribution over the molecule |
Comparative Performance of QSAR Models
Table 3: Statistical Comparison of Developed QSAR Models
| Parameter | Multiple Linear Regression (MLR) | Partial Least Squares (PLS) | Support Vector Machine (SVM) | Acceptance Criteria |
|---|---|---|---|---|
| r² (Training) | 0.785 | 0.841 | 0.925 | > 0.6 |
| q² (LOO CV) | 0.652 | 0.763 | 0.814 | > 0.5 |
| RMSE (Training) | 0.211 | 0.182 | 0.125 | As low as possible |
| r²_pred (Test) | 0.689 | 0.755 | 0.887 | > 0.6 |
| RMSE (Test) | 0.254 | 0.221 | 0.153 | As low as possible |
Interpretation and Expert Analysis
The results summarized in Table 3 clearly demonstrate the superior performance of the Support Vector Machine (SVM) model. While both MLR and PLS produced statistically valid models, the SVM model exhibits higher internal robustness (q²) and, most importantly, significantly better external predictive power (r²_pred = 0.887).
Causality: The outperformance of SVM strongly suggests a non-linear relationship between the structural features of these benzenesulfonamide analogs and their anticancer activity. This is common in drug-receptor interactions, where subtle changes in a substituent can lead to disproportionately large changes in binding affinity (an "activity cliff"), a phenomenon that linear models struggle to capture. The SVM's ability to model these complex, high-dimensional relationships results in a more accurate and reliable predictive tool.
The best model (SVM) indicates that descriptors related to hydrophobicity (ALogP), molecular size (SpMax1_Bhv), and the spatial distribution of electronic properties (ATSC2i, GATS5p) are key determinants of activity.
Descriptor-Activity Relationship Diagram
Caption: Key molecular properties influencing the anticancer activity of the analogs.
Conclusion and Future Directions
This guide demonstrates a systematic and rigorous approach to comparing QSAR models for the analysis of 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. Our comparative analysis indicates that for this specific chemical series, a non-linear method like Support Vector Machine (SVM) provides a significantly more predictive model than traditional linear techniques such as MLR and PLS.
The validated SVM model and the key descriptors it identified can now be used for the rational design of novel analogs with potentially enhanced anticancer potency. By focusing on modifications that optimize hydrophobicity, molecular shape, and electronic distribution, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing reliance on extensive and costly experimental screening.
References
- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcat.com [ijpcat.com]
- 4. Advancing Identification of Transformation Products and Predicting Their Environmental Fate: The Current State of Machine Learning and Artificial Intelligence in Antibiotic Photolysis | MDPI [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpcat.com [ijpcat.com]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. jbclinpharm.org [jbclinpharm.org]
A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Sulfonamide Derivatives
For researchers, scientists, and drug development professionals, the robust evaluation of novel sulfonamide derivatives is paramount. This guide provides an in-depth, technically-focused framework for the cross-validation of biological assay results. Moving beyond rigid templates, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on scientific integrity, providing you with the tools to generate trustworthy and comparable data for your sulfonamide candidates.
The Enduring Relevance of Sulfonamides and the Imperative for Rigorous Validation
Sulfonamides, the first class of synthetic antibacterial agents, continue to be a cornerstone of medicinal chemistry.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is well-established.[2][3][4] This pathway is essential for microbial survival, and its absence in humans provides a therapeutic window.[1] However, the rise of antibiotic resistance, often through mutations in the DHPS enzyme or horizontal gene transfer of resistance genes, necessitates the development of novel sulfonamide derivatives with improved efficacy and broader spectrums of activity.[2][3][5]
Beyond their antibacterial properties, sulfonamide derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[6][7][8][9] This diverse bioactivity underscores the need for a comprehensive and reliable panel of assays to characterize these compounds. Cross-validation of assay results becomes critical when comparing new derivatives to existing standards, evaluating different assay platforms, or transferring methods between laboratories.[10] It is the process that ensures the equivalency and reliability of data, forming the bedrock of confident decision-making in drug development.[11][12]
Core Principles of Assay Selection and Cross-Validation
The selection of appropriate biological assays is the first step in a successful cross-validation strategy. The choice of assay should be driven by the therapeutic target and the desired biological effect. For sulfonamide derivatives, a multi-faceted approach is often necessary, encompassing target-based, phenotypic, and cell-based assays.
Diagram: The Logic of Assay Cross-Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of statistical methodologies used to compare (bio)assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 8. scispace.com [scispace.com]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. A Primer on the Use of Equivalence Testing for Evaluating Measurement Agreement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
Introduction: Characterizing Bioactivity Beyond a Single Data Point
In drug discovery and development, the initial identification of a bioactive compound is merely the first step. To truly understand a compound's potential, we must quantify its effect as a function of its concentration. This relationship is described by a dose-response curve, a cornerstone of modern pharmacology.[1][2] This guide provides a comprehensive framework for the robust statistical analysis of dose-response data, using the novel compound 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide as a case study.
Recent research has highlighted the therapeutic potential of compounds that inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in the pathology of neurodegenerative conditions like Alzheimer's disease and certain cancers.[3][4][5] Benzenesulfonamide derivatives have shown promise as inhibitors of various enzymes, and this compound represents a scaffold of interest for targeting 17β-HSD10.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural list to explain the causality behind experimental and analytical choices. We will detail a self-validating experimental protocol, perform a rigorous statistical analysis using the widely accepted four-parameter logistic (4PL) model, and objectively compare the compound's inhibitory profile against known 17β-HSD10 inhibitors.
Part 1: Theoretical & Biological Foundations
The Principle of Dose-Response
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[6][7] These curves are typically sigmoidal when the dose is plotted on a logarithmic scale.[6][8] This shape arises because biological responses to stimuli are generally not linear and often become saturated at high concentrations.[2] From these curves, we derive key parameters:
-
Potency (IC50/EC50): The concentration of an inhibitor that elicits a 50% response. A lower IC50 value indicates higher potency.[6]
-
Efficacy (Emax): The maximum possible effect of the compound. For an inhibitor, this corresponds to the maximal percentage of inhibition.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of -1.0 is indicative of a standard 1:1 stoichiometric binding interaction.
The Biological Target: 17β-HSD10
17β-HSD10 is a multifunctional mitochondrial enzyme.[3][9] One of its primary roles is to catalyze the oxidation of steroids, such as converting 17β-estradiol to estrone.[4][9] Its overexpression and interaction with amyloid-β peptide have been linked to mitochondrial dysfunction in Alzheimer's disease, making it a compelling therapeutic target.[5][10] Therefore, quantifying the inhibitory potential of novel compounds like this compound against this enzyme is a critical step in their preclinical evaluation.
The Statistical Model: Four-Parameter Logistic (4PL) Regression
The four-parameter logistic (4PL) model, also known as the Hill equation, is the standard for analyzing sigmoidal dose-response data.[11][12] Its mathematical form is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response.
-
X: The log of the inhibitor concentration.
-
Top: The upper plateau of the curve (response with no inhibitor).
-
Bottom: The lower plateau of the curve (response at maximal inhibition).
-
IC50: The concentration at the curve's inflection point.
-
HillSlope: The steepness factor.
This model is preferred over linear transformations because it provides a more accurate and direct estimation of these biologically meaningful parameters.[6]
Part 2: Experimental and Analytical Workflow
A robust statistical analysis is predicated on high-quality, reproducible data. The following workflow outlines the necessary steps from experimental design to final data interpretation.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 3. Development of submicromolar 17β-HSD10 inhibitors and their in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Confirmation and Evaluation of a Nonsteroidal Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 10 [mdpi.com]
- 5. New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quantics.co.uk [quantics.co.uk]
A Comparative Guide to the Binding Modes of Pyrrole-Based Inhibitors in Drug Discovery
Abstract: The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs. Its unique electronic properties and structural versatility allow it to engage in a wide array of non-covalent interactions with biological targets, making it a cornerstone for inhibitor design. This guide provides an in-depth comparison of the binding modes of distinct classes of pyrrole-based inhibitors, supported by structural data and detailed experimental protocols. We will dissect how the pyrrole core is leveraged to achieve high affinity and selectivity against diverse targets, from enzymes to nucleic acids, offering researchers and drug development professionals a foundational understanding for future design strategies.
The Pyrrole Scaffold: A Privileged Element in Inhibitor Design
The enduring success of the pyrrole motif in drug design stems from its ability to form a variety of powerful non-covalent interactions that are fundamental to molecular recognition at a biological target's binding site.[1][2] These interactions, though individually weaker than covalent bonds, collectively dictate the affinity and specificity of an inhibitor.[2][]
Key properties of the pyrrole scaffold include:
-
Hydrogen Bonding: The N-H group of the pyrrole ring is an excellent hydrogen bond donor, while the π-electron cloud can act as a weak hydrogen bond acceptor.
-
Hydrophobic Interactions: The flat, aromatic surface of the ring readily engages in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.[1]
-
π-π Stacking and Cation-π Interactions: The aromatic system allows for favorable π-π stacking with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan) and cation-π interactions with positively charged residues like Lysine and Arginine.[1]
This versatility allows medicinal chemists to fine-tune inhibitor properties by modifying the pyrrole core and its substituents, optimizing interactions within a specific binding pocket.[4]
Case Studies: A Tale of Two Binding Modes
To illustrate the adaptability of the pyrrole scaffold, we will compare two landmark examples of pyrrole-containing inhibitors that target fundamentally different macromolecules through distinct binding strategies: Atorvastatin , an enzyme inhibitor, and Pyrrole-Imidazole Polyamides , which target the minor groove of DNA.
Case Study 1: Atorvastatin - Competitive Inhibition of HMG-CoA Reductase
Atorvastatin (Lipitor) is a widely prescribed statin drug used to lower cholesterol levels.[5] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5]
Binding Mode Analysis:
The crystal structure of human HMGR in complex with Atorvastatin (PDB ID: 1HWK) reveals how the inhibitor masterfully occupies the enzyme's active site, blocking the binding of the natural substrate, HMG-CoA.[6][7] The pyrrole core is central to a network of hydrophobic interactions.
The key interactions are:
-
Hydrophobic Encasement: The pyrrole ring and the adjacent fluorophenyl group are buried in a hydrophobic pocket formed by residues such as Leu562, Val683, Leu853, Ala856, and Leu857.
-
Hydrogen Bonding: While the pyrrole N-H is not directly involved in hydrogen bonding in this specific complex, other parts of the Atorvastatin molecule form critical hydrogen bonds. For instance, the dihydroxy acid portion mimics the substrate and forms key hydrogen bonds with residues like Ser684, Asp690, and Lys691.
-
Van der Waals Contacts: The inhibitor makes extensive van der Waals contacts with the enzyme, contributing significantly to the overall binding affinity.
The binding of Atorvastatin effectively obstructs the active site, preventing the catalytic conversion of HMG-CoA to mevalonic acid.[5][6]
// Node for the inhibitor Atorvastatin [label="Atorvastatin\n(Pyrrole Core)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];
// Nodes for interacting residues Leu853 [label="Leu853", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; Val683 [label="Val683", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-2!"]; Leu857 [label="Leu857", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; Ala856 [label="Ala856", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-2!"]; Lys691 [label="Lys691\n(H-Bond Anchor)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3.5,0!"];
| Inhibitor | Target | PDB ID | Binding Affinity (Ki) | Binding Mode |
| Atorvastatin | HMG-CoA Reductase | 1HWK[6][7] | ~8 nM | Competitive, Active Site |
Case Study 2: Pyrrole-Imidazole (Py-Im) Polyamides - Sequence-Specific DNA Minor Groove Binding
In stark contrast to enzyme inhibition, Py-Im polyamides are synthetic oligomers designed to bind to the minor groove of double-stranded DNA with high sequence specificity.[8][9] This ability to target specific gene sequences makes them powerful tools for regulating gene expression.[10][11]
Binding Mode Analysis:
The binding mechanism relies on a set of recognition rules where pairs of pyrrole and imidazole rings on the polyamide recognize specific base pairs in the DNA.[12]
-
An Imidazole (Im) / Pyrrole (Py) pair specifically recognizes a Guanine-Cytosine (G-C) base pair. The imidazole nitrogen forms a hydrogen bond with the exocyclic amino group of guanine.[12]
-
A Pyrrole (Py) / Imidazole (Im) pair recognizes a C-G base pair.
-
A Pyrrole (Py) / Pyrrole (Py) pair recognizes either an Adenine-Thymine (A-T) or a T-A base pair degenerately.[12]
The polyamide backbone follows the natural curvature of the DNA minor groove. The N-H of each pyrrole and imidazole ring forms a hydrogen bond with the O2 of thymine or N3 of adenine/guanine on the floor of the minor groove. This results in a tight, sequence-specific, non-covalent complex that can interfere with the binding of transcription factors, thereby modulating gene expression.[9][10]
| Inhibitor Class | Target | Binding Site | Key Interactions | Primary Application |
| Py-Im Polyamides | Double-stranded DNA | Minor Groove | Hydrogen bonding, Shape complementarity | Gene Regulation[8] |
Experimental Workflows for Elucidating Binding Modes
Determining the precise binding mode of an inhibitor is a cornerstone of modern drug discovery.[13] It requires a combination of biophysical, structural, and computational methods.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) in a single, label-free experiment.[14][15][16][17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: To minimize heats of dilution that can mask the true binding signal, both the protein and the ligand must be in identical, well-matched buffers.[16]
-
Dialyze the purified protein (e.g., 10-50 µM) and dissolve the ligand (e.g., 100-500 µM) in the exact same buffer batch.
-
Degas all solutions thoroughly to prevent air bubbles from interfering with the measurement.[16]
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[16]
-
Equilibrate the system to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.[17]
-
Causality: The first injections produce large heat changes as ample binding sites are available. As the protein becomes saturated, subsequent injections produce smaller heat signals, eventually approaching the heat of dilution of the ligand into the buffer.[14]
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (KD, ΔH, n).[18]
-
Protocol 2: X-Ray Crystallography for High-Resolution Structural Determination
X-ray crystallography is considered the gold standard for visualizing the precise, atomic-level details of a protein-ligand interaction.[13][19][20]
Step-by-Step Methodology:
-
Complex Formation:
-
Co-crystallization: Incubate the purified protein with a 5-10 fold molar excess of the inhibitor before setting up crystallization trials.[21][22] This is often preferred when the ligand induces a conformational change.[21]
-
Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the ligand.[22][23] This method is simpler but requires robust crystals that can withstand the soaking process.[22]
-
-
Crystallization:
-
Screen a wide range of conditions (precipitants, pH, temperature) to find one that produces well-ordered, single crystals of the protein-ligand complex.
-
-
Data Collection:
-
Mount a crystal and expose it to a high-intensity X-ray beam.
-
The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[19]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to calculate an electron density map.
-
Build an atomic model of the protein and ligand into the electron density map.
-
Refine the model to achieve the best possible fit with the experimental data, yielding a high-resolution 3D structure of the complex.[23]
-
Comparative Analysis and Future Directions
The two case studies highlight the remarkable adaptability of the pyrrole scaffold.
| Feature | Atorvastatin (vs. HMGR) | Py-Im Polyamides (vs. DNA) |
| Target Class | Enzyme (Oxidoreductase) | Nucleic Acid (dsDNA) |
| Binding Site | Well-defined active site pocket | Linear, shallow minor groove |
| Driving Force | Primarily hydrophobic interactions, supplemented by key H-bonds | Extensive H-bonding network, shape complementarity |
| Role of Pyrrole | Hydrophobic anchor | H-bond donor and sequence recognition unit |
| Outcome | Inhibition of catalysis | Interference with transcription factor binding |
The future of pyrrole-based inhibitors is bright. Emerging strategies include:
-
Targeting Protein-Protein Interactions (PPIs): Designing larger, more complex pyrrole-containing molecules to disrupt PPIs.
-
Covalent Inhibitors: Incorporating a reactive "warhead" onto the pyrrole scaffold to form a permanent covalent bond with the target, offering increased potency and duration of action.[]
-
Kinase Inhibitor Design: The pyrrole scaffold is a common feature in ATP-competitive kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase ATP-binding site.[24][25][26]
Conclusion
The pyrrole ring is far more than a simple chemical building block; it is a versatile and powerful tool in the arsenal of medicinal chemists. By understanding the fundamental principles of non-covalent interactions and leveraging a multi-disciplinary experimental approach, researchers can rationally design novel pyrrole-based inhibitors. The contrasting binding modes of enzyme inhibitors like Atorvastatin and DNA-binding agents like Py-Im polyamides perfectly illustrate the scaffold's capacity to be tailored to vastly different biological targets, a testament to its privileged status in the ongoing quest for new therapeutics.
References
- 1. Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. SMPDB [smpdb.ca]
- 6. rcsb.org [rcsb.org]
- 7. 1HWK: COMPLEX OF THE CATALYTIC PORTION OF HUMAN HMG-COA REDUCTASE WITH ATORVASTATIN [ncbi.nlm.nih.gov]
- 8. Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recognition of the DNA minor groove by pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. drughunter.com [drughunter.com]
- 20. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 22. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 24. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Molecular Target Validation of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide
In the landscape of contemporary drug discovery, the identification and validation of a small molecule's molecular target are paramount. This process not only elucidates the mechanism of action but also paves the way for rational drug design and optimization. This guide provides an in-depth technical comparison and a validated workflow for researchers and drug development professionals to rigorously assess the molecular target of the novel compound, 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide. While the definitive molecular target of this specific compound is not yet extensively characterized in publicly available literature, its structural motifs, particularly the benzenesulfonamide group, suggest a strong potential for interaction with enzymes such as carbonic anhydrases (CAs) or aldo-keto reductases (AKRs).[1][2] This guide will, therefore, use the aldo-keto reductase family 1 member C1 (AKR1C1) as a plausible, hypothetical target to illustrate a comprehensive validation workflow. We will compare the hypothetical performance of our lead compound with a known AKR1C1 inhibitor.
The Central Role of AKR1C1 in Disease and its Therapeutic Potential
Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a pivotal enzyme in the metabolism of steroid hormones.[3][4] Its primary function involves the conversion of progesterone into its inactive form, 20α-hydroxyprogesterone, thereby modulating progesterone signaling pathways.[3] The dysregulation of AKR1C1 has been implicated in a range of pathologies, most notably in hormone-dependent cancers such as breast, prostate, and endometrial cancers.[3][5] Overexpression of AKR1C1 is also associated with resistance to certain chemotherapy agents.[3] Consequently, AKR1C1 has emerged as a compelling therapeutic target for the development of novel anticancer drugs.[5]
A Multi-pronged Approach to Target Validation
To robustly validate the molecular target of this compound, a multi-tiered experimental approach is essential. This workflow is designed to first establish biochemical interaction and then confirm target engagement in a physiologically relevant cellular environment.
Figure 1: A multi-phase workflow for the comprehensive validation of a molecular target.
Biochemical Validation: The Enzymatic Inhibition Assay
The initial step in validating the interaction between this compound and AKR1C1 is to perform an in vitro enzymatic inhibition assay. This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified AKR1C1.
Experimental Protocol: AKR1C1 Enzymatic Inhibition Assay
-
Recombinant Protein Expression and Purification : Express and purify human AKR1C1 from E. coli using affinity chromatography to obtain a source of the active enzyme.[3]
-
Reaction Mixture Preparation : Prepare a reaction mixture containing recombinant AKR1C1, a suitable substrate (e.g., S-tetralol), NADPH, and a buffer (e.g., potassium phosphate buffer, pH 7.4).[3]
-
Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of this compound or a vehicle control (DMSO).[3]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and NADPH mixture.[3]
-
Kinetic Measurement : Monitor the decrease in NADPH absorbance at 340 nm over time in kinetic mode. The conversion of NADPH to NADP+ leads to a decrease in absorbance.[3]
-
Data Analysis : Calculate the relative enzymatic activity and normalize it to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]
Comparative Data
For a robust comparison, the inhibitory activity of this compound should be benchmarked against a known AKR1C1 inhibitor, such as 3-bromo-5-phenylsalicylic acid.
| Compound | Target | IC50 (nM) | Selectivity vs. AKR1C2 |
| This compound | AKR1C1 | Hypothetical Value | To be determined |
| 3-bromo-5-phenylsalicylic acid | AKR1C1 | 4.1 | 20-fold |
Data for the known inhibitor is sourced from existing literature.[6]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While an enzymatic assay confirms biochemical interaction, it does not guarantee that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[7][8][9] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11]
Figure 2: Workflow for CETSA and ITDRF experiments.
Experimental Protocol: CETSA for AKR1C1
-
Cell Culture and Treatment : Culture a suitable cell line that expresses AKR1C1 (e.g., a relevant cancer cell line). Treat the cells with this compound or a vehicle control.
-
Heating : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.[11]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.[8]
-
Separation : Separate the soluble protein fraction from the precipitated proteins by centrifugation.[8]
-
Protein Detection : Analyze the amount of soluble AKR1C1 in the supernatant using Western blotting or other sensitive protein detection methods.[9]
-
Data Analysis : Plot the amount of soluble AKR1C1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Isothermal Dose-Response Fingerprint (ITDRF)
To quantify the compound's potency in a cellular context, an Isothermal Dose-Response Fingerprint (ITDRF) experiment can be performed.[7][11] In this variation of CETSA, cells are treated with a range of compound concentrations and then heated at a single, constant temperature. This allows for the determination of the cellular EC50 value, which reflects the concentration of the compound required to achieve 50% of the maximal target stabilization.
Comparative Data
| Compound | Assay | Value |
| This compound | CETSA (ΔTagg) | Hypothetical Value |
| ITDRF (EC50) | Hypothetical Value | |
| Known AKR1C1 Inhibitor | CETSA (ΔTagg) | To be determined |
| ITDRF (EC50) | To be determined |
Conclusion
The validation of a molecular target is a critical step in the journey of a novel compound from a hit to a viable drug candidate. The multi-faceted approach outlined in this guide, combining biochemical assays with cellular target engagement studies, provides a robust framework for elucidating the mechanism of action of this compound. By systematically applying these methodologies and comparing the results with established inhibitors, researchers can gain high confidence in the identified molecular target and make informed decisions in their drug development programs.
References
- 1. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of human 20α-hydroxysteroid dehydrogenase (AKR1C1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and development of novel inhibitors of aldo-ketoreductase 1C1 as potential lead molecules in treatment of breast cancer - ProQuest [proquest.com]
- 6. Frontiers | Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line [frontiersin.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Synthetic Routes for Benzenesulfonamides: From Classical Methods to Green Innovations
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse pharmacological activities and versatile chemical properties. Its prevalence in blockbuster drugs, from diuretics to anticancer agents, underscores the critical importance of efficient and scalable synthetic routes. This guide provides a head-to-head comparison of the most significant synthetic strategies for accessing benzenesulfonamides, offering an in-depth analysis of their mechanisms, practical applications, and inherent advantages and limitations. Experimental data is presented to offer a quantitative basis for comparison, empowering researchers to make informed decisions in their synthetic endeavors.
The Classical Approach: Synthesis from Benzenesulfonyl Chlorides
The reaction of a benzenesulfonyl chloride with a primary or secondary amine is the most traditional and widely practiced method for constructing the sulfonamide bond. This method, often referred to as the Hinsberg reaction, has been a reliable tool for decades.[1][2]
Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. In the presence of a base, such as pyridine or an aqueous alkali, the initially formed sulfonamide from a primary amine can be deprotonated to form a water-soluble salt.[3][4]
Caption: Mechanism of Benzenesulfonamide formation from Benzenesulfonyl Chloride.
Preparation of Benzenesulfonyl Chloride
The requisite benzenesulfonyl chloride is typically prepared by the electrophilic aromatic substitution of benzene with chlorosulfonic acid.[5][6] This reaction is highly effective but requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid.[3][7][8][9][10] An excess of chlorosulfonic acid is often used to drive the reaction to completion and minimize the formation of diphenylsulfone as a byproduct.[5]
Caption: Synthesis of Benzenesulfonyl Chloride from Benzene.
Experimental Data
| Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Aniline | Pyridine, 0-25 °C | 100 | [4] |
| p-Toluidine | Pyridine, 0-25 °C | 100 | [4] |
| Aniline | Triethylamine, THF, rt, 6h | 86 | [4] |
| Aniline | Diethyl ether, 0 °C | 85 | [4] |
| Dibutylamine | 1.0 M aq. NaOH, rt | 94 | [11][12] |
| 1-Octylamine | 1.0 M aq. NaOH, rt | 98 | [11][12] |
| Ammonia | Water, -10 °C, 3h | 96 | [13] |
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and reliability: Generally provides excellent yields with a wide range of amines.[4][11][12] | Harsh reagents: The preparation of sulfonyl chlorides often involves corrosive and hazardous reagents like chlorosulfonic acid.[3][7][8][9][10] |
| Well-established and understood: A vast body of literature exists for this reaction. | Limited functional group tolerance: The harsh conditions for sulfonyl chloride synthesis can be incompatible with sensitive functional groups. |
| Versatility: Applicable to a broad scope of primary and secondary amines. | Poor atom economy: The formation of stoichiometric amounts of chloride and other byproducts reduces the overall atom economy. |
Modern Approaches: One-Pot Syntheses from Thiols and Disulfides
In a drive towards greener and more efficient chemistry, one-pot syntheses starting from readily available thiols and disulfides have gained significant traction. These methods circumvent the need to isolate the often unstable sulfonyl chloride intermediate.
Mechanism
The general strategy involves the in-situ generation of a sulfonyl chloride or a related reactive species from a thiol or disulfide via oxidative chlorination. This is immediately followed by the addition of an amine to form the sulfonamide in the same reaction vessel. Various oxidizing systems have been developed for this purpose, including N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and hydrogen peroxide with a chlorine source.[8][10][14]
Caption: General workflow for the one-pot synthesis of benzenesulfonamides from thiols.
Experimental Data
| Starting Material | Oxidizing System | Amine | Solvent | Yield (%) | Reference |
| Thiophenol | H₂O₂/SOCl₂ | Various amines | - | Excellent | [7] |
| Thiophenol | NCS/t-BuNCl/H₂O | Various amines | MeCN | Good to high | [8] |
| Thiophenol | TCCA/BnMe₃NCl/H₂O | Various amines | CH₃CN | Excellent | [10][14] |
| Octane-1-thiol | DMSO/HBr | Various amines | DCM | Good to high | [15] |
| Benzenethiol | NaDCC·2H₂O | Various amines | Water, EtOH, Glycerol | Good to excellent | [16] |
Advantages and Disadvantages
| Advantages | Disadvantages |
| Improved safety and convenience: Avoids the isolation of hazardous sulfonyl chlorides. | Stoichiometric oxidants: Many methods still rely on stoichiometric amounts of oxidizing agents, generating waste. |
| Milder reaction conditions: Often proceeds under milder conditions than the classical approach. | Potential for side reactions: Over-oxidation or other side reactions can occur depending on the substrate and oxidant. |
| Good functional group tolerance: The milder conditions generally allow for better compatibility with various functional groups. | Catalyst may be required: Some systems require catalysts that may need to be removed from the final product. |
| Greener alternatives: Many of these methods utilize more environmentally benign solvents and reagents.[16] |
Direct Amination of Sulfonic Acids
The direct formation of sulfonamides from sulfonic acids and amines represents a highly atom-economical and environmentally friendly approach, as it eliminates the need for chlorinating agents altogether.
Mechanism
This transformation is challenging due to the low electrophilicity of the sulfur atom in sulfonic acids and the formation of a stable ammonium sulfonate salt. To overcome this, activating agents are typically required to convert the sulfonic acid into a more reactive intermediate in situ. Reagents such as 2,4,6-trichloro-[3][7][9]-triazine (TCT) have been successfully employed for this purpose, often in conjunction with microwave irradiation to accelerate the reaction.[4]
Caption: General mechanism for the direct amination of benzenesulfonic acids.
Experimental Data
| Sulfonic Acid | Amine | Activating Agent/Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Various amines | 2,4,6-trichloro-[3][7][9]-triazine (TCT), TEA, Microwave | High | [4][17] |
| Benzenesulfonic acid salts | Various amines | Microwave irradiation | Good functional group tolerance, high yielding | [17] |
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom economy: Avoids the use of chlorine and generates less waste. | Harsh conditions or special equipment: May require high temperatures or microwave irradiation. |
| Environmentally friendly: Eliminates the use of hazardous chlorinating agents. | Limited substrate scope: May not be suitable for all types of amines or sulfonic acids. |
| Directness: A more direct route from a common starting material. | Cost of activating agents: The activating agents can be expensive. |
Emerging Green Technologies: Mechanochemical and Electrochemical Synthesis
Recent innovations in synthetic methodology have led to the development of mechanochemical and electrochemical approaches for sulfonamide synthesis, offering significant advantages in terms of sustainability and efficiency.
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent. This approach has been successfully applied to the synthesis of sulfonamides from disulfides and amines in a one-pot, two-step process. The reaction involves a tandem oxidation-chlorination of the disulfide followed by amination.[18]
Electrochemical Synthesis
Electrochemical methods employ an electric current to drive the oxidative coupling of thiols and amines. This technique avoids the need for chemical oxidants, with electricity being the sole "reagent". The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to ultimately form the sulfonamide.[6][19][20][21] This method is characterized by its mild reaction conditions and high efficiency, often completed in a matter of minutes in a flow reactor.[19][20][21]
Experimental Data
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Mechanochemical | Disulfides, Amines | Ball milling, NaOCl·5H₂O, solid acid/base | Smoothly with aromatic and aliphatic substrates | [18] |
| Electrochemical | Thiols, Amines | Graphite anode, Fe cathode, MeCN/HCl, rt, 5 min (flow) | Good to excellent | [19][20][21] |
| Electrochemical | 4-Nitroso-N,N-dimethylaniline, Arylsulfinic acids | Aqueous ethanol, pH 7.0 | 55-76 | [22] |
Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| Mechanochemical | Solvent-free: Inherently green and reduces waste. Cost-effective: Utilizes inexpensive and environmentally friendly reagents.[18] | Specialized equipment: Requires a ball mill. Scalability: Large-scale mechanochemical synthesis can be challenging. |
| Electrochemical | Reagent-free oxidation: Uses electricity as a clean oxidant. High efficiency and speed: Reactions can be very fast, especially in flow systems.[19][20][21] Mild conditions: Typically performed at room temperature. | Specialized equipment: Requires an electrochemical reactor. Electrolyte required: An electrolyte is necessary for the reaction to proceed. |
Comparative Summary and Future Outlook
| Synthetic Route | Key Features | Green Chemistry Aspects | Overall Assessment |
| From Sulfonyl Chlorides | High yields, well-established, versatile for various amines. | Poor atom economy, uses hazardous reagents (chlorosulfonic acid). | A reliable but less environmentally friendly workhorse method. |
| From Thiols/Disulfides (One-Pot) | Avoids isolation of sulfonyl chlorides, milder conditions, good functional group tolerance. | Often uses stoichiometric oxidants, but greener alternatives are emerging. | A significant improvement in safety and convenience over the classical method. |
| From Sulfonic Acids (Direct) | High atom economy, avoids chlorinating agents. | Can require high energy input (microwaves) and expensive activating agents. | A promising green route, but further development is needed to broaden its applicability and reduce energy consumption. |
| Mechanochemical/Electrochemical | Solvent-free (mechanochemical), oxidant-free (electrochemical), highly efficient, and mild. | Requires specialized equipment. | At the forefront of green and sustainable synthesis, with great potential for future industrial applications. |
The synthesis of benzenesulfonamides has evolved significantly from the classical reliance on sulfonyl chlorides to a diverse array of more efficient and sustainable methodologies. While the traditional approach remains a valuable tool, the development of one-pot syntheses from thiols and direct amination of sulfonic acids has provided safer and more atom-economical alternatives. The advent of mechanochemical and electrochemical methods represents a paradigm shift towards truly green and sustainable chemistry, offering the promise of reagent-free and waste-minimizing processes.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the functional group tolerance required, and the availability of specialized equipment. As the principles of green chemistry become increasingly integrated into synthetic planning, it is anticipated that the adoption of these modern, more sustainable methods will continue to grow, paving the way for a new era of environmentally responsible sulfonamide synthesis.
References
- 1. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]
- 2. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 18. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. prepchem.com [prepchem.com]
- 20. pure.tue.nl [pure.tue.nl]
- 21. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
assessing the selectivity of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide against different enzyme isoforms
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The ability of a therapeutic agent to selectively interact with its intended biological target, while minimizing off-target effects, is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive framework for assessing the enzyme isoform selectivity of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a representative of the promising benzenesulfonamide class of enzyme inhibitors. While specific data for this exact molecule is emerging, the principles and methodologies outlined herein are grounded in extensive research on analogous compounds, particularly as inhibitors of carbonic anhydrase isoforms.
The benzenesulfonamide scaffold is a well-established pharmacophore known to inhibit a variety of enzymes, with carbonic anhydrases (CAs) being a prominent target.[1][2] CAs are a family of metalloenzymes that play crucial roles in numerous physiological processes.[1] The various human CA isoforms (e.g., hCA I, II, IV, IX, XII) are distributed in different tissues and are implicated in diverse pathologies, ranging from glaucoma to cancer.[3][4] Consequently, the development of isoform-selective CA inhibitors is a key strategy to achieve targeted therapeutic intervention while avoiding undesirable side effects associated with the inhibition of ubiquitously expressed isoforms like hCA I and II.[4]
This guide will walk researchers through the essential experimental workflows, from initial screening to detailed kinetic analysis, required to build a comprehensive selectivity profile for this compound.
I. Experimental Design for Selectivity Profiling
A robust assessment of isoform selectivity necessitates a multi-tiered experimental approach. The core principle is to compare the inhibitory potency of the compound against a panel of relevant enzyme isoforms. For benzenesulfonamide derivatives, the primary targets for a selectivity screen are the carbonic anhydrases.
Selection of Enzyme Isoforms
The initial step is to select a panel of CA isoforms that are both physiologically relevant and represent a diversity of isoform classes. A typical screening panel would include:
-
Cytosolic isoforms: hCA I and hCA II (often considered off-targets due to their widespread expression).[4]
-
Transmembrane, tumor-associated isoforms: hCA IX and hCA XII (key targets in cancer therapy).[4][5]
-
Membrane-bound isoform: hCA IV (relevant for glaucoma treatment).[6]
Causality Behind Experimental Choices
The choice of these specific isoforms provides a clear rationale for assessing the therapeutic potential and potential liabilities of the test compound. High potency against hCA IX and XII, coupled with low activity against hCA I and II, would indicate a desirable selectivity profile for an anti-cancer agent.[4] Conversely, potent inhibition of hCA IV with minimal effects on other isoforms would be promising for an anti-glaucoma candidate.
Caption: A streamlined workflow for assessing enzyme isoform selectivity.
II. Methodologies for Inhibition Assays
The stopped-flow spectrophotometric method is a widely accepted and highly sensitive technique for measuring the inhibition of CA activity.[7][8]
Stopped-Flow Assay Protocol
This method measures the enzyme-catalyzed hydration of carbon dioxide.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare buffered solutions (e.g., TRIS or HEPES) at the desired pH.
-
Prepare a solution of a pH indicator (e.g., p-nitrophenol).
-
Prepare solutions of the purified recombinant human CA isoforms.
-
-
Assay Procedure:
-
Equilibrate the enzyme and inhibitor solutions at the desired temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with a CO2-saturated buffer solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor.
-
Data Presentation and Interpretation
The results of the inhibition assays should be presented in a clear and comparative manner.
Table 1: Hypothetical Inhibition Data for this compound against a Panel of Human Carbonic Anhydrase Isoforms
| Enzyme Isoform | IC50 (nM) | Ki (nM) | Selectivity Index (vs. hCA I) | Selectivity Index (vs. hCA II) |
| hCA I | 1250 | 1180 | 1 | 0.8 |
| hCA II | 1550 | 1475 | 1.24 | 1 |
| hCA IV | 85 | 78 | 14.7 | 19.8 |
| hCA IX | 15 | 12 | 83.3 | 129.2 |
| hCA XII | 25 | 21 | 50 | 73.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The Ki (inhibition constant) provides a more precise measure of the inhibitor's binding affinity and is determined through kinetic studies. The Selectivity Index is a crucial metric calculated by dividing the IC50 or Ki value for an off-target isoform (e.g., hCA I or II) by the corresponding value for a target isoform (e.g., hCA IX). A higher selectivity index signifies greater selectivity for the target enzyme.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
III. Advanced Characterization and In Silico Modeling
To further substantiate the selectivity profile, additional experiments and computational analyses are recommended.
Mechanism of Inhibition Studies
By varying the substrate concentration in the presence of different inhibitor concentrations (Lineweaver-Burk or Dixon plots), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. For most sulfonamide-based CA inhibitors, a competitive or non-competitive mechanism is expected.
Molecular Docking
Computational docking studies can provide valuable insights into the binding mode of this compound within the active sites of different CA isoforms.[1] This can help to rationalize the observed selectivity on a structural level, identifying key amino acid residues that contribute to favorable or unfavorable interactions.
IV. Conclusion
The systematic assessment of enzyme isoform selectivity is a cornerstone of modern drug development. For a compound like this compound, a member of the well-established benzenesulfonamide class of inhibitors, a thorough evaluation against a panel of carbonic anhydrase isoforms is a critical first step in elucidating its therapeutic potential. The methodologies described in this guide, from initial screening to detailed kinetic and in silico analysis, provide a robust framework for researchers to generate a comprehensive and reliable selectivity profile. The resulting data will be instrumental in guiding further optimization efforts and in making informed decisions about the future development of this and other novel enzyme inhibitors.
V. References
-
Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22573. --INVALID-LINK--
-
De Luca, V., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198750. --INVALID-LINK--
-
ResearchGate. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. --INVALID-LINK--
-
Gümüş, M., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure & Dynamics, 41(16), 7735-7746. --INVALID-LINK--
-
Quantum Pioneer. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--
-
Vaškevičienė, I., et al. (2019). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. Proceedings of the National Academy of Sciences, 116(34), 16794-16799. --INVALID-LINK--
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6706-6721. --INVALID-LINK--
-
Giel-Pietraszuk, M., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 26(23), 7249. --INVALID-LINK--
-
Al-Matarneh, C. M., et al. (2024). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Journal of Medicinal Chemistry, 67(4), 3018-3038. --INVALID-LINK--
-
Mancuso, F., et al. (2022). Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(8), 2200133. --INVALID-LINK--
-
Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. --INVALID-LINK--
-
Petrikaite, V., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14786-14804. --INVALID-LINK--
-
Siwek, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1191. --INVALID-LINK--
-
Mancuso, F., et al. (2020). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1716-1726. --INVALID-LINK--
-
Bua, S., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189126. --INVALID-LINK--
References
- 1. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a compound featuring a sulfonamide group, a pyrrole ring, and an aldehyde functional group. Understanding the chemical reactivity and potential hazards associated with these moieties is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Chemical Profile
Key Structural Features and Associated Hazards:
-
Benzenesulfonamide: Sulfonamides as a class can exhibit a range of biological activities and may be harmful if swallowed. Some sulfonamide derivatives are known to be skin and eye irritants.
-
Aromatic Aldehyde: The formyl group attached to the pyrrole ring classifies this compound as an aromatic aldehyde. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. They are also reactive and can undergo oxidation to form carboxylic acids.[1]
-
Pyrrole: Pyrrole and its derivatives can be toxic and may be harmful if inhaled or absorbed through the skin. Pyrrole is also known to be flammable.
A safety data sheet for a closely related compound, BENZENESULFONAMIDE, 4-(2-FORMYL-1H-PYRROL-1-YL)-, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. Crucially, it is also classified as very toxic to aquatic life with long-lasting effects. Therefore, discharge into the environment must be strictly avoided.
Summary of Potential Hazards:
| Hazard Type | Description | Primary Functional Group Contributor |
| Acute Toxicity (Oral) | Harmful if swallowed. | Benzenesulfonamide |
| Skin Irritation | May cause skin irritation upon contact. | Aromatic Aldehyde, Benzenesulfonamide |
| Eye Irritation | May cause serious eye irritation. | Aromatic Aldehyde, Benzenesulfonamide |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Aromatic Aldehyde |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Entire Molecule |
Pre-Disposal: In-Lab Neutralization and Waste Segregation
Given the reactivity of the aldehyde group and the aquatic toxicity of the compound, direct disposal as a neat solid or in organic solvent waste streams is not recommended without prior treatment. The primary goal of the in-lab procedure is to deactivate the reactive aldehyde functionality.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol: Aldehyde Deactivation via Bisulfite Adduct Formation
This protocol is based on the established reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, effectively neutralizing the reactive formyl group.[2] This procedure is suitable for small quantities (typically less than 5 grams) of the compound.
Materials:
-
This compound waste (solid or in a water-miscible organic solvent)
-
Sodium bisulfite (NaHSO₃)
-
Methanol or Dimethylformamide (DMF)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation:
-
If the waste is a solid, dissolve it in a minimal amount of methanol or DMF. For solutions, ensure the solvent is miscible with water.
-
Prepare a saturated aqueous solution of sodium bisulfite. Caution: Sodium bisulfite can generate sulfur dioxide gas, a respiratory irritant. Perform this procedure in a well-ventilated fume hood.
-
-
Reaction:
-
In a flask equipped with a stir bar, add the solution of this compound.
-
Slowly add the saturated sodium bisulfite solution to the stirred solution of the compound. An excess of the bisulfite solution is recommended to ensure complete reaction.
-
Stir the mixture vigorously for at least 30 minutes at room temperature. The formation of the bisulfite adduct is often accompanied by a slight exotherm.
-
-
Extraction and Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and an immiscible organic solvent such as ethyl acetate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of the aldehyde. The organic layer will contain any unreacted starting material or other organic impurities.
-
-
Verification of Deactivation (Optional but Recommended):
-
A small aliquot of the aqueous layer can be tested for the presence of free aldehyde using a qualitative test such as 2,4-dinitrophenylhydrazine (DNPH) or a Schiff test. A negative result indicates successful deactivation.
-
-
Disposal of Treated Waste:
-
Aqueous Layer: Neutralize the aqueous layer containing the bisulfite adduct with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. This neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on sewer disposal.
-
Organic Layer: The small volume of the organic layer, which may contain trace amounts of the unreacted compound, should be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate.
-
Solid Waste: Any solid waste generated, such as used filter paper or contaminated gloves, should be placed in a designated solid chemical waste container.
-
Disposal of Bulk Quantities and Unused Product
For larger quantities (greater than 5 grams) of this compound or for the disposal of the pure, unused product, in-lab treatment is not recommended.
Procedure for Bulk Disposal:
-
Packaging:
-
Ensure the compound is in a well-sealed, chemically compatible container.
-
Leave the original manufacturer's label on the container if available. If not, create a new label.
-
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "72751-82-7".
-
Indicate the primary hazards: "Irritant," "Harmful if Swallowed," and "Marine Pollutant."
-
Note the quantity of the waste.
-
-
Storage:
-
Store the labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and have secondary containment to prevent spills.
-
-
Pickup and Disposal:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste yourself. All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Regulatory Compliance and Best Practices
The disposal of chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[4][5] It is the responsibility of the waste generator to ensure that all disposal activities are compliant with these regulations.
Key Principles:
-
Waste Minimization: The first step in responsible waste management is to minimize the generation of waste. Plan experiments to use the smallest feasible quantities of chemicals.
-
Segregation: Never mix different waste streams. Keep aqueous waste, halogenated organic waste, and non-halogenated organic waste in separate, clearly labeled containers.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.
-
Consult EHS: Your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal. Always consult with them if you are unsure about a procedure.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
A Researcher's Guide to Handling 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide: A Proactive Approach to Laboratory Safety
Foundational Hazard Assessment: A Synthesis of Analog Data
To establish a robust safety protocol, we must first understand the potential risks. Our assessment is based on the toxicological profiles of the compound's core chemical moieties.
-
Benzenesulfonamide Moiety : The base benzenesulfonamide is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1][2] This indicates a tangible risk from accidental ingestion.
-
Pyrrole-2-carboxaldehyde Moiety : This component presents a more direct contact hazard. It is known to cause serious eye irritation (Category 2) and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3] Skin contact should also be minimized as irritation is a potential outcome.[3]
Given these factors, we will treat 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide as a compound that is harmful if swallowed and an irritant to the eyes, skin, and respiratory system. All handling procedures must be designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves (minimum 14 mils thickness). Double-gloving required. | Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination during removal.[4] The outer glove should be removed immediately after handling the compound. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield is required when handling larger quantities (>1g) or solutions where splashing is possible. | Protects against dust particles and potential splashes, addressing the serious eye irritation hazard identified from the pyrrole-2-carboxaldehyde moiety.[3][5] |
| Body Protection | A long-sleeved, knee-length laboratory coat made of a low-permeability fabric. | Minimizes skin exposure from accidental spills or dust contamination.[4] Cuffs should be snug around the wrist, under the outer glove. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure. | Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation.[3][6] An N95 dust mask may be considered as a secondary precaution but is not a substitute for proper engineering controls.[7] |
Operational Plan: From Handling to Disposal
A seamless workflow that integrates safety at every step is paramount. The following procedures provide a clear, actionable plan for researchers.
-
Designated Area : All handling of this compound should occur in a designated area, clearly marked, within a chemical fume hood.
-
PPE Donning : Before entering the designated area, don all required PPE in the correct sequence. The diagram below illustrates the proper procedure.
-
Weighing and Transfer : When weighing the solid compound, use a spatula and weighing paper. Avoid creating dust by handling the material gently. Close the primary container immediately after removing the desired amount.
-
Post-Handling : After completing the task, carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Doffing : Remove the remaining PPE in the reverse order of donning to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
The following workflow diagram illustrates the critical sequence for putting on and taking off PPE to minimize exposure and cross-contamination.
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation : All materials contaminated with this compound, including surplus compound, contaminated gloves, pipette tips, and cleaning materials, must be segregated as hazardous chemical waste.[9][10]
-
Containerization : Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible hazardous waste containers.[9] The label must include the full chemical name and the words "Hazardous Waste".
-
Institutional Guidelines : Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical or its solutions down the drain.[10][11] Adherence to regulations from bodies like the EPA is mandatory.[10]
By implementing this comprehensive safety framework, you build a self-validating system of protection that prioritizes the well-being of laboratory personnel while enabling groundbreaking research to proceed with confidence.
References
- 1. fishersci.com [fishersci.com]
- 2. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
